molecular formula C18H22N2O3S2 B1679472 Ro 28-1675

Ro 28-1675

Numéro de catalogue: B1679472
Poids moléculaire: 378.5 g/mol
Clé InChI: NEQSWPCDHDQINX-MRXNPFEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(2-thiazolyl)propanamide is a member of acetamides.

Propriétés

IUPAC Name

(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSWPCDHDQINX-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 28-1675: A Potent Allosteric Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 28-1675 is a potent, orally bioavailable, allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its effects on glucokinase kinetics, its dual action in pancreatic β-cells and hepatocytes, and its in vivo efficacy in preclinical models. This document includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in the field of diabetes therapeutics.

Introduction

Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in the regulation of glucose metabolism. It acts as a glucose sensor in pancreatic β-cells, triggering insulin secretion in response to rising blood glucose levels. In the liver, GK facilitates glucose uptake and its conversion to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis. Due to its central role in glucose homeostasis, GK has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).

This compound is a small molecule that belongs to a class of compounds known as glucokinase activators (GKAs). It binds to an allosteric site on the GK enzyme, inducing a conformational change that enhances its catalytic activity. This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its glucose-lowering effects.

Core Mechanism of Action: Allosteric Activation of Glucokinase

This compound functions as a non-essential, mixed-type allosteric activator of glucokinase. Its binding to the enzyme results in significant alterations to its kinetic properties, leading to increased glucose phosphorylation.

Impact on Glucokinase Kinetics

The primary mechanism of this compound is its ability to modulate the kinetic parameters of glucokinase, specifically the enzyme's affinity for glucose (S0.5) and its maximum reaction velocity (Vmax).

  • Decreased S0.5 for Glucose: this compound significantly lowers the S0.5 (the substrate concentration at which the reaction velocity is half of Vmax) of glucokinase for glucose. This indicates an increased affinity of the enzyme for its substrate, allowing for efficient glucose phosphorylation even at lower glucose concentrations.

  • Increased Vmax: In addition to increasing glucose affinity, this compound also enhances the Vmax of the glucokinase-catalyzed reaction. This means that at saturating glucose concentrations, the enzyme can phosphorylate glucose at a higher rate.

Interaction with Glucokinase Regulatory Protein (GKRP)

In hepatocytes, the activity of glucokinase is modulated by the glucokinase regulatory protein (GKRP). Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity. This compound has been shown to reverse the inhibitory action of GKRP, promoting the translocation of GK from the nucleus to the cytoplasm where it can actively phosphorylate glucose.[1]

Dual Action in Pancreas and Liver

The therapeutic potential of this compound stems from its dual mechanism of action, targeting glucokinase in both pancreatic β-cells and hepatocytes to improve glucose homeostasis.

Pancreatic β-Cells: Enhanced Insulin Secretion

In pancreatic β-cells, the activation of glucokinase by this compound leads to an increased rate of glucose metabolism. This results in a higher ATP:ADP ratio within the cell, which in turn leads to the closure of ATP-sensitive potassium (KATP) channels, depolarization of the cell membrane, and subsequent influx of calcium ions (Ca2+). The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules. Consequently, this compound potentiates glucose-stimulated insulin secretion (GSIS).

Hepatocytes: Increased Glucose Uptake and Glycogen Synthesis

In the liver, the activation of glucokinase by this compound enhances the conversion of glucose to glucose-6-phosphate (G6P). This has two major downstream effects:

  • Increased Glycolysis: The elevated levels of G6P drive the glycolytic pathway, leading to increased glucose utilization by the liver.

  • Stimulation of Glycogen Synthesis: G6P is a key precursor for glycogen synthesis. By increasing the intracellular pool of G6P, this compound promotes the storage of glucose as glycogen in the liver, further contributing to the reduction of blood glucose levels.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and pharmacokinetic properties of this compound.

ParameterValueConditionsReference
EC50 (Glucokinase) 54 nMIn vitro luminescence assay[2]
EC50 (Glucokinase with GKRP) 90 nMIn vitro luminescence assay[3]
SC1.5 0.24 ± 0.0019 µMIn vitro enzyme assay
Effect on S0.5 (Glucose) Decreased from ~8.5 mM to ~2.0 mMAt 3 µM this compound
Effect on Vmax Increased by ~1.5-foldAt 3 µM this compound

Table 1: In Vitro Activity of this compound

ParameterValueAnimal ModelDosageReference
Oral Bioavailability 92.8%C57BL/6J mice10 mg/kg[2]
Cmax 1140 µg/mLC57BL/6J mice10 mg/kg[2]
Tmax 3.3 hC57BL/6J mice10 mg/kg[2]
In Vivo Efficacy Reduced blood glucose levelsWild-type C57BL/6J mice50 mg/kg (p.o.)[2]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Glucokinase Activity Assay (Luminescence-based)

This assay measures the amount of ATP remaining after the glucokinase reaction. A decrease in luminescence is proportional to the glucokinase activity.

  • Reagents:

    • Recombinant human glucokinase

    • Glucokinase regulatory protein (GKRP, optional)

    • ATP

    • D-Glucose

    • Kinase-Glo® Luminescent Kinase Assay Reagent

    • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.05% BSA)

    • This compound in DMSO

  • Protocol:

    • Prepare a reaction mixture containing assay buffer, glucokinase (e.g., 4 nM), and GKRP (e.g., 50 nM, if applicable).

    • Add varying concentrations of this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the reaction mixture to the wells.

    • Initiate the reaction by adding a solution of ATP (e.g., 10 µM) and glucose (e.g., 5 mM).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate EC50 values by fitting the data to a four-parameter logistic curve.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the effect of this compound on glucose disposal after an oral glucose challenge.

  • Animals: Male C57BL/6J mice (e.g., 10 weeks old).

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% methylcellulose in water)

    • D-Glucose solution (e.g., 20% w/v in water)

    • Glucometer and test strips

    • Oral gavage needles

  • Protocol:

    • Fast mice overnight (e.g., 16 hours) with free access to water.

    • Record the body weight of each mouse.

    • Administer this compound (e.g., 50 mg/kg) or vehicle orally by gavage.

    • After a specific time (e.g., 30 minutes), collect a baseline blood sample from the tail vein to measure fasting blood glucose (t=0).

    • Administer a glucose solution (e.g., 2 g/kg) orally by gavage.

    • Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels at each time point using a glucometer.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Pancreatic Islet Perifusion for Insulin Secretion

This ex vivo assay measures dynamic insulin secretion from isolated pancreatic islets in response to glucose and this compound.

  • Materials:

    • Isolated pancreatic islets (e.g., from rats or mice)

    • Perifusion system with chambers

    • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations

    • This compound

    • Insulin ELISA kit

  • Protocol:

    • Place a group of islets (e.g., 100-200) into each perifusion chamber.

    • Equilibrate the islets by perifusing with low glucose KRB buffer (e.g., 2.8 mM) for a period of time (e.g., 30-60 minutes).

    • Collect baseline fractions of the perifusate.

    • Switch the perifusion buffer to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without this compound.

    • Collect fractions at regular intervals (e.g., every 1-2 minutes).

    • After the stimulation period, switch back to low glucose KRB buffer to return to baseline.

    • Measure the insulin concentration in each collected fraction using an insulin ELISA kit.

    • Plot the insulin secretion rate over time to visualize the dynamics of insulin release.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Glucokinase_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GK_p Glucokinase Glucose_p->GK_p Ro281675_p This compound Ro281675_p->GK_p Allosteric Activation G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p ↑ Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GK_l Glucokinase Glucose_l->GK_l Ro281675_l This compound Ro281675_l->GK_l Allosteric Activation GKRP_l GKRP (inactive) Ro281675_l->GKRP_l Reverses Inhibition G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation GKRP_l->GK_l Inhibition Glycolysis_l Glycolysis G6P_l->Glycolysis_l Glycogen_l Glycogen Synthesis G6P_l->Glycogen_l

Figure 1: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Experimental_Workflow_OGTT start Start: Fasted Mice administer_drug Administer this compound (50 mg/kg, p.o.) or Vehicle start->administer_drug baseline_glucose Measure Baseline Blood Glucose (t=0) administer_drug->baseline_glucose glucose_gavage Oral Glucose Gavage (2 g/kg) baseline_glucose->glucose_gavage measure_glucose Measure Blood Glucose at 15, 30, 60, 90, 120 min glucose_gavage->measure_glucose data_analysis Data Analysis: Plot Glucose vs. Time, Calculate AUC measure_glucose->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound is a potent allosteric glucokinase activator with a dual mechanism of action that favorably impacts glucose homeostasis. By enhancing glucokinase activity in both the pancreas and the liver, it stimulates insulin secretion and increases hepatic glucose disposal. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes and metabolic diseases, facilitating further investigation into the therapeutic potential of glucokinase activators. The continued exploration of compounds like this compound holds promise for the development of novel and effective treatments for type 2 diabetes.

References

The Function and Mechanism of Ro 28-1675: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Function of the Glucokinase Activator, Ro 28-1675.

Executive Summary

This compound is a potent, orally bioavailable, and selective allosteric activator of the enzyme glucokinase (GK). As a key regulator of glucose homeostasis, glucokinase acts as a glucose sensor in pancreatic β-cells and a catalyst for glucose utilization in the liver. This compound enhances the activity of glucokinase, leading to a dual mechanism of action: it lowers the threshold for glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promotes hepatic glucose uptake and glycogen synthesis. These properties make this compound and other glucokinase activators (GKAs) a significant area of research for the therapeutic management of type 2 diabetes mellitus. This document provides a comprehensive overview of the function, mechanism of action, quantitative parameters, and relevant experimental protocols associated with this compound.

Core Function and Mechanism of Action

This compound functions as a non-essential mixed-type activator of glucokinase. Its mechanism is multifaceted, involving direct enzymatic activation and modulation of regulatory protein interactions.

2.1 Allosteric Activation of Glucokinase

This compound binds to an allosteric site on the glucokinase enzyme, a location distinct from the glucose-binding catalytic site. This binding event induces a conformational change in the enzyme, enhancing its catalytic efficiency. The primary effects on the enzyme's kinetics are:

  • Increased Maximal Velocity (Vmax): this compound increases the maximum rate of glucose phosphorylation. At a concentration of 3 µM, it can increase the Vmax of human glucokinase by approximately 1.5-fold.

  • Decreased S₀.₅ for Glucose: It significantly increases the enzyme's affinity for its substrate, glucose, thereby lowering the glucose concentration required to achieve half-maximal velocity (S₀.₅). For example, 3 µM this compound can lower the S₀.₅ for glucose from approximately 8.6 mM to 2 mM.

Notably, this activation can occur independently of glucose, suggesting this compound can promote an active enzyme conformation even in the absence of the substrate.

2.2 Dual Locus of Action: Pancreas and Liver

The therapeutic potential of this compound stems from its effects on two key organs in glucose metabolism.

  • In Pancreatic β-Cells: Glucokinase is the rate-limiting step in glucose-stimulated insulin secretion. By activating glucokinase, this compound enhances the rate of glycolysis, leading to an increased ATP:ADP ratio within the β-cell. This change closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization opens voltage-gated calcium channels, leading to an influx of Ca²⁺ ions, which triggers the exocytosis of insulin-containing granules.

  • In Hepatocytes (Liver Cells): In the liver, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state, particularly at low glucose concentrations. This compound promotes the dissociation of the GK-GKRP complex, leading to the translocation of GK to the cytoplasm where it can phosphorylate glucose. The resulting increase in glucose-6-phosphate (G6P) has two main effects: it serves as a substrate for glycogen synthesis and acts as an allosteric activator of glycogen synthase, further promoting the storage of glucose as glycogen.

Quantitative Data Summary

The activity and properties of this compound have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Enzymatic Activity
ParameterValueConditionsSource
EC₅₀ 54 nMHuman Glucokinase Luminescence Assay, 5 mM Glucose
EC₅₀ 90 nMHuman Glucokinase/GKRP Luminescence Assay, 5 mM Glucose
SC₁.₅ 0.24 µMHuman Glucokinase Activation
Vmax Increase ~1.5-fold3 µM this compound
S₀.₅ Decrease From 8.6 mM to 2.0 mM3 µM this compound

EC₅₀ (Half-maximal effective concentration): Concentration of drug that gives half of the maximal response. SC₁.₅ (Stimulation Concentration 1.5-fold): Concentration required to increase enzyme activity by 50%.

Table 2: In Vivo Efficacy and Pharmacokinetics (Rodent Models)
ParameterValueAnimal ModelSource
Blood Glucose Reduction Significant reductionWild-type C57BL/6J mice (50 mg/kg, p.o.)
Blood Glucose Reduction ~62% reduction from baselineDiabetic rats (50 mg single dose)
Oral Bioavailability 92.8%C57BL/6J mice
Cmax 1140 µg/mLC57BL/6J mice (10 mg/kg, p.o.)
Tmax 3.3 hoursC57BL/6J mice (10 mg/kg, p.o.)

p.o.: per os (by mouth). Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Glucokinase Activity Assay (Coupled-Enzyme, Fluorometric)

This protocol measures the production of glucose-6-phosphate (G6P) by coupling its oxidation by G6P dehydrogenase (G6PDH) to the reduction of NADP⁺ to NADPH, which is fluorescent.

Materials:

  • Recombinant human glucokinase

  • Recombinant human GKRP (optional)

  • This compound (dissolved in DMSO)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Glucose

  • ATP

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well or 384-well microplate (black, clear bottom)

  • Plate reader with fluorescence capabilities (Ex/Em ~340/460 nm)

Procedure:

  • Prepare a master mix in the assay buffer containing ATP (e.g., 1 mM), NADP⁺ (e.g., 1 mM), and G6PDH (e.g., 1 U/mL).

  • Prepare serial dilutions of this compound in DMSO, then dilute further into assay buffer. Add the compound dilutions to the microplate wells. Include DMSO-only wells as a vehicle control.

  • Add recombinant glucokinase (e.g., 5 nM final concentration) to the wells. If testing the effect on GKRP inhibition, pre-incubate GK with GKRP (e.g., 50 nM) for 15-30 minutes at room temperature before adding to the plate.

  • To initiate the reaction, add the master mix containing a specific concentration of glucose (e.g., 5 mM) to all wells.

  • Immediately place the plate in the plate reader, pre-warmed to 25°C or 37°C.

  • Monitor the increase in NADPH fluorescence over time (e.g., every minute for 30-60 minutes).

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

  • Plot the velocity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

This protocol measures the ability of this compound to enhance insulin secretion from a mouse insulinoma cell line in response to glucose.

Materials:

  • MIN6 cells (cultured in DMEM with 15% FBS, 2-mercaptoethanol)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer: 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl₂, 1.19 mM MgSO₄, 1.19 mM KH₂PO₄, 25 mM NaHCO₃, 10 mM HEPES (pH 7.4), supplemented with 0.1% BSA.

  • Low-glucose KRBH buffer (e.g., 1-3 mM glucose)

  • High-glucose KRBH buffer (e.g., 16.7 mM glucose)

  • This compound stock solution in DMSO

  • Insulin ELISA kit

  • 24-well or 96-well cell culture plates

Procedure:

  • Seed MIN6 cells into culture plates and grow to ~80% confluency.

  • On the day of the assay, gently wash the cells twice with glucose-free KRBH buffer.

  • Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C in a CO₂ incubator to establish a basal state of insulin secretion.

  • Remove the pre-incubation buffer.

  • Add fresh KRBH buffers with different treatment conditions to the wells:

    • Basal control: Low-glucose buffer + vehicle (DMSO)

    • Stimulated control: High-glucose buffer + vehicle (DMSO)

    • Test conditions: High-glucose buffer + various concentrations of this compound

    • Compound control: Low-glucose buffer + this compound

  • Incubate the plates for 1-2 hours at 37°C.

  • After incubation, carefully collect the supernatant from each well. Centrifuge briefly to pellet any detached cells.

  • Measure the insulin concentration in the collected supernatants using a mouse insulin ELISA kit according to the manufacturer's instructions.

  • (Optional) Lyse the cells to measure total protein or DNA content for normalization of insulin secretion data.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the effect of this compound on glucose disposal after an oral glucose challenge.

Materials:

  • Mice (e.g., C57BL/6J or a diabetic model like db/db mice)

  • This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

  • Glucose solution (e.g., 20% w/v in water)

  • Handheld glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (e.g., 6-12 hours) with free access to water.

  • At time t = -30 minutes, measure the baseline blood glucose level (t=0) from a tail snip.

  • Immediately after the baseline reading, administer this compound (e.g., 10-50 mg/kg) or the vehicle control to the mice via oral gavage.

  • At time t = 0 minutes, administer a glucose challenge (e.g., 1-2 g/kg) to all mice via oral gavage.

  • Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound Experimental Workflow```dot

experimental_workflow start This compound Compound enz_assay enz_assay start->enz_assay Test Activation gsk_assay gsk_assay start->gsk_assay Test Secretion itc itc start->itc Measure Binding ogtt ogtt start->ogtt Test Glucose Control pk_study pk_study ogtt->pk_study Determine Profile

Caption: this compound-mediated signaling cascade leading to insulin secretion in pancreatic β-cells.

Diagram 3: Signaling Pathway in Hepatocytes

hepatocyte_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GK_GKRP GK-GKRP Complex (Inactive) GK Glucokinase (GK) (Active) GK_GKRP->GK Translocation G6P ↑ Glucose-6-Phosphate GK->G6P Glucose Glucose Glucose->GK GS Glycogen Synthase (Active) G6P->GS Allosteric Activation Glycogen Glycogen Synthesis GS->Glycogen Ro281675 This compound Ro281675->GK_GKRP Promotes Dissociation Ro281675->GK Allosteric Activation

Caption: this compound-mediated signaling leading to glycogen synthesis in hepatocytes.

A Technical Whitepaper on the Discovery of Ro 28-1675: A Potent Allosteric Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in the pancreas and liver, playing a pivotal role in glucose homeostasis. Its function makes it a prime therapeutic target for Type 2 Diabetes (T2DM). This document details the discovery of Ro 28-1675, a potent, small-molecule allosteric glucokinase activator (GKA). We will explore the discovery process from high-throughput screening to lead optimization, its mechanism of action, key experimental data, and the methodologies employed in its characterization. This guide serves as a technical resource for professionals in the field of metabolic disease research and drug development.

Introduction to Glucokinase as a Therapeutic Target

Glucokinase (also known as hexokinase IV) is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate. This is the first and rate-limiting step in glycolysis. In pancreatic β-cells, this action is directly linked to glucose-stimulated insulin secretion (GSIS).[1][2][3] In hepatocytes, GK activity governs the rate of glucose uptake and glycogen synthesis.[3][4] Given that these processes are impaired in T2DM, the activation of glucokinase presents a promising strategy for glycemic control.[5] Small-molecule glucokinase activators (GKAs) are designed to enhance the enzyme's activity, thereby improving glucose sensing and disposal.[3]

The discovery of this compound by researchers at Hoffmann-La Roche was a landmark event, providing a crucial proof-of-concept for this therapeutic approach.[2][6]

The Discovery and Optimization Pathway

The journey to identify this compound was a systematic process of screening, identification, and chemical optimization. The process validated the feasibility of allosterically activating glucokinase for a therapeutic benefit.

Initial Identification

The discovery process began with a high-throughput screening of a large, structurally diverse library of approximately 120,000 synthetic compounds.[7][8] This effort identified an initial "hit" molecule, an N-acylurea, that demonstrated the ability to increase the enzymatic activity of glucokinase.[9]

Lead Optimization and Stereoselectivity

Chemical optimization of the initial hit led to the synthesis of a more potent lead compound, RO-28-0450 .[7][8][10] This compound was a racemic mixture.[7][8][10] Further investigation revealed that the biological activity was exquisitely sensitive to the molecule's chirality.[7][8][10]

The racemic mixture was separated into its constituent enantiomers:

  • This compound (the R-enantiomer): This was identified as the potent glucokinase activator.[7][8][10]

  • RO-28-1674 (the S-enantiomer): This enantiomer was found to be inactive.[7][8][10]

This stereospecificity highlighted a precise interaction with the allosteric binding site on the glucokinase enzyme.

G_1 cluster_0 Discovery Workflow HTS High-Throughput Screening (~120,000 compounds) Hit Initial Hit Identified (N-acylurea class) HTS->Hit Identifies Optimization Chemical Lead Optimization Hit->Optimization Leads to Racemate Synthesis of Racemic Lead RO-28-0450 Optimization->Racemate Yields Separation Chiral Separation Racemate->Separation Undergoes Active Potent (R)-enantiomer This compound Separation->Active Inactive Inactive (S)-enantiomer RO-28-1674 Separation->Inactive

Figure 1: Workflow of the discovery of this compound.

Mechanism of Action

This compound is a nonessential, mixed-type allosteric activator, meaning it binds to a site on the glucokinase enzyme distinct from the glucose active site.[7][8][11] This binding induces a conformational change that enhances the enzyme's catalytic efficiency in two key ways:

  • Increased Glucose Affinity: It lowers the concentration of glucose required for half-maximal activity (S₀.₅), making the enzyme more active at lower glucose levels.[6][7]

  • Increased Maximal Velocity (Vmax): It increases the maximum rate of glucose phosphorylation (kcat or Vmax).[6][7][8]

This dual mechanism results in a leftward shift of the glucose-response curve, amplifying the enzyme's activity across a range of glucose concentrations. Furthermore, this compound was shown to reverse the inhibitory effect of the hepatic glucokinase regulatory protein (GKRP), thereby promoting the translocation of GK from the nucleus to the cytoplasm in liver cells, where it can act.[6][7][8]

G_2 cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte p_glucose ↑ Glucose p_gk Glucokinase (GK) p_glucose->p_gk p_g6p ↑ Glucose-6-Phosphate p_gk->p_g6p p_atp ↑ ATP/ADP Ratio p_g6p->p_atp p_k_channel KATP Channel Closure p_atp->p_k_channel p_depol Cell Depolarization p_k_channel->p_depol p_ca_channel Ca2+ Influx p_depol->p_ca_channel p_insulin Insulin Secretion p_ca_channel->p_insulin l_glucose ↑ Glucose l_gk Glucokinase (GK) l_glucose->l_gk l_g6p ↑ Glucose-6-Phosphate l_gk->l_g6p l_g_uptake ↑ Glucose Uptake l_gk->l_g_uptake l_glycogen ↑ Glycogen Synthesis l_g6p->l_glycogen activator This compound (Allosteric Activator) activator->p_gk Activates activator->l_gk Activates

Figure 2: Dual mechanism of this compound in pancreas and liver.

Quantitative Data Summary

The efficacy and potency of this compound were quantified through a series of in vitro and in vivo experiments.

Table 1: In Vitro Enzymatic Activity
CompoundParameterValueNotes
This compound SC₁.₅0.24 ± 0.0019 µMConcentration for 1.5-fold stimulation of GK activity.[7][8]
EC₅₀54 nMEffective concentration for 50% of maximal activation.[12]
Effect on S₀.₅ (Glucose)Decreased from 8.6 mM to 2.0 mMMeasured at a 3 µM concentration of the compound.[6]
Effect on Vmax~1.5-fold increaseMeasured at a 3 µM concentration of the compound.[6]
RO-28-1674 (S-enantiomer) SC₁.₅> 10 µMConsidered inactive.[7][8]
Table 2: In Vivo Efficacy in Mouse Models
ModelAdministrationKey FindingsReference
C57B1/6J Mice50 mg/kg, oralStatistically significant reduction in fasting glucose.[7][8][12]
Improved glucose tolerance in an Oral Glucose Tolerance Test (OGTT).[7][8]
Diabetic RodentsSingle oral doseAttenuated postprandial glucose excursions.[6]
Table 3: Pharmacokinetic (PK) Profile in Mice
ParameterValueAdministration
Oral Bioavailability92.8%10 mg/kg, oral
Cmax1140 µg/mL10 mg/kg, oral
Tmax3.3 hours10 mg/kg, oral
Data sourced from MedchemExpress, citing Haynes et al., 2010.[12]

Experimental Protocols

The characterization of this compound relied on established biochemical and pharmacological assays.

Glucokinase Activation Assay (In Vitro)

This assay measures the ability of a compound to enhance the rate of glucose phosphorylation by GK.

  • Enzyme and Substrates: Recombinant human glucokinase is incubated in a reaction buffer. The primary substrates, glucose and ATP, are added.

  • Coupled Reaction: The production of glucose-6-phosphate (G6P) is coupled to a second enzymatic reaction. G6P is used by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH.

  • Detection: The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. This rate is directly proportional to the GK activity.

  • Data Analysis: To determine the potency of an activator like this compound, the assay is run with a fixed, sub-saturating concentration of glucose (e.g., 5 mM) and varying concentrations of the test compound. The concentration at which the enzymatic activity is stimulated by 50% (EC₅₀) or 1.5-fold (SC₁.₅) is calculated from the resulting dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of a compound on glucose disposal in a living organism.

  • Acclimation and Fasting: Male C57B1/6J mice are acclimated and then fasted overnight (typically 12-16 hours) to establish a baseline glucose level, but are allowed access to water.

  • Compound Administration: A baseline blood sample is taken (t=0). This compound, suspended in a vehicle (e.g., 0.5% methylcellulose), is administered via oral gavage at a specified dose (e.g., 50 mg/kg).[7][8]

  • Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a concentrated glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose levels are measured for each sample. The data are plotted as glucose concentration versus time. The Area Under the Curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A reduction in AUC in the drug-treated group compared to the vehicle-treated group indicates improved glucose tolerance.[7][8]

Conclusion

The discovery of this compound was a seminal achievement in the field of diabetes research. It provided the first compelling evidence that a small-molecule allosteric activator of glucokinase could effectively lower blood glucose in animal models.[2] The meticulous process of high-throughput screening, lead optimization, and chiral separation yielded a potent and specific tool compound that was instrumental in validating GK as a druggable target. While the broader class of GKAs has since faced challenges in clinical development, including risks of hypoglycemia and long-term durability, the foundational research on this compound paved the way for all subsequent efforts and remains a cornerstone of GKA discovery.[7][13]

References

Ro 28-1675: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ro 28-1675, a potent, small-molecule allosteric activator of glucokinase (GK). This guide is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the structure, chemical properties, and biological activity of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide, is a synthetic compound that has been instrumental in the study of glucokinase activation and its potential therapeutic applications in type 2 diabetes.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamideAxon Medchem
Molecular Formula C₁₈H₂₂N₂O₃S₂
Molecular Weight 378.51 g/mol [1][2]
CAS Number 300353-13-3[1]
SMILES O=C(NC1=NC=CS1)--INVALID-LINK--C3=CC=C(S(=O)(C)=O)C=C3[1]
Melting Point 78-80 °C (foam to gel)[3]
Appearance White to off-white solid/powder
Solubility DMSO: 50 mg/mL (132.10 mM)[1]
logP (Calculated) 2.8 (Predicted)N/A
pKa (Predicted) 9.2 (Predicted)N/A
Purity ≥98% by HPLC[2]
Storage Store at -20°C for up to 3 years (powder) or in solvent at -80°C for up to 2 years.[1]

Mechanism of Action: Allosteric Activation of Glucokinase

This compound acts as a potent allosteric activator of glucokinase (GK), the primary glucose sensor in pancreatic β-cells and hepatocytes.[4][5] Unlike the substrate glucose, which binds to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal catalytic rate (Vmax).

Specifically, this compound has been shown to decrease the S₀.₅ (the substrate concentration at which the reaction velocity is half of Vmax) for glucose and increase the Vmax of the GK-catalyzed reaction. This dual action leads to a significant increase in the rate of glucose phosphorylation to glucose-6-phosphate, a critical step in glycolysis and subsequent insulin secretion.

Furthermore, this compound can overcome the inhibitory effect of the glucokinase regulatory protein (GKRP). In hepatocytes, GKRP binds to GK in the nucleus, rendering it inactive. By promoting the dissociation of the GK-GKRP complex, this compound facilitates the translocation of GK to the cytoplasm, where it can actively phosphorylate glucose.

Ro28_1675_Mechanism cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Glucose_out Glucose Glucose_in Glucose Glucose_out->Glucose_in GLUT2 Transporter G6P Glucose-6-Phosphate Glucose_in->G6P Glucokinase (GK) Glycolysis Glycolysis G6P->Glycolysis ATP_gen ↑ ATP/ADP Ratio Glycolysis->ATP_gen KATP_channel KATP Channel Closure ATP_gen->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion GK_inactive Glucokinase (GK) (Inactive) GK_active Glucokinase (GK) (Active) GK_inactive->GK_active GKRP_GK GK-GKRP Complex (Inactive) GK_inactive->GKRP_GK Binding to GKRP Ro281675 This compound Ro281675->GK_active Allosteric Activation Ro281675->GKRP_GK Inhibits Formation/ Promotes Dissociation GKRP_GK->GK_inactive Dissociation

Caption: Mechanism of this compound in a pancreatic β-cell.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with this compound, compiled from various research sources.

In Vitro Glucokinase Activity Assay

This protocol is adapted from methodologies used to characterize glucokinase activators.

GK_Assay_Workflow start Start prep_reagents Prepare Assay Buffer and Reagents (HEPES, KCl, MgCl₂, DTT, BSA, ATP, NADP⁺) start->prep_reagents prep_enzymes Prepare Enzyme Mix (Glucokinase, Glucose-6-phosphate dehydrogenase) prep_reagents->prep_enzymes add_ro Add this compound (or vehicle) to microplate wells prep_enzymes->add_ro add_enzymes Add Enzyme Mix to wells add_ro->add_enzymes preincubate Pre-incubate at 37°C add_enzymes->preincubate initiate_rxn Initiate Reaction by adding Glucose Solution preincubate->initiate_rxn measure_abs Measure Absorbance at 340 nm (kinetic read) initiate_rxn->measure_abs analyze Calculate Reaction Velocity and Determine EC₅₀ measure_abs->analyze end End analyze->end

Caption: Workflow for in vitro glucokinase activity assay.

Materials:

  • Recombinant human glucokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA

  • ATP solution

  • NADP⁺ solution

  • Glucose solution

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the assay buffer and all reagent solutions.

  • Prepare an enzyme mix containing glucokinase and G6PDH in the assay buffer.

  • Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of the microplate.

  • Add the enzyme mix to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the glucose solution to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm at 37°C for 15-30 minutes. The production of NADPH by G6PDH is directly coupled to the production of glucose-6-phosphate by glucokinase.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Plot the reaction velocities against the concentration of this compound to determine the EC₅₀ value.

Hepatocyte Glucokinase Translocation Assay

This protocol describes a method to visualize the effect of this compound on the subcellular localization of glucokinase in primary hepatocytes.

Materials:

  • Primary rat hepatocytes

  • Collagen-coated culture plates

  • Culture medium (e.g., William's E medium)

  • This compound stock solution (in DMSO)

  • Glucose solutions (low and high concentrations)

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against glucokinase

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Isolate primary hepatocytes and seed them on collagen-coated plates. Allow cells to attach overnight.

  • Starve the cells in a low-glucose medium for 2 hours.

  • Treat the cells with different concentrations of this compound (or DMSO) in the presence of low or high glucose for 1 hour.

  • Wash the cells with PBS and fix them with the fixative solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking solution.

  • Incubate the cells with the primary antibody against glucokinase.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope and analyze the subcellular distribution of the glucokinase signal (nuclear vs. cytoplasmic).

Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to this compound.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or rat)

  • Krebs-Ringer bicarbonate buffer (KRB) supplemented with BSA

  • Glucose solutions (basal and stimulatory concentrations)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

  • CO₂ incubator

Procedure:

  • Isolate pancreatic islets using a standard collagenase digestion method.

  • Culture the islets overnight to allow for recovery.

  • Pre-incubate the islets in KRB with a basal glucose concentration (e.g., 2.8 mM) for 1-2 hours in a CO₂ incubator.

  • Transfer groups of size-matched islets to tubes containing KRB with basal or stimulatory glucose concentrations, with or without various concentrations of this compound.

  • Incubate the islets for 1 hour at 37°C.

  • Collect the supernatant from each tube.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • The amount of secreted insulin is typically normalized to the total insulin content of the islets or the number of islets per tube.

In Vivo Efficacy

In various animal models of type 2 diabetes, oral administration of this compound has demonstrated significant glucose-lowering effects. It has been shown to improve glucose tolerance and increase plasma insulin levels, consistent with its mechanism of action.

Table 2: In Vivo Pharmacological Effects of this compound

ParameterSpeciesDoseEffectSource
Glucose Lowering Non-diabetic C57BL/6 mice and Wistar rats10-50 mg/kg p.o.Significant reduction in blood glucose
Insulin Release Non-diabetic C57BL/6 mice and Wistar rats10-50 mg/kg p.o.Increased plasma insulin levels
Efficacy in T2DM Models KK/Upj-Ay/J, ob/ob, diet-induced obese C57BL/6 mice, Goto-Kakizaki rats10-50 mg/kg p.o.Efficacious in lowering blood glucose[2]

Conclusion

This compound is a valuable research tool for investigating the role of glucokinase in glucose homeostasis. Its well-characterized mechanism of action and demonstrated in vitro and in vivo activities make it a standard reference compound for the study of glucokinase activators. The technical information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting glucokinase.

References

In Vivo Efficacy of Ro 28-1675: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Ro 28-1675, a potent, allosteric glucokinase (GK) activator. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. This compound has been a pivotal compound in the study of glucokinase activation as a therapeutic strategy for type 2 diabetes.

Core Efficacy and Pharmacokinetic Data

The in vivo activity of this compound has been characterized in various preclinical models and early-phase human studies. The compound demonstrates significant glucose-lowering effects, primarily by enhancing glucose sensing in the pancreas and promoting glucose metabolism in the liver.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the efficacy and pharmacokinetics of this compound.

Table 1: In Vivo Efficacy in Animal Models

ParameterAnimal ModelDoseRouteKey FindingReference
Blood Glucose ReductionWild-type C57BL/6J mice50 mg/kgOral (p.o.)Significantly reduced blood glucose levels.[2]
Glucose LoweringNon-diabetic C57BL/6 mice & Wistar rats10 to 50 mg/kgOral (p.o.)Exhibited glucose-lowering and insulin-releasing activity.[3][4]
Antihyperglycemic EffectMurine/Rodent T2DM models (KK/Upj-Ay/J, ob/ob, DIO C57BL/6, Goto-Kakizaki)10 to 50 mg/kgOral (p.o.)Efficacious in lowering elevated blood glucose.[3][4]
Hyperglycemia PreventionDiet-induced obese (DIO) miceChronic administration in dietOralPrevented the development of hyperglycemia over a 40-week study.
Oral Glucose Tolerance Test (OGTT)Diabetic and non-diabetic rodentsNot specifiedOralAttenuated postprandial glucose excursions.
Hepatic EffectsRodent models (pancreatic clamp studies)Not specifiedNot specifiedReduced hepatic glucose production and enhanced hepatic glycogen synthesis.

Table 2: Pharmacokinetics in Mice

ParameterAnimal ModelDoseRouteValueReference
Oral BioavailabilityC57BL/6J mice10 mg/kgOral (p.o.)92.8%[2]
Cmax (Peak Plasma Concentration)C57BL/6J mice10 mg/kgOral (p.o.)1140 µg/mL[2]
Tmax (Time to Peak Concentration)C57BL/6J mice10 mg/kgOral (p.o.)3.3 hours[2]

Table 3: Human Clinical Data (Healthy Male Volunteers)

ParameterDoseKey FindingReference
Fasting Blood Glucose25 mgNo significant effect.
Oral Glucose Tolerance Test (OGTT)200 mg and 400 mgSignificantly attenuated the glucose excursion.
Adverse Effects400 mgHypoglycemia was noted as a side effect.

Development of this compound was discontinued due to an unfavorable cardiovascular risk profile and the formation of a potentially problematic thiourea metabolite.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by directly activating the enzyme glucokinase (GK), which acts as a glucose sensor in pancreatic β-cells and the rate-limiting step for glucose metabolism in hepatocytes.[1] This dual mechanism enhances insulin secretion and hepatic glucose uptake in a glucose-dependent manner.

Ro28_1675_Pathway Mechanism of Action of this compound cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Transporter Glucose_P->GLUT2_P Glucose_in_P Intracellular Glucose GLUT2_P->Glucose_in_P GK_P Glucokinase (GK) Glucose_in_P->GK_P Ro281675_P This compound Ro281675_P->GK_P Allosteric Activation Ro281675_L This compound G6P_P Glucose-6-Phosphate GK_P->G6P_P Phosphorylation Metabolism_P Glycolysis & Metabolism G6P_P->Metabolism_P ATP_ADP Increased ATP/ADP Ratio Metabolism_P->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Glucose_L Blood Glucose GLUT2_L GLUT2 Transporter Glucose_L->GLUT2_L Glucose_in_L Intracellular Glucose GLUT2_L->Glucose_in_L GKRP_inactive GKRP-GK Complex (Inactive, Nuclear) Glucose_in_L->GKRP_inactive Promotes Dissociation Ro281675_L->GKRP_inactive Reverses Inhibition GK_L Glucokinase (GK) G6P_L Glucose-6-Phosphate GK_L->G6P_L Phosphorylation Uptake Increased Glucose Uptake GK_L->Uptake Drives GKRP_active Free GK (Active, Cytosolic) GKRP_inactive->GKRP_active Glycogen Glycogen Synthesis G6P_L->Glycogen Glycolysis_L Glycolysis G6P_L->Glycolysis_L HGP Hepatic Glucose Production G6P_L->HGP Decreases

Caption: Signaling pathway of this compound in pancreas and liver.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of in vivo efficacy studies. The following sections describe standardized protocols for key experiments used to evaluate compounds like this compound.

Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the ability of an animal to clear an oral glucose load, providing insights into insulin sensitivity and glucose metabolism.

a. Animal Preparation:

  • Use age-matched male mice (e.g., C57BL/6J, 10-12 weeks old).[2][5]

  • Acclimatize animals for at least one week before the experiment.

  • Fast mice overnight (approximately 16-18 hours) by transferring them to clean cages with bedding but no food. Ensure free access to water.[6]

b. Dosing and Glucose Challenge:

  • On the day of the experiment, weigh each mouse to calculate the correct dosage.

  • Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage. The vehicle can be a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Wait for a specified period (e.g., 30-60 minutes) for compound absorption.

  • Record a baseline (t=0) blood glucose reading from the tail vein using a glucometer.

  • Administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.[5] A 20% dextrose solution is commonly used.[6]

c. Blood Glucose Measurement:

  • Measure blood glucose levels at specific time points after the glucose challenge. Standard time points are 15, 30, 60, and 120 minutes.[5][6]

  • Collect a small drop of blood from a small incision at the tip of the tail onto a glucose test strip.[6]

  • Gently "milk" the tail if necessary to obtain a sufficient blood drop. Wipe the tail clean after each measurement.

d. Data Analysis:

  • Plot the mean blood glucose concentration versus time for each treatment group.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.

Pancreatic Islet Perifusion Assay for Insulin Secretion

This in vitro assay uses isolated pancreatic islets to measure dynamic insulin release in response to glucose and other secretagogues, allowing for the direct assessment of a compound's effect on β-cell function.

a. Islet Isolation:

  • Isolate pancreatic islets from rodents (e.g., Wistar rats) using collagenase digestion of the pancreas, followed by purification on a density gradient.[3]

  • Culture the isolated islets for 24-72 hours in a suitable medium (e.g., RPMI-1640) to allow recovery.

b. Perifusion System Setup:

  • Use a multi-channel perifusion system with columns maintained at 37°C.

  • Place a known number of size-matched islets (e.g., 100-200 Islet Equivalents) into each perifusion chamber.[3][7]

  • Equilibrate the islets by perifusing with a basal glucose buffer (e.g., KRB buffer with 1-3 mM glucose) for at least 60 minutes at a constant flow rate (e.g., 100 µL/min).[3][7]

c. Stimulation and Fraction Collection:

  • After equilibration, switch the perifusion medium to one containing a stimulatory glucose concentration (e.g., 16.8 mM glucose) to measure the glucose-stimulated insulin secretion (GSIS) response.

  • To test the effect of this compound, add the compound (e.g., 3 µM) to the perifusion buffer at both basal and stimulatory glucose concentrations.[3][4]

  • Collect the perifusate (effluent) in a fraction collector at regular intervals (e.g., every 1-2 minutes) into plates containing an assay buffer.

d. Insulin Measurement and Data Analysis:

  • Measure the insulin concentration in each collected fraction using a sensitive method like ELISA or radioimmunoassay (RIA).

  • Plot the insulin secretion rate over time for each condition.

  • Quantify parameters such as basal insulin secretion, the magnitude and dynamics of the first and second phases of GSIS, and the fold-stimulation over basal levels. A leftward shift in the glucose-response curve indicates that the compound enhances insulin secretion at lower glucose concentrations.

References

In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of Ro 28-1675

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of Ro 28-1675, a potent, second-generation, small-molecule allosteric activator of glucokinase (GK). The information presented herein is curated from preclinical studies to support further research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Core Pharmacokinetic Properties of this compound

This compound has demonstrated favorable pharmacokinetic properties in preclinical animal models, highlighting its potential as an orally administered therapeutic agent. Quantitative data from these studies are summarized below.

Table 1: Oral Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnitsDosing Conditions
Oral Bioavailability (F) 92.8%10 mg/kg, oral gavage
Maximum Plasma Concentration (Cmax) 1140µg/mL10 mg/kg, oral gavage
Time to Maximum Plasma Concentration (Tmax) 3.3hours10 mg/kg, oral gavage

Data sourced from preclinical studies in C57BL/6J mice.[1]

Table 2: Comparative Oral Pharmacokinetic Profile of this compound in Rats
CompoundClearanceOral Bioavailability
This compound LowerHigher
Compound 9a HigherLower

This qualitative comparison highlights the improved pharmacokinetic profile of this compound relative to an earlier analog, compound 9a.[2][3]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic evaluation of this compound.

Animal Models

Pharmacokinetic studies of this compound have been conducted in male C57BL/6J mice and Sprague-Dawley rats.[1][2][4] These standard rodent models are widely used in preclinical drug development to assess the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

Oral Bioavailability Study in Mice

The oral bioavailability of this compound was determined in C57BL/6J mice following a single oral dose.

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Dosing_Prep This compound Formulation Oral_Gavage Oral Administration (10 mg/kg) Dosing_Prep->Oral_Gavage IV_Injection Intravenous Administration (for F determination) Dosing_Prep->IV_Injection Serial_Bleeding Serial Blood Collection (Multiple Time Points) Oral_Gavage->Serial_Bleeding IV_Injection->Serial_Bleeding Plasma_Separation Plasma Isolation Serial_Bleeding->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis of Plasma Samples Plasma_Separation->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling LC_MS_Analysis->PK_Analysis Bioavailability_Calc Bioavailability (F) Calculation PK_Analysis->Bioavailability_Calc

Figure 1: Workflow for determining the oral bioavailability of this compound in mice.

Protocol Details:

  • Drug Formulation: this compound was formulated in a suitable vehicle for both oral and intravenous administration.

  • Administration: A cohort of mice received a single oral dose of 10 mg/kg via gavage. A separate cohort received an intravenous dose to determine the absolute bioavailability.

  • Blood Sampling: Serial blood samples were collected from each animal at predetermined time points post-dosing.

  • Plasma Analysis: Plasma was separated from the blood samples, and the concentration of this compound was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, and the area under the curve (AUC).

  • Bioavailability Calculation: The absolute oral bioavailability (F) was calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous administration.

Mechanism of Action and Signaling Pathway

This compound is an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism. By binding to an allosteric site on the GK enzyme, this compound induces a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax). This enhanced GK activity leads to increased glucose phosphorylation, thereby stimulating downstream metabolic pathways.

Glucokinase Activation Pathway

G cluster_activation Allosteric Activation cluster_metabolism Cellular Glucose Metabolism cluster_response Physiological Response Ro281675 This compound GK_inactive Glucokinase (Inactive) Ro281675->GK_inactive Binds to allosteric site GK_active Glucokinase (Active) GK_inactive->GK_active Conformational Change Glucose Glucose GK_active->Glucose Increased affinity G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen Insulin_Secretion Increased Insulin Secretion (Pancreas) Glycolysis->Insulin_Secretion Glucose_Uptake Increased Glucose Uptake (Liver) Glycogen->Glucose_Uptake

Figure 2: Signaling pathway of this compound-mediated glucokinase activation.

The activation of glucokinase by this compound has a dual effect on glucose homeostasis. In pancreatic β-cells, the increased glycolytic flux leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, and ultimately, enhanced glucose-stimulated insulin secretion. In the liver, the increased production of glucose-6-phosphate promotes glycogen synthesis and hepatic glucose uptake, contributing to the lowering of blood glucose levels.[4]

Conclusion

This compound demonstrates excellent oral bioavailability and a favorable pharmacokinetic profile in preclinical models. Its mechanism as a potent allosteric activator of glucokinase provides a solid rationale for its therapeutic potential in managing type 2 diabetes. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals engaged in the advancement of novel glucokinase activators. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in higher species and in clinical settings.

References

An In-depth Technical Guide to Early-Stage Research on Ro 28-1675

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 28-1675 is a potent, cell-permeable, allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. This document provides a comprehensive overview of the early-stage research on this compound, summarizing its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to serve as a technical guide for professionals in the field of diabetes research and drug development. This compound has demonstrated significant glucose-lowering effects in various preclinical models of type 2 diabetes mellitus by enhancing the catalytic activity of glucokinase, thereby increasing glucose uptake and insulin secretion. This guide consolidates the available data on its in vitro and in vivo pharmacology, offering a foundational resource for further investigation.

Introduction

Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in the regulation of glucose metabolism.[1] It is predominantly expressed in cells critical for glucose homeostasis, such as pancreatic β-cells and liver hepatocytes.[2][3] In these cells, GK functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis.[2][3] The unique kinetic properties of GK, including its low affinity for glucose and sigmoidal kinetics, allow it to respond dynamically to changes in blood glucose concentrations, particularly in the postprandial state.[3]

Small-molecule glucokinase activators (GKAs) represent a promising therapeutic strategy for the treatment of type 2 diabetes.[3][4] These compounds allosterically bind to GK, increasing its affinity for glucose and its maximal reaction velocity (Vmax).[4][5][6] this compound is a potent and selective GKA that has been the subject of early-stage research to evaluate its therapeutic potential.[7]

Mechanism of Action

This compound is an allosteric activator of glucokinase.[5][7] It enhances the enzyme's activity by increasing both its affinity for glucose (decreasing S0.5) and its maximal velocity (Vmax).[5][6] This activation leads to an increased rate of glucose phosphorylation in pancreatic β-cells and hepatocytes.[2][3]

In pancreatic β-cells, the increased formation of glucose-6-phosphate accelerates glycolysis, leading to a rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion.[2][8] In hepatocytes, enhanced GK activity promotes glycogen synthesis and glycolysis, while suppressing gluconeogenesis, resulting in increased hepatic glucose uptake and reduced hepatic glucose output.[2][3]

Furthermore, this compound has been shown to reverse the inhibitory action of the human glucokinase regulatory protein (GKRP).[7] In the liver, GKRP binds to GK and sequesters it in the nucleus in an inactive state, particularly at low glucose concentrations.[3] By disrupting the GK-GKRP complex, this compound promotes the translocation of GK to the cytoplasm, making it available to phosphorylate glucose.[5]

Signaling Pathway

The primary signaling pathway influenced by this compound is the glucose-sensing pathway in pancreatic β-cells and hepatocytes.

Glucokinase Activation Pathway by this compound cluster_extracellular Extracellular cluster_cell Pancreatic β-cell / Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Intracellular Glucose Intracellular Glucose GLUT2->Intracellular Glucose Glucokinase (GK) Glucokinase (GK) Intracellular Glucose->Glucokinase (GK) Substrate This compound This compound This compound->Glucokinase (GK) Allosteric Activation GKRP GKRP This compound->GKRP Reverses Inhibition Inactive GK-GKRP Complex Inactive GK-GKRP Complex This compound->Inactive GK-GKRP Complex Disrupts Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase (GK)->Glucose-6-Phosphate Phosphorylation Gluconeogenesis Inhibition (Hepatocyte) Gluconeogenesis Inhibition (Hepatocyte) Glucokinase (GK)->Gluconeogenesis Inhibition (Hepatocyte) Indirectly via G6P Glucokinase (GK)->Inactive GK-GKRP Complex Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Glycogen Synthesis (Hepatocyte) Glycogen Synthesis (Hepatocyte) Glucose-6-Phosphate->Glycogen Synthesis (Hepatocyte) ATP/ADP Ratio Increase ATP/ADP Ratio Increase Glycolysis->ATP/ADP Ratio Increase Insulin Secretion (β-cell) Insulin Secretion (β-cell) ATP/ADP Ratio Increase->Insulin Secretion (β-cell) GKRP->Glucokinase (GK) Inhibition GKRP->Inactive GK-GKRP Complex

Caption: Glucokinase Activation Pathway by this compound.

Quantitative Data

In Vitro Activity
ParameterValueCell/Enzyme SystemConditionsReference
EC50 54 nMGlucokinaseLuminescence assay[6][7]
SC1.5 0.24 ± 0.0019 µMGlucokinase-[9]
Vmax Increase 1.5-foldHuman Glucokinase3 µM this compound, 5 mM Glucose[5]
[S]1/2 Decrease 4.3-foldHuman Glucokinase3 µM this compound, 5 mM Glucose[5]
EC50 (Hepatocyte GK Translocation) 0.16 µMPrimary Rat Hepatocytes16.8 mM Glucose[5]
EC50 (Hepatocyte GK Translocation) 0.27 µMPrimary Rat Hepatocytes8.4 mM Glucose[5]
EC50 (Hepatocyte GK Translocation) 2.2 µMPrimary Rat Hepatocytes2.8 mM Glucose[5]
Glucose Threshold for Insulin Secretion 3 mMIsolated Rat Pancreatic IsletsWith 3 µM this compound[5]
Glucose Threshold for Insulin Secretion 6 mMIsolated Rat Pancreatic IsletsWithout this compound[5]
IC50 (Glucose-mediated Smad2C phosphorylation) ~1 µMBovine Aortic Endothelial Cells (BAEC)15 mM Glucose[10]
In Vivo Pharmacology
SpeciesModelDoseRouteEffectReference
Mice Wild-type C57BL/6J50 mg/kgp.o.Reduced blood glucose levels[7]
Mice Wild-type C57BL/6J10 mg/kgp.o.Oral bioavailability: 92.8%, Cmax: 1140 µg/mL[7]
Mice KK/Upj-Ay/J, ob/ob, diet-induced obese C57BL/610 to 50 mg/kgp.o.Efficacious in glucose lowering[5]
Rats Goto-Kakizaki10 to 50 mg/kgp.o.Efficacious in glucose lowering[5]

Experimental Protocols

In Vitro Glucokinase Activity Assay

A luminescence-based assay can be used to determine the activity of glucokinase. The principle of this assay is to quantify the amount of ATP remaining after the glucokinase-catalyzed phosphorylation of glucose.

Glucokinase Luminescence Assay Workflow Start Start Prepare Reaction Mixture Prepare Reaction Mixture Start->Prepare Reaction Mixture Add Glucokinase Add Glucokinase Prepare Reaction Mixture->Add Glucokinase Add this compound Add this compound Add Glucokinase->Add this compound Incubate Incubate Add this compound->Incubate Add Kinase-Glo Reagent Add Kinase-Glo Reagent Incubate->Add Kinase-Glo Reagent Measure Luminescence Measure Luminescence Add Kinase-Glo Reagent->Measure Luminescence End End Measure Luminescence->End

References

An In-depth Technical Guide to the Cellular Targets of Ro 28-1675

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 28-1675 is a potent, small-molecule allosteric activator of the enzyme glucokinase (GK). As a key regulator of glucose homeostasis, glucokinase presents a promising therapeutic target for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, quantitative biochemical data, relevant experimental protocols, and the signaling pathways it modulates.

Primary Cellular Target: Glucokinase (GK)

The principal cellular target of this compound is glucokinase (GK) , also known as hexokinase IV. GK functions as a glucose sensor in critical metabolic tissues, primarily pancreatic β-cells and hepatocytes. By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK is the rate-limiting step in glucose metabolism in these cells.

This compound binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This allosteric binding induces a conformational change in the enzyme, leading to its activation. The functional consequences of this activation are twofold:

  • Increased affinity for glucose: this compound significantly lowers the concentration of glucose required for half-maximal enzyme activity (S₀.₅).

  • Increased maximal reaction velocity (Vmax): The compound enhances the catalytic turnover rate of the enzyme.

Secondary Target Interaction: Glucokinase Regulatory Protein (GKRP)

In hepatocytes, the activity of glucokinase is modulated by the glucokinase regulatory protein (GKRP) . Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus in an inactive state. This compound has been shown to reverse the inhibitory action of GKRP, promoting the translocation of GK from the nucleus to the cytoplasm, where it can actively phosphorylate glucose.[1]

Quantitative Data

The following tables summarize the quantitative data for the interaction of this compound with its primary target, glucokinase.

ParameterValueAssay ConditionsSource
EC₅₀ 54 nMGlucokinase luminescence assay[Not specified]
EC₅₀ 90 nMGK/GKRP luminescence assay[Not specified]
SC₁.₅ 0.24 µMNot specified[Not specified]
EC₅₀ 0.79 µMGK/GKRP NADPH-coupled fluorescence assay[Not specified]
EC₅₀ 0.90 µMGK NADPH-coupled fluorescence assay[Not specified]

EC₅₀: Half maximal effective concentration. SC₁.₅: Concentration required to produce a 1.5-fold stimulation of activity.

Kinetic ParameterEffect of this compoundNotes
S₀.₅ (for glucose) DecreasedThis compound increases the affinity of glucokinase for glucose.
Vmax IncreasedThis compound enhances the maximum catalytic rate of glucokinase.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NADPH-Coupled Spectrophotometric/Fluorometric Assay for Glucokinase Activity

This assay measures glucokinase activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The resulting NADPH can be quantified by its absorbance at 340 nm or its fluorescence.

Materials:

  • Recombinant human glucokinase

  • This compound

  • D-Glucose

  • ATP

  • MgCl₂

  • HEPES buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microplate (UV-transparent or black for fluorescence)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, NADP⁺, and G6PDH.

  • Add a solution of glucokinase to the wells of the microplate.

  • Add varying concentrations of this compound (or vehicle control) to the wells.

  • Initiate the reaction by adding a solution of glucose and ATP.

  • Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence (Excitation: ~340 nm, Emission: ~460 nm) in a kinetic mode at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the initial reaction velocity from the linear portion of the progress curve.

  • Plot the reaction velocities against the concentration of this compound to determine the EC₅₀.

ADP-Glo™ Luminescence Assay for Glucokinase Activity

This commercially available assay quantifies glucokinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.

Materials:

  • Recombinant human glucokinase

  • This compound

  • D-Glucose

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., HEPES with DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Set up the glucokinase reaction in the wells of the microplate by combining the reaction buffer, glucokinase, glucose, MgCl₂, and varying concentrations of this compound.

  • Initiate the reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Add the ADP-Glo™ Reagent to each well to terminate the glucokinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced , and therefore to the glucokinase activity. Plot the luminescence against the this compound concentration to determine the EC₅₀.

Glucokinase Translocation Assay

This assay visualizes the movement of glucokinase from the nucleus to the cytoplasm in hepatocytes in response to stimuli.

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line

  • Cell culture medium

  • This compound

  • Glucose (low and high concentrations)

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Primary antibody against glucokinase

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Culture hepatocytes on coverslips or in imaging-compatible plates.

  • Incubate the cells in low glucose medium to promote nuclear sequestration of glucokinase.

  • Treat the cells with this compound, high glucose, or a combination of both for a specified time.

  • Fix and permeabilize the cells.

  • Incubate with the primary antibody against glucokinase, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with a counterstain.

  • Image the cells using a fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of glucokinase to determine the extent of translocation.

Signaling Pathways and Mechanisms of Action

The activation of glucokinase by this compound initiates distinct downstream signaling cascades in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as the primary glucose sensor for insulin secretion.

pancreatic_beta_cell_signaling cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int GK Glucokinase (GK) Glucose_int->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP_ratio ↑ ATP/ADP Ratio Glycolysis->ATP_ADP_ratio KATP_channel KATP Channel Closure ATP_ADP_ratio->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Ro281675 This compound Ro281675->GK Allosteric Activation

This compound enhances glucose-stimulated insulin secretion in pancreatic β-cells.

Hepatocyte Signaling

In hepatocytes, glucokinase activation by this compound promotes glucose uptake and its conversion into glycogen for storage, as well as its entry into the glycolytic pathway.

hepatocyte_signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GK_GKRP_inactive GK-GKRP Complex (Inactive) GK_active Glucokinase (GK) (Active) GK_GKRP_inactive->GK_active G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glucose Glucose Glucose->GK_active High Glucose Glycogen_synthesis Glycogen Synthesis G6P->Glycogen_synthesis Glycolysis Glycolysis G6P->Glycolysis Ro281675 This compound Ro281675->GK_GKRP_inactive Promotes Dissociation Ro281675->GK_active Allosteric Activation

This compound promotes glucose metabolism in hepatocytes.

Experimental Workflow for Evaluating Glucokinase Activators

The following diagram outlines a typical workflow for the in vitro characterization of a glucokinase activator like this compound.

experimental_workflow Start Start: Compound Synthesis (this compound) Primary_Screen Primary Screening: Enzymatic Assay (e.g., NADPH-coupled) Start->Primary_Screen Dose_Response Dose-Response Analysis: Determine EC₅₀ Primary_Screen->Dose_Response Mechanism_Studies Mechanism of Action Studies: - Vmax and S₀.₅ Determination - GKRP Interaction Assay Dose_Response->Mechanism_Studies Cell_Based_Assays Cell-Based Assays: - Hepatocyte Translocation Assay - β-Cell Insulin Secretion Assay Mechanism_Studies->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Workflow for in vitro characterization of glucokinase activators.

Conclusion

This compound is a well-characterized allosteric activator of glucokinase. Its primary cellular target is glucokinase, and its interaction with the glucokinase regulatory protein further modulates its activity in hepatocytes. By enhancing the catalytic efficiency of glucokinase, this compound potentiates glucose metabolism in key metabolic tissues, leading to increased insulin secretion from pancreatic β-cells and enhanced glucose uptake and storage in the liver. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the continued investigation and development of glucokinase activators as potential therapeutics for type 2 diabetes.

References

The Glucokinase Activator Ro 28-1675: A Deep Dive into its Effects on Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ro 28-1675 is a potent, small-molecule allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By enhancing the activity of GK in pancreatic β-cells, this compound effectively lowers the glucose threshold for insulin secretion, making it a subject of significant interest in the development of therapeutics for type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on insulin secretion, and detailed experimental protocols for assessing its activity.

Introduction

Glucokinase (GK), also known as hexokinase IV, acts as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] In β-cells, the phosphorylation of glucose by GK is the rate-limiting step in glucose metabolism, which in turn governs the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, the secretion of insulin.[3] In individuals with T2DM, GK function can be impaired.[1] Glucokinase activators (GKAs) like this compound represent a therapeutic strategy to amplify the glucose-sensing and insulin secretion pathways.[1][3]

This compound is the R-enantiomer of a racemic compound and has been shown to be a potent GKA, while its S-enantiomer is inactive.[2] It exerts its effects by binding to an allosteric site on the GK enzyme, leading to a conformational change that increases its affinity for glucose and its maximal velocity (Vmax).[2][4] This guide will delve into the technical details of this compound's impact on insulin secretion, supported by quantitative data, experimental methodologies, and visual representations of the underlying pathways.

Mechanism of Action: Enhancing Glucose Sensing in the β-Cell

This compound's primary effect on insulin secretion stems from its direct activation of glucokinase in pancreatic β-cells.[1][5] This activation initiates a cascade of events that mimics the cellular response to high glucose levels, even at lower ambient glucose concentrations.

The key steps in the signaling pathway are as follows:

  • Glucokinase Activation: this compound binds to an allosteric site on the glucokinase enzyme.[4] This binding increases the enzyme's catalytic efficiency by both increasing its Vmax and decreasing its S0.5 for glucose.[4]

  • Increased Glycolysis and ATP Production: The enhanced glucokinase activity leads to a higher rate of glucose phosphorylation to glucose-6-phosphate, thereby accelerating glycolysis and mitochondrial respiration. This results in an elevated intracellular ATP/ADP ratio.

  • KATP Channel Closure and Membrane Depolarization: The rise in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane. This reduces the efflux of potassium ions, causing the cell membrane to depolarize.

  • Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs).

  • Insulin Granule Exocytosis: The subsequent influx of extracellular calcium ([Ca2+]i) acts as the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[6]

The following diagram illustrates this signaling cascade:

InsulinSecretionPathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Ro281675_ext This compound GK Glucokinase (GK) Ro281675_ext->GK Allosteric Activation Glucose_int Glucose GLUT2->Glucose_int Glucose_int->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis & Mitochondrial Respiration G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel (Closure) ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel (Opening) Depolarization->VGCC Ca_influx ↑ [Ca²⁺]i VGCC->Ca_influx Ca²⁺ Influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Insulin_secreted Insulin Secretion Insulin_exocytosis->Insulin_secreted

Caption: Signaling pathway of this compound-induced insulin secretion.

Quantitative Effects on Glucokinase Activity and Insulin Secretion

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Effects of this compound on Glucokinase Activity

ParameterValueConditionsReference
SC1.5 (Concentration for 1.5-fold stimulation) 0.24 ± 0.0019 µMRecombinant human GK[2]
Vmax Increase ~1.5-fold3 µM this compound[4]
S0.5 Decrease From 8.6 mM to 2.0 mM3 µM this compound[4]
GKRP Inhibition Reversal YesHuman GKRP[2]

Table 2: Effects of this compound on Insulin Secretion and Intracellular Calcium in Pancreatic Islets and Cell Lines

ParameterEffectConcentration of this compoundGlucose ConcentrationExperimental ModelReference
Glucose Threshold for Insulin Secretion Lowered from 6 mM to 3 mM3 µMN/AIsolated rat pancreatic islets[7]
Intracellular Ca2+ ([Ca2+]i) Rapid increase to a plateau500 nM3 mMIslets from CD-1 mice[6]
[Ca2+]i Pulsatility Dose-dependent increase leading to constitutive influxNot specifiedLow glucoseIslets from CD-1 mice[6]
Insulin Secretion Significant increaseNot specified24 mMMurine islets[8]

Table 3: In Vivo Effects of this compound in Animal Models

Animal ModelDoseEffectReference
Male C57B1/6J mice 50 mg/kg (oral)Statistically significant reduction in fasting glucose and improved glucose tolerance[2]
Non-diabetic C57BL/6 mice and Wistar rats 10 to 50 mg/kg (p.o.)Glucose-lowering and insulin-releasing activity[7]
Various T2DM models (KK/Upj-Ay/J, ob/ob, diet-induced obese C57BL/6, Goto-Kakizaki rats) 10 to 50 mg/kg (p.o.)Efficacious in lowering glucose[7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on insulin secretion.

Pancreatic Islet Isolation and Culture

A common prerequisite for in vitro studies is the isolation of pancreatic islets.

  • Animal Model: Islets are typically isolated from mice (e.g., C57BL/6, CD-1) or rats (e.g., Wistar).

  • Isolation Procedure: The pancreas is perfused with a collagenase solution to digest the exocrine tissue. The islets are then purified from the digest, often using a density gradient.

  • Culture Conditions: Isolated islets are cultured overnight in a suitable medium such as RPMI 1640 supplemented with 11 mM glucose, 10% fetal bovine serum, and 1% penicillin/streptomycin to allow for recovery before experimentation.[9]

Measurement of Intracellular Calcium ([Ca2+]i)

This assay is crucial for observing the proximal signal for insulin secretion.

  • Calcium Indicator Loading: Isolated islets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 1 µM for 30 minutes).[8]

  • Perifusion and Imaging: The loaded islets are placed in a perifusion chamber on a microscope stage. They are continuously supplied with a buffer solution (e.g., Krebs-Ringer Bicarbonate buffer - KRB) with varying concentrations of glucose and this compound.

  • Data Acquisition: The islets are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted light (at ~510 nm) is captured. The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This is the definitive assay for measuring the direct effect of this compound on insulin release.

  • Islet Preparation: Batches of size-matched islets (e.g., 20 islets per well in a 12-well plate) are used for each experimental condition.[8]

  • Pre-incubation: The islets are first pre-incubated in a low-glucose or glucose-free buffer for a period (e.g., 1 hour) to establish a basal insulin secretion rate.[8]

  • Stimulation: The pre-incubation buffer is replaced with the experimental buffer containing various glucose concentrations with or without this compound. The islets are then incubated for a defined period (e.g., 1 hour).

  • Sample Collection and Analysis: After the stimulation period, the supernatant is collected. The insulin concentration in the supernatant is measured using methods such as ELISA or radioimmunoassay (RIA).

The following diagram outlines a typical experimental workflow for assessing the effect of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_assays Assays cluster_calcium [Ca²⁺]i Measurement cluster_gsis GSIS Assay Islet_Isolation Pancreatic Islet Isolation Islet_Culture Overnight Culture (Recovery) Islet_Isolation->Islet_Culture Fura2_Loading Fura-2 AM Loading Islet_Culture->Fura2_Loading Preincubation Pre-incubation (Low Glucose) Islet_Culture->Preincubation Perifusion Perifusion with Glucose +/- this compound Fura2_Loading->Perifusion Imaging Fluorescence Imaging (340/380nm excitation) Perifusion->Imaging Calcium_Data [Ca²⁺]i Data Analysis Imaging->Calcium_Data Stimulation Stimulation with Glucose +/- this compound Preincubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection ELISA Insulin Measurement (ELISA/RIA) Supernatant_Collection->ELISA Insulin_Data Insulin Secretion Data ELISA->Insulin_Data

Caption: Experimental workflow for studying this compound effects.

Discussion and Future Perspectives

This compound has been instrumental as a tool compound for understanding the role of glucokinase activation in insulin secretion. Its ability to shift the glucose-response curve of β-cells to the left demonstrates the potential of GKAs as a therapeutic class for T2DM.[4] However, the development of GKAs for clinical use has faced challenges, including the risk of hypoglycemia and potential long-term side effects.[3][4]

Future research in this area may focus on developing hepatoselective GKAs to minimize the risk of hypoglycemia by primarily targeting hepatic glucose metabolism.[5] Additionally, further investigation into the long-term effects of sustained glucokinase activation on β-cell function and health is warranted.

Conclusion

This compound is a powerful pharmacological tool that robustly stimulates insulin secretion by allosterically activating glucokinase in pancreatic β-cells. Its mechanism of action, involving enhanced glucose metabolism, increased ATP production, and subsequent calcium-dependent exocytosis, is well-characterized. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on glucokinase activators and novel therapies for type 2 diabetes. The insights gained from studying compounds like this compound continue to inform the development of next-generation antidiabetic agents.

References

Methodological & Application

Application Notes and Protocols for Ro 28-1675 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 28-1675 is a potent, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism and insulin secretion.[1][2][3] As a critical regulator of glucose homeostasis, glucokinase serves as an attractive therapeutic target for type 2 diabetes.[3][4] this compound enhances the activity of glucokinase, leading to increased glucose phosphorylation, and consequently, stimulates insulin secretion from pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver.[5][6] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to characterize its activity and downstream cellular effects.

Mechanism of Action

This compound binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[3][4] This binding event induces a conformational change in the enzyme, resulting in increased catalytic activity. The activation of glucokinase by this compound is characterized by an increase in the enzyme's maximal velocity (Vmax) and a decrease in the glucose concentration required for half-maximal activity (S0.5 or K0.5), effectively increasing the enzyme's affinity for glucose.[6] Notably, this compound can also reverse the inhibitory effect of the glucokinase regulatory protein (GKRP).[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound in various in vitro assays.

ParameterValueAssay ConditionSource
EC50 (Glucokinase Activation) 54 nMGlucokinase luminescence assay with 4 nM GK, 10 µM ATP, and 5 mM glucose.[2]
EC50 (GK/GKRP Assay) 90 nMGlucokinase/GKRP luminescence assay with 4 nM GK, 50 nM GKRP, 10 µM ATP, and 5 mM glucose.[2]
Effect on Glucokinase Kinetics (at 3 µM this compound) ~1.5-fold increase in Vmax; S0.5 decreased from 8.6 mM to 2.0 mMIn vitro glucokinase activity assay.[6]
Effect on Glucokinase Kinetics (at 20 µM this compound) 30% increase in kcat; 10-fold decrease in glucose K0.5In vitro enzymatic assays with recombinant human pancreatic β-cell glucokinase.[7]
Stimulation of Intracellular Calcium ([Ca2+]i) 500 nM this compound in 3 mM glucose led to constitutively high [Ca2+]iIsolated mouse pancreatic islets.[8]

Experimental Protocols

Biochemical Assay: Glucokinase Activity (NADPH-Coupled Assay)

This protocol describes a standard coupled-enzyme assay to measure the activity of glucokinase by monitoring the production of NADPH, which is proportional to the formation of glucose-6-phosphate.

Materials:

  • Recombinant human glucokinase (GK)

  • This compound (dissolved in DMSO)

  • D-Glucose

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Magnesium chloride (MgCl2)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 1 mM DTT, 0.05% BSA)

  • 96-well microplate (UV-transparent)

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare stock solutions of glucose, ATP, NADP+, and MgCl2 in assay buffer.

  • Assay Reaction Mixture:

    • In each well of the microplate, prepare a reaction mixture containing:

      • Assay Buffer

      • Glucokinase (e.g., 4 nM final concentration)

      • Glucose-6-phosphate dehydrogenase (e.g., 1 unit/mL)

      • NADP+ (e.g., 1 mM)

      • MgCl2 (e.g., 5 mM)

      • ATP (e.g., 240 µM)

      • Varying concentrations of glucose (e.g., 5, 10, 20 mM)

      • This compound at desired concentrations or vehicle control (DMSO).

  • Initiate the Reaction:

    • The reaction can be initiated by the addition of either glucose or ATP.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the increase in absorbance at 340 nm over time (kinetic mode). The rate of NADPH production is directly proportional to the glucokinase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute).

    • Plot the velocity against the concentration of this compound to determine the EC50.

    • To determine the effect on glucose kinetics, plot the velocity against varying glucose concentrations in the presence and absence of this compound and fit the data to the Hill equation.

Cell-Based Assay: Intracellular Calcium Measurement in Pancreatic Islets

This protocol describes how to measure the effect of this compound on glucose-stimulated intracellular free Ca2+ concentration ([Ca2+]i) in isolated pancreatic islets using a fluorescent calcium indicator.

Materials:

  • Isolated pancreatic islets (e.g., from mouse)

  • This compound (dissolved in DMSO)

  • Fura-2 AM (calcium indicator)

  • Pluronic F-127

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA, containing varying glucose concentrations (e.g., 3 mM for low glucose and 20 mM for high glucose).

  • Perfusion system for microscopy

  • Fluorescence microscope equipped with a ratiometric imaging system (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

Protocol:

  • Islet Preparation:

    • Isolate pancreatic islets using standard collagenase digestion methods.

    • Culture islets overnight in a suitable culture medium (e.g., RPMI-1640) to allow recovery.

  • Fura-2 AM Loading:

    • Incubate the islets in KRB buffer containing a low glucose concentration (e.g., 3 mM), Fura-2 AM (e.g., 1-5 µM), and Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C.

    • Wash the islets with fresh KRB buffer to remove excess dye.

  • Calcium Imaging:

    • Transfer the loaded islets to a perfusion chamber on the stage of the fluorescence microscope.

    • Perfuse the islets with KRB buffer containing a low glucose concentration (e.g., 3 mM) to establish a baseline [Ca2+]i level.

    • Switch the perfusion to KRB buffer containing the desired concentration of this compound (e.g., 500 nM) in low glucose and record the changes in [Ca2+]i.

    • Alternatively, to observe the potentiation of glucose-stimulated calcium influx, perfuse with a sub-stimulatory glucose concentration in the presence and absence of this compound.

  • Data Acquisition and Analysis:

    • Acquire fluorescence images at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

    • Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.

    • Plot the F340/F380 ratio over time to visualize the dynamic changes in [Ca2+]i in response to this compound.

Visualizations

G Glucokinase Signaling Pathway in Pancreatic β-Cells cluster_0 Glucose Metabolism cluster_1 Insulin Secretion Cascade Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake G6P Glucose-6-Phosphate GLUT2->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Mitochondria Mitochondria Glycolysis->Mitochondria ATP ATP Mitochondria->ATP Production K_ATP KATP Channel (Kir6.2/SUR1) ATP->K_ATP Closes Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GK Glucokinase (GK) GK->G6P Catalyzes Ro281675 This compound Ro281675->GK Allosteric Activation

Caption: Glucokinase signaling pathway in pancreatic β-cells.

G Experimental Workflow for In Vitro Glucokinase Assay cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_reagents Prepare Assay Buffer, Substrates (Glucose, ATP), and Cofactors (NADP+, MgCl2) add_components Add assay components to 96-well plate prep_reagents->add_components prep_enzyme Prepare Glucokinase and G6PDH solutions prep_enzyme->add_components prep_compound Prepare this compound stock and dilutions prep_compound->add_components initiate_reaction Initiate reaction (e.g., by adding ATP) add_components->initiate_reaction measure_absorbance Measure absorbance at 340 nm kinetically at 37°C initiate_reaction->measure_absorbance calc_velocity Calculate initial reaction velocities measure_absorbance->calc_velocity plot_data Plot data and determine EC50 or kinetic parameters calc_velocity->plot_data

Caption: Workflow for in vitro glucokinase activity assay.

References

Application Notes and Protocols for Ro 28-1675 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 28-1675 is a potent, orally bioavailable, allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. By binding to an allosteric site, this compound increases the affinity of glucokinase for glucose and enhances its maximal velocity (Vmax). This dual mechanism of action leads to increased glucose-stimulated insulin secretion from pancreatic β-cells and enhanced glucose uptake and glycogen synthesis in the liver. These properties make this compound a valuable tool for preclinical research in type 2 diabetes.

These application notes provide a summary of the quantitative data available for this compound and detailed protocols for its use in animal studies to evaluate its efficacy and mechanism of action.

Data Presentation

In Vitro Efficacy
ParameterValueConditions
EC50 (Glucokinase activation) 54 nMRecombinant human glucokinase
SC1.5 (Glucokinase activation) 0.24 ± 0.0019 µM-
In Vivo Pharmacokinetics in Mice
ParameterValueDose and Administration
Oral Bioavailability 92.8%10 mg/kg, p.o.
Cmax 1140 µg/mL10 mg/kg, p.o.
Tmax 3.3 h10 mg/kg, p.o.
In Vivo Efficacy in Rodent Models
Animal ModelDosageAdministrationKey Findings
Wild-type C57BL/6J mice 50 mg/kgSingle oral gavageStatistically significant reduction in fasting blood glucose levels and improved glucose tolerance.[1]
Diet-induced obese mice Not specifiedChronic administrationPrevention of the development of hyperglycemia.
Zucker Diabetic Fatty (ZDF) rats Not specifiedNot specifiedPotent antihyperglycemic effects.

Signaling Pathway

This compound enhances glucose sensing in two key cell types involved in glucose homeostasis: pancreatic β-cells and hepatocytes.

GKA_Signaling cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p G6P_p Glucose-6-P GK_p->G6P_p Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Ro_p This compound Ro_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l G6P_l Glucose-6-P GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l Ro_l This compound Ro_l->GK_l Activates GKRP_inactive GK:GKRP (Inactive Complex) in Nucleus Ro_l->GKRP_inactive Promotes Dissociation GKRP_active Active GK in Cytoplasm GKRP_inactive->GKRP_active Dissociation (High Glucose)

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Experimental Protocols

Vehicle Preparation for Oral Administration

A common vehicle for preclinical oral administration of compounds like this compound in rodents is a suspension in a mixture of a wetting agent and a thickening agent.

  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose in sterile water

    • 0.1% (v/v) Tween 80

    • Sterile water for injection

    • Mortar and pestle or homogenizer

    • Sterile tubes

  • Protocol:

    • Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.

    • In a sterile tube, add a small volume of 0.1% Tween 80 to the this compound powder to create a paste. This helps in wetting the compound.

    • Gradually add the 0.5% methylcellulose solution to the paste while continuously mixing or vortexing to achieve a homogenous suspension.

    • Use a homogenizer for a more uniform suspension if necessary.

    • The final formulation should be prepared fresh on the day of the experiment and kept under continuous agitation to ensure uniform dosing.

In Vivo Efficacy Study: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the effect of a single oral dose of this compound on glucose tolerance in mice.

  • Animals:

    • Male C57BL/6J mice, 10-12 weeks old.

    • Acclimatize animals for at least one week before the experiment.

  • Materials:

    • This compound formulated for oral gavage (e.g., 50 mg/kg in a 10 mL/kg volume).

    • Vehicle control.

    • D-glucose solution (20% in sterile water).

    • Glucometer and test strips.

    • Blood collection tubes (e.g., EDTA-coated capillaries).

    • Oral gavage needles.

  • Protocol:

    • Fast the mice for 6 hours with free access to water.

    • At t = -30 minutes, administer this compound (50 mg/kg) or vehicle via oral gavage.

    • At t = 0 minutes, collect a baseline blood sample (approximately 10-20 µL) from the tail vein for glucose measurement.

    • Immediately after the baseline blood collection, administer D-glucose (2 g/kg) via oral gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose concentrations at each time point using a glucometer.

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for glucose excursion to quantify the improvement in glucose tolerance.

Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol evaluates the long-term effects of this compound on glycemic control in a model of type 2 diabetes.

  • Animals:

    • Male C57BL/6J mice, 6 weeks old at the start of the high-fat diet.

    • Feed a high-fat diet (e.g., 60% kcal from fat) for 8-10 weeks to induce obesity and insulin resistance.

  • Materials:

    • This compound formulated for daily oral gavage.

    • Vehicle control.

    • Standard laboratory equipment for monitoring body weight and food intake.

    • Equipment for OGTT and insulin tolerance tests (ITT).

  • Protocol:

    • After the diet-induced obesity period, randomize the mice into treatment groups (e.g., vehicle and this compound).

    • Administer this compound or vehicle daily via oral gavage for a period of 4-8 weeks.

    • Monitor body weight and food intake 2-3 times per week.

    • Measure fasting blood glucose and plasma insulin levels weekly or bi-weekly.

    • Perform an OGTT and/or ITT at the end of the treatment period to assess improvements in glucose tolerance and insulin sensitivity.

    • At the end of the study, collect terminal blood samples and tissues (liver, pancreas, adipose tissue) for further analysis (e.g., triglyceride content, gene expression).

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

Experimental_Workflow start Start: Acclimatize Animals diet Induce Disease Model (e.g., High-Fat Diet for DIO) start->diet randomize Randomize into Treatment Groups diet->randomize treatment Chronic Daily Dosing (this compound or Vehicle) randomize->treatment monitoring In-life Monitoring: - Body Weight - Food Intake - Fasting Glucose/Insulin treatment->monitoring functional_tests Functional Tests: - Oral Glucose Tolerance Test (OGTT) - Insulin Tolerance Test (ITT) treatment->functional_tests endpoint Endpoint: Terminal Sample Collection (Blood, Tissues) functional_tests->endpoint analysis Data Analysis: - Statistical Analysis - Biomarker Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental workflow for a chronic in vivo efficacy study.

References

Application Notes for Ro 28-1675 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ro 28-1675 is a potent, cell-permeable, allosteric activator of glucokinase (GK), the primary glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3][4] By binding to an allosteric site on the GK enzyme, this compound increases its affinity for glucose and its maximal reaction velocity (Vmax).[3][5] This activation leads to an increased rate of glucose phosphorylation, the first and rate-limiting step of glycolysis.[6] Furthermore, this compound promotes the dissociation of GK from its inhibitory protein, the glucokinase regulatory protein (GKRP), allowing GK to translocate from the nucleus to the cytoplasm where it is active.[2][3][5] These actions make this compound a valuable tool for studying glucose metabolism, insulin secretion, and the pathophysiology of type 2 diabetes in a cell culture setting.

Mechanism of Action

This compound enhances glucokinase activity through a dual mechanism. It directly activates the enzyme allosterically and also reverses the inhibition imposed by GKRP.[2][5] This leads to increased glucose-6-phosphate production, which in turn stimulates downstream metabolic pathways, including glycolysis and glycogen synthesis. In pancreatic β-cells, this cascade of events results in an increased ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.[7][8] In hepatocytes, enhanced GK activity promotes glucose uptake and conversion to glycogen.[8]

Data Presentation

Quantitative Data for this compound

ParameterValueSpecies/SystemReference
Molecular Weight 378.51 g/mol N/A[1][4]
EC50 (Glucokinase activation) 54 nMRecombinant Human GK[1][4]
SC1.5 (Glucokinase activation) 0.24 µMRecombinant GK[9]
Solubility in DMSO ≥ 50 mg/mL (132.10 mM)N/A[1][9]
100 mg/mLN/A[10]
In Vitro Working Concentrations 50 nMIslet Ca2+ Oscillations[6][7]
0.1 - 10 µMBovine Aortic Endothelial Cells[11]
3 µMMIN6-K8 Insulinoma Cells[12][13]
10 µMMIN6 Pancreatic Beta Cells[11]
Storage (Powder) -20°C for up to 3 yearsN/A[1][4]
Storage (Stock Solution in DMSO) -80°C for up to 2 years, -20°C for up to 1 yearN/A[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or newly opened DMSO

  • Sterile microcentrifuge tubes

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 3.785 mg of this compound per 1 mL of DMSO.

  • Add the appropriate volume of DMSO to the vial of this compound. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 3.785 mg of this compound.

  • To aid in dissolution, vortex the solution and, if necessary, use an ultrasonic bath.[1][9] Ensure the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C.[1] Stock solutions in DMSO are reported to be stable for up to 6 months at -20°C.[3]

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol provides a general procedure for diluting the this compound stock solution and treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Cells plated in multi-well plates or flasks

  • Vehicle control (DMSO)

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final desired working concentration of this compound for your experiment.

  • Prepare a series of serial dilutions of the stock solution in pre-warmed cell culture medium. Important: To avoid precipitation and ensure accurate dosing, it is recommended to perform intermediate dilutions. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • For the vehicle control, prepare a corresponding dilution of DMSO in cell culture medium. The final concentration of DMSO should be consistent across all experimental conditions and should not exceed a level that is toxic to the cells (typically ≤ 0.1%).

  • Remove the existing medium from the cultured cells.

  • Add the medium containing the desired concentration of this compound or the vehicle control to the cells.

  • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2). Incubation times will vary depending on the experimental endpoint and cell type.

  • Following incubation, proceed with your downstream analysis (e.g., cell lysis for western blotting, RNA extraction, or functional assays).

Mandatory Visualization

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Treatment Ro_powder This compound Powder Vortex Vortex/Sonicate Ro_powder->Vortex DMSO DMSO DMSO->Vortex Stock_Solution 10 mM Stock Solution Vortex->Stock_Solution Aliquots Aliquot & Store at -20°C/-80°C Stock_Solution->Aliquots Thaw_Stock Thaw Stock Solution Aliquots->Thaw_Stock Dilution Prepare Working Dilutions in Culture Medium Thaw_Stock->Dilution Treatment Add this compound or Vehicle Control to Cells Dilution->Treatment Cell_Plate Cells in Culture Cell_Plate->Treatment Incubation Incubate for Desired Time Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis G cluster_pathway This compound Signaling Pathway Ro281675 This compound GKRP_GK GKRP-GK Complex (Inactive, Nuclear) Ro281675->GKRP_GK Inhibition of Complex Formation GK Glucokinase (GK) (Active, Cytoplasmic) Ro281675->GK Allosteric Activation GKRP_GK->GK Dissociation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P GK Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis (Hepatocytes) G6P->Glycogen_Synthesis Insulin_Secretion Insulin Secretion (β-cells) Glycolysis->Insulin_Secretion

References

Application Notes and Protocols for Ro 28-1675 in Mouse Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 28-1675 is a potent, orally bioavailable allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] As a glucokinase activator (GKA), this compound enhances glucose sensing in pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver. These actions lead to increased insulin secretion and reduced hepatic glucose production, making it a subject of interest for the treatment of type 2 diabetes.[1] This document provides detailed application notes and protocols for the use of this compound in various mouse models of diabetes, based on available preclinical research.

Mechanism of Action

This compound functions by binding to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose and enhancing its catalytic activity. This leads to an increase in the rate of glucose phosphorylation to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis. In pancreatic β-cells, this increased metabolic flux leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers insulin exocytosis. In the liver, enhanced glucokinase activity promotes glucose uptake and its conversion to glycogen for storage, while simultaneously suppressing gluconeogenesis.

Signaling Pathway

Ro_28_1675_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Ro_pancreas This compound GK_pancreas Glucokinase (GK) Ro_pancreas->GK_pancreas Activates G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Phosphorylates Glucose_pancreas Glucose Glucose_pancreas->GK_pancreas Metabolism Glycolysis & TCA Cycle G6P_pancreas->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx ↑ Ca²⁺ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Blood_Glucose Blood Glucose Insulin_secretion->Blood_Glucose Lowers Ro_liver This compound GK_liver Glucokinase (GK) Ro_liver->GK_liver Activates G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Phosphorylates HGP ↓ Hepatic Glucose Production GK_liver->HGP Glucose_liver Glucose Glucose_liver->GK_liver Glycogen Glycogen Synthesis G6P_liver->Glycogen HGP->Blood_Glucose Lowers

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Models of Diabetes

Mouse ModelDosage (Oral)Treatment DurationKey Outcomes
C57BL/6J (Wild-Type)10 mg/kgAcuteHigh oral bioavailability (92.8%)[1]
C57BL/6J (Wild-Type)50 mg/kgAcuteReduced blood glucose levels[1]
Diet-induced obese C57BL/6JNot specifiedChronic (40 weeks)Prevented hyperglycemia[3]
ob/ob10 - 50 mg/kgNot specifiedEfficacious in lowering blood glucose
db/dbNot specifiedNot specifiedEfficacy may be reduced in older, severely hypoinsulinemic mice
KK/Upj-Ay/J10 - 50 mg/kgNot specifiedEfficacious in lowering blood glucose

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For example, to prepare 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.

    • Vortex thoroughly to ensure a homogenous solution.

  • This compound Formulation:

    • Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed. For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 µL/g, the concentration would be 1 mg/mL.

    • Add the appropriate volume of the prepared vehicle to the this compound powder.

    • Vortex the mixture until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary. Prepare the formulation fresh on the day of the experiment.

  • Oral Administration:

    • Weigh each mouse to determine the precise volume of the this compound formulation to be administered. The typical dosing volume is 5-10 µL/g of body weight.

    • Gently restrain the mouse and insert the oral gavage needle over the tongue and into the esophagus.

    • Slowly dispense the calculated volume of the solution.

    • Monitor the mouse for any signs of distress after administration.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound

Materials:

  • This compound formulation (prepared as in Protocol 1)

  • D-glucose solution (20% in sterile water)

  • Glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Pipettes

  • Centrifuge

  • Insulin ELISA kit

Procedure:

  • Fasting: Fast the mice for 5-6 hours prior to the experiment, with free access to water.

  • Baseline Blood Collection (t = -30 min):

    • Administer the this compound formulation or vehicle via oral gavage 30 minutes before the glucose challenge.

    • Immediately after dosing, collect a small blood sample (approximately 10-20 µL) from the tail vein to measure baseline blood glucose using a glucometer.

  • Glucose Administration (t = 0 min):

    • Administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.

  • Blood Sampling:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose administration.

    • At each time point, measure blood glucose levels using a glucometer.

    • If plasma insulin is to be measured, collect a larger blood sample (approximately 50-75 µL) into EDTA-coated tubes at each time point.

  • Plasma Collection and Insulin Measurement:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Measure plasma insulin concentrations using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Acclimate Mice Fasting Fast Mice (5-6 hours) Animal_Acclimation->Fasting Compound_Prep Prepare this compound Formulation Dosing Administer this compound/Vehicle (Oral Gavage) Compound_Prep->Dosing Glucose_Prep Prepare Glucose Solution Glucose_Challenge Oral Glucose Challenge (2 g/kg) Glucose_Prep->Glucose_Challenge Baseline_BG Measure Baseline Blood Glucose Fasting->Baseline_BG Baseline_BG->Dosing Dosing->Glucose_Challenge Time_Points Collect Blood at 15, 30, 60, 90, 120 min Glucose_Challenge->Time_Points BG_Measurement Measure Blood Glucose Time_Points->BG_Measurement Plasma_Separation Separate Plasma Time_Points->Plasma_Separation Data_Analysis Analyze Data (AUC, etc.) BG_Measurement->Data_Analysis Insulin_ELISA Measure Plasma Insulin Plasma_Separation->Insulin_ELISA Insulin_ELISA->Data_Analysis

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT) with this compound.

References

Application Notes and Protocols for Measuring Ro 28-1675 Activity on Glucokinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), or hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2] Its unique kinetic properties allow it to respond to fluctuations in blood glucose levels, thereby regulating insulin secretion and hepatic glucose metabolism.[1][2] Glucokinase activators (GKAs) are a class of therapeutic agents that enhance the enzyme's activity, representing a promising strategy for the treatment of type 2 diabetes mellitus.[3] Ro 28-1675 is a potent, allosteric activator of glucokinase that has been instrumental in the research and development of GKAs.[4][5][6]

These application notes provide detailed protocols for measuring the activity of this compound on glucokinase, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound is an allosteric activator, meaning it binds to a site on the glucokinase enzyme distinct from the glucose-binding site.[7] This binding induces a conformational change in the enzyme, leading to:

  • Increased affinity for glucose: this compound lowers the substrate concentration at half-maximal velocity (S0.5) or Michaelis constant (Km) for glucose, meaning the enzyme is more active at lower glucose concentrations.[4][6]

  • Increased maximal velocity (Vmax): It enhances the maximum rate of the glucose phosphorylation reaction catalyzed by glucokinase.[4][6]

  • Reversal of GKRP inhibition: In hepatocytes, glucokinase activity is modulated by the glucokinase regulatory protein (GKRP). This compound can reverse the inhibitory action of GKRP, leading to increased cytoplasmic glucokinase activity.[5][7]

Data Presentation: Quantitative Effects of this compound on Glucokinase Activity

The following tables summarize the reported in vitro biochemical data for this compound. It is important to note that absolute values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, and detection method).

Table 1: Potency of this compound on Glucokinase

ParameterValueAssay ConditionsReference
EC5054 nMLuminescence assay, 4 nM GK, 10 µM ATP, 5 mM glucose[4][8][9]
EC5090 nMLuminescence assay with GKRP, 4 nM GK, 50 nM GKRP, 10 µM ATP, 5 mM glucose[8][9]
EC500.90 µMNADPH-coupled fluorescence assay, 4 nM GK, 240 µM ATP, 5 mM glucose[8][9]
EC500.79 µMNADPH-coupled fluorescence assay with GKRP, 4 nM GK, 50 nM GKRP, 240 µM ATP, 5 mM glucose[8][9]

Table 2: Effect of this compound on Glucokinase Kinetic Parameters

ParameterConditionValueReference
S0.5 (Glucose)Control (no activator)8.6 mM[4][6]
S0.5 (Glucose)With 3 µM this compound2.0 mM[4][6]
VmaxWith 3 µM this compound~1.5-fold increase[4][6]

Experimental Protocols

Two common methods for measuring glucokinase activity are the NADPH-coupled assay and the luminescence-based assay.

NADPH-Coupled Glucokinase Activity Assay

This is a widely used method that measures the production of glucose-6-phosphate (G-6-P) by coupling it to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by measuring the absorbance at 340 nm.

Materials:

  • Recombinant human glucokinase

  • This compound

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • HEPES buffer, pH 7.1

  • Dithiothreitol (DTT)

  • Thio-NAD+ or NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microtiter plate

  • Spectrophotometer plate reader

Procedure:

  • Prepare Reaction Buffer: 25 mM HEPES, pH 7.1, containing 1 mM DTT and 6 mM MgCl2.

  • Prepare Reagent Mix: In a 96-well plate, mix the reaction buffer with glucokinase (e.g., 50 nM final concentration) and various concentrations of this compound. Include a control with no activator. Add the desired concentration of glucose.

  • Add Coupling Reagents: Add Thio-NAD+ (or NADP+) to a final concentration of 1 mM and G6PDH to a final concentration of 20 U/ml.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm (for NADPH) or 405 nm (for Thio-NADH) at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 30°C).

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound. Plot the velocity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50. To determine the effect on S0.5 and Vmax, perform the assay with a fixed concentration of this compound and varying concentrations of glucose.

Luminescence-Based Glucokinase Activity Assay

This method measures the amount of ATP remaining after the glucokinase reaction. The remaining ATP is used by luciferase to produce light, and the luminescence signal is inversely proportional to the glucokinase activity.

Materials:

  • Recombinant human glucokinase

  • This compound

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • Assay buffer (e.g., Kinase-Glo® buffer)

  • Luciferase/luciferin reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Prepare Reaction Mix: In a white microplate, add glucokinase, varying concentrations of this compound, and a fixed concentration of glucose in the appropriate assay buffer.

  • Initiate Reaction: Add ATP to start the glucokinase reaction.

  • Incubate: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and Detect ATP: Add the luciferase/luciferin reagent according to the manufacturer's instructions. This reagent will stop the glucokinase reaction and initiate the luminescence reaction.

  • Measure Luminescence: After a brief incubation (e.g., 10-30 minutes), measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to glucokinase activity. A lower signal indicates higher enzyme activity. Plot the decrease in luminescence (or calculated enzyme activity) against the log of the this compound concentration to determine the EC50.

Mandatory Visualizations

experimental_workflow cluster_nadph NADPH-Coupled Assay Workflow cluster_lum Luminescence Assay Workflow nadph_start Prepare Reagent Mix (GK, this compound, Glucose) nadph_couple Add Coupling Reagents (NADP+, G6PDH) nadph_start->nadph_couple nadph_initiate Initiate with ATP nadph_couple->nadph_initiate nadph_measure Kinetic Measurement (Absorbance at 340 nm) nadph_initiate->nadph_measure nadph_analyze Data Analysis (EC50, Vmax, S0.5) nadph_measure->nadph_analyze lum_start Prepare Reagent Mix (GK, this compound, Glucose) lum_initiate Initiate with ATP lum_start->lum_initiate lum_incubate Incubate lum_initiate->lum_incubate lum_detect Add Luciferase Reagent lum_incubate->lum_detect lum_measure Endpoint Measurement (Luminescence) lum_detect->lum_measure lum_analyze Data Analysis (EC50) lum_measure->lum_analyze

Caption: Experimental workflows for measuring glucokinase activity.

glucokinase_signaling_pancreas cluster_cell Pancreatic β-Cell glucose Glucose glut2 GLUT2 glucose->glut2 Transport g6p Glucose-6-Phosphate glut2->g6p Phosphorylation glycolysis Glycolysis g6p->glycolysis atp_adp ↑ ATP/ADP Ratio glycolysis->atp_adp katp KATP Channel Closure atp_adp->katp depolarization Membrane Depolarization katp->depolarization ca_channel Ca2+ Channel Opening depolarization->ca_channel ca_influx ↑ [Ca2+]i ca_channel->ca_influx insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis gk Glucokinase gk->g6p Catalyzes ro1675 This compound ro1675->gk Activates

Caption: Glucokinase signaling pathway in pancreatic β-cells.

glucokinase_signaling_liver cluster_hepatocyte Hepatocyte glucose Glucose glut2_liver GLUT2 glucose->glut2_liver Transport g6p_liver Glucose-6-Phosphate glut2_liver->g6p_liver Phosphorylation glycogen Glycogen Synthesis g6p_liver->glycogen glycolysis_liver Glycolysis g6p_liver->glycolysis_liver gk_liver Glucokinase gk_liver->g6p_liver Catalyzes gk_gkrp_complex GK-GKRP Complex (Nuclear) gk_liver->gk_gkrp_complex Binds to gkrp GKRP (inactive) gkrp->gk_gkrp_complex Forms ro1675_liver This compound ro1675_liver->gk_liver Activates ro1675_liver->gk_gkrp_complex Reverses Inhibition

Caption: Glucokinase regulation in hepatocytes.

References

Application Notes and Protocols for Ro 28-1675 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 28-1675 is a potent, cell-permeable, allosteric activator of glucokinase (GK), also known as hexokinase IV. Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2] In pancreatic β-cells, GK is the rate-limiting enzyme for glucose-stimulated insulin secretion.[3] In the liver, it controls glucose uptake, glycogen synthesis, and hepatic glucose production.[3] this compound activates GK by binding to an allosteric site, which increases the enzyme's affinity for glucose and its maximal velocity (Vmax).[4][5] This dual action on the pancreas and liver makes this compound a valuable tool for studying glucose metabolism and a potential therapeutic agent for type 2 diabetes.[1][3]

These application notes provide detailed protocols for in vitro and in vivo studies involving this compound to assess its effects on glucokinase activity, cellular glucose metabolism, and overall glycemic control.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/Enzyme SystemConditionsReference(s)
EC50 54 nMRecombinant GlucokinaseLuminescence assay[6][7]
90 nMGlucokinase/GKRP complexLuminescence assay[7]
S0.5 for Glucose Decreased (4.3-fold at 3 µM this compound)Human GK enzymatic assay[Glucose] = 5 mM[8]
Vmax Increased (1.5-fold at 3 µM this compound)Human GK enzymatic assay[Glucose] = 5 mM[8]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterValueAnimal ModelDosage and AdministrationReference(s)
Blood Glucose Reduction Significant reduction in fasting glucose levelsWild-type C57BL/6J mice50 mg/kg; p.o.[6]
~62% decrease from baseline after 6 hoursDiabetic rats50 mg single dose[9]
Oral Bioavailability 92.8%C57BL/6J mice10 mg/kg; p.o.[6]
Cmax 1140 µg/mLC57BL/6J mice10 mg/kg; p.o.[6]
Tmax 3.3 hoursC57BL/6J mice10 mg/kg; p.o.[6]

Signaling Pathway and Experimental Workflows

Glucokinase Activation Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in a pancreatic β-cell and a hepatocyte.

G cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Ro281675_p This compound Ro281675_p->GK_p Activates Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Ca_influx Ca2+ Influx KATP->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l GKRP GKRP (inactive) GK_l->GKRP Binding (inhibition) G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Ro281675_l This compound Ro281675_l->GK_l Activates & Disrupts GK-GKRP Glycogen_syn Glycogen Synthesis G6P_l->Glycogen_syn Glycolysis_l Glycolysis G6P_l->Glycolysis_l HGP ↓ Hepatic Glucose Production Glycogen_syn->HGP Glycolysis_l->HGP G start Start prep_reagents Prepare Reagents: - Glucokinase Enzyme - this compound dilutions - Assay Buffer (HEPES, KCl, MgCl2, DTT) - ATP, NADP+ - Glucose-6-Phosphate Dehydrogenase (G6PDH) start->prep_reagents add_components Add to 96-well plate: - Assay Buffer - Glucokinase - this compound or Vehicle - NADP+ - G6PDH prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_reaction Initiate reaction by adding ATP and Glucose pre_incubate->initiate_reaction measure Measure NADPH production (Fluorometric or Spectrophotometric) initiate_reaction->measure analyze Analyze data: - Calculate reaction rates - Determine EC50 measure->analyze end End analyze->end

References

Unlocking Glucokinase: Ro 28-1675 as a Tool to Probe Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Ro 28-1675, a potent and selective allosteric activator of glucokinase (GK), serves as a critical pharmacological tool for investigating the intricacies of glucose metabolism. As the primary glucose sensor in pancreatic β-cells and hepatocytes, glucokinase plays a pivotal role in glucose homeostasis. By activating glucokinase, this compound mimics the effects of elevated glucose, thereby stimulating insulin secretion and hepatic glucose uptake. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying glucose metabolism.

Mechanism of Action

This compound functions as a non-essential, mixed-type glucokinase activator.[1] It binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[2][3] This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal velocity (Vmax).[3][4][5] Specifically, at a concentration of 3 µM, this compound has been shown to increase the Vmax by approximately 1.5-fold and decrease the half-maximal concentration (S0.5) for glucose from 8.6 mM to 2.0 mM.[3]

A key aspect of this compound's action is its ability to overcome the inhibitory effect of the glucokinase regulatory protein (GKRP) in hepatocytes.[2][4][5] Under low glucose conditions, GKRP sequesters glucokinase in the nucleus, rendering it inactive. This compound promotes the dissociation of the GK-GKRP complex, leading to the translocation of glucokinase to the cytoplasm where it can phosphorylate glucose.[4][5][6]

Applications in Glucose Metabolism Research

This compound is a versatile tool for a range of in vitro and in vivo studies related to glucose metabolism and diabetes.

  • Stimulation of Insulin Secretion: In pancreatic β-cells, this compound enhances glucose-stimulated insulin secretion (GSIS) by lowering the glucose threshold required to trigger insulin release.[4][7] This makes it an invaluable compound for studying β-cell function and dysfunction.

  • Hepatic Glucose Metabolism: Researchers can utilize this compound to investigate the regulation of hepatic glucose uptake, glycolysis, and glycogen synthesis.[2][3] It has been demonstrated to increase glucose utilization and glycogen storage in hepatocytes.[2]

  • Signaling Pathway Analysis: The compound can be used to probe signaling pathways downstream of glucokinase activation. For instance, studies have shown that this compound can inhibit high glucose-stimulated phosphorylation of Smad2C in endothelial cells, suggesting a role in TGF-β signaling.[8]

  • In Vivo Models of Diabetes: this compound has been shown to lower blood glucose levels and improve glucose tolerance in various rodent models of type 2 diabetes.[2][4][5][9] This allows for the in vivo investigation of the therapeutic potential of glucokinase activation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound from various studies.

ParameterValueCell/SystemReference
EC50 (Glucokinase Activation) 54 nMHuman Glucokinase (luminescence assay)[9][10]
SC1.5 (Glucokinase Activation) 0.24 ± 0.0019 µMGlucokinase[1]
Effect on Glucose Consumption (MIN6 Cells) 66.3% increase at 10 µM (under 25 mM glucose)Rat MIN6 pancreatic beta cells[8]
Inhibition of Smad2C Phosphorylation (IC50) ~1 µMBovine Aortic Endothelial Cells (BAEC)[8]
In Vivo StudyAnimal ModelDoseEffect on Blood GlucoseReference
Acute Oral AdministrationWild-type C57BL/6J mice50 mg/kgSignificant reduction[1][9]
Oral Glucose Tolerance Test (OGTT)Non-diabetic and diabetic rodentsNot specifiedAttenuated glucose excursions[3]
Chronic Study (40 weeks)Diet-induced obese (DIO) miceNot specified (supplemented in diet)Prevented development of hyperglycemia[3]

Experimental Protocols

Here are detailed protocols for key experiments utilizing this compound to study glucose metabolism.

Protocol 1: In Vitro Glucose Consumption Assay in Pancreatic β-Cells (MIN6)

Objective: To measure the effect of this compound on glucose utilization in a pancreatic beta-cell line.

Materials:

  • MIN6 pancreatic beta cells

  • DMEM (Dulbecco's Modified Eagle Medium) with varying glucose concentrations (e.g., 5 mM and 25 mM)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • 24-well plates

  • Glucose oxidase-based assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells in DMEM supplemented with 10% FBS.

  • Serum Starvation and Glucose Deprivation: 24 hours prior to the experiment, wash the cells twice with glucose-free DMEM and then incubate them in DMEM containing no glucose and 10% FBS.[8]

  • Treatment: On the day of the experiment, replace the medium with fresh DMEM containing either low (5 mM) or high (25 mM) glucose, with or without this compound (e.g., 10 µM).[8] Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).[8]

  • Sample Collection: At the end of the incubation, collect the cell culture medium from each well.

  • Glucose Measurement: Measure the glucose concentration in the collected medium using a glucose oxidase-based assay kit according to the manufacturer's instructions.

  • Calculation: Calculate glucose consumption by subtracting the final glucose concentration from the initial glucose concentration in the medium. Normalize the results to the total protein content of the cells in each well.

Protocol 2: Western Blot for Phospho-Smad2C in Endothelial Cells

Objective: To analyze the effect of this compound on high glucose-induced signaling in endothelial cells.

Materials:

  • Bovine Aortic Endothelial Cells (BAEC)

  • DMEM with varying glucose concentrations (e.g., 5 mM and 15 mM)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against phospho-Smad2C

  • Primary antibody against total Smad2 or a housekeeping protein (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Serum Starvation: Culture BAEC to confluence and then serum-starve them in DMEM with 5 mM glucose and 0% FBS for 24 hours.[8]

  • Treatment: Treat the cells with high glucose (15 mM) in the presence or absence of varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specific duration (e.g., 1 hour).[8] Include a low glucose (5 mM) control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-Smad2C overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Smad2 or a housekeeping protein for normalization.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

Glucokinase_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (Hepatocytes) Glucose_ext Glucose Glucose_cyt Glucose Glucose_ext->Glucose_cyt GLUT2 G6P Glucose-6-Phosphate Glucose_cyt->G6P Glucokinase (GK) Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen Insulin Insulin Secretion (in β-cells) Glycolysis->Insulin GK_inactive Inactive Glucokinase (GK) GK_GKRP GK-GKRP Complex GK_inactive->GK_GKRP GK_active Active Glucokinase (GK) GK_inactive->GK_active GKRP GKRP GKRP->GK_GKRP Ro281675 This compound Ro281675->GK_GKRP Inhibits Formation Ro281675->GK_active Allosteric Activation GK_active->GK_inactive

Caption: Mechanism of this compound action on glucokinase.

experimental_workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., MIN6 or BAEC) treatment Treatment with this compound and varying glucose concentrations start->treatment incubation Incubation (Time-course or endpoint) treatment->incubation glucose_uptake Glucose Consumption Assay incubation->glucose_uptake Measure glucose in media western_blot Western Blot (e.g., for p-Smad2C) incubation->western_blot Analyze protein lysates insulin_secretion Insulin Secretion Assay (e.g., ELISA) incubation->insulin_secretion Measure insulin in media analysis Data Analysis and Interpretation glucose_uptake->analysis western_blot->analysis insulin_secretion->analysis

Caption: General experimental workflow for using this compound.

References

Application of Ro 28-1675 in High-Throughput Screening for Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), a key enzyme in glucose metabolism, serves as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating insulin secretion and hepatic glucose uptake. This central role in glucose homeostasis makes it a prime therapeutic target for type 2 diabetes. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing its function. Ro 28-1675 is a potent, first-generation allosteric glucokinase activator that has been instrumental in the validation of GK as a drug target. It increases the enzyme's affinity for glucose and its maximal velocity (Vmax).[1][2] This document provides detailed application notes and protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel GKAs.

Mechanism of Action and Signaling Pathway

This compound binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site.[3] This binding induces a conformational change that stabilizes the active state of the enzyme, leading to increased glucose affinity and enhanced catalytic activity.[1][3] In pancreatic β-cells, this heightened GK activity accelerates glucose metabolism, leading to an increased ATP:ADP ratio. This change closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization and an influx of calcium ions, which ultimately triggers insulin secretion. In hepatocytes, activated GK promotes the conversion of glucose to glucose-6-phosphate, stimulating glycogen synthesis and glycolysis, thereby increasing hepatic glucose uptake.[1] Furthermore, this compound can reverse the inhibitory effect of the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus of hepatocytes at low glucose concentrations.[4][5]

GKA_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Uptake Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Mitochondrial Metabolism G6P_p->Metabolism_p ATP_ADP ↑ ATP:ADP Ratio Metabolism_p->ATP_ADP KATP KATP Channel (Closure) ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers Fusion Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Ro_28_1675_p This compound Ro_28_1675_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Uptake Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) (Inactive) Glucose_in_l->GK_l GK_GKRP_complex GK-GKRP Complex (Nuclear Sequestration) GK_l->GK_GKRP_complex GK_active_l Active GK (Cytosolic) GK_l->GK_active_l Activation GKRP GKRP GKRP->GK_GKRP_complex GK_GKRP_complex->GK_active_l Release G6P_l Glucose-6-Phosphate GK_active_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l Ro_28_1675_l This compound Ro_28_1675_l->GK_l Activates Ro_28_1675_l->GK_GKRP_complex Disrupts

Caption: Glucokinase signaling pathway and this compound mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for this compound, which are essential for its use as a reference compound in HTS assays.

Table 1: In Vitro Potency of this compound

ParameterValueAssay ConditionsReference
EC₅₀ 54 nMGK luminescence assay (4 nM GK, 10 µM ATP, 5 mM glucose)[6][7][8]
EC₅₀ 90 nMGK/GKRP luminescence assay (4 nM GK, 50 nM GKRP, 10 µM ATP, 5 mM glucose)[6]
SC₁.₅ 0.24 µMGK activation assay[9]

EC₅₀: Half-maximal effective concentration. SC₁.₅: Concentration required to produce a 1.5-fold increase in activity.

Table 2: Effect of this compound on Glucokinase Kinetics

ParameterEffectConditionsReference
S₀.₅ (Glucose) Decreased from 8.6 mM to 2.0 mM3 µM this compound[3]
Vmax Increased by ~1.5-fold3 µM this compound[3]

S₀.₅: Substrate concentration at half-maximal velocity. Vmax: Maximum reaction velocity.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel glucokinase activators involves several stages, from primary screening of a large compound library to secondary and confirmatory assays to validate hits.

HTS_Workflow cluster_workflow HTS Workflow for Glucokinase Activators Compound_Library Compound Library (e.g., 100,000+ compounds) Primary_Screen Primary HTS Assay (e.g., Luminescence-based GK/GKRP assay) Single concentration screen Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > threshold, e.g., 3σ above baseline) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (Determine EC₅₀ of primary hits) Hit_Identification->Dose_Response Primary Hits Secondary_Assays Secondary & Orthogonal Assays (e.g., NADPH-coupled fluorescence assay) (Counter-screens for assay interference) Dose_Response->Secondary_Assays Confirmed Hits Hit_Validation Hit Validation & Characterization (Mechanism of action studies, kinetic analysis) Secondary_Assays->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

The following are detailed protocols for robust HTS assays to identify and characterize glucokinase activators, using this compound as a positive control.

Protocol 1: Luminescence-Based Glucokinase (GK/GKRP) Assay

This assay measures the amount of ATP remaining after the glucokinase reaction. A decrease in ATP corresponds to an increase in GK activity. This format is highly sensitive and suitable for primary HTS.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Recombinant Human Glucokinase (GK): Final concentration 4 nM.

  • Recombinant Human Glucokinase Regulatory Protein (GKRP): Final concentration 50 nM.

  • D-Glucose: Final concentration 5 mM.

  • ATP: Final concentration 10 µM.

  • This compound: Positive control, typically prepared in a dose-response curve (e.g., 10 µM to 10 pM).

  • Test Compounds: Typically at 10 µM in DMSO for primary screening.

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Plates: White, solid-bottom 384-well plates.

Procedure (384-well format):

  • Compound Plating: Add 50 nL of test compounds, this compound, or DMSO (negative control) to the appropriate wells of the assay plate using an acoustic dispenser.

  • Enzyme/Regulator Addition: Prepare a master mix of GK and GKRP in Assay Buffer. Add 5 µL of this mix to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme complex.

  • Reaction Initiation: Prepare a master mix of glucose and ATP in Assay Buffer. Add 5 µL of this substrate mix to each well to start the reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • ATP Depletion Measurement:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the luminescence signal using a plate reader (e.g., ViewLux) with a 1-second exposure.

Data Analysis:

  • Normalize the data using wells with DMSO (0% activation) and a saturating concentration of this compound (100% activation).

  • Calculate the percent activation for each test compound.

  • For dose-response curves, plot percent activation against compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ values.

Protocol 2: NADPH-Coupled Fluorescence-Based GK Assay

This is a kinetic assay that measures the production of NADPH, which is fluorescent. The GK reaction is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction. This assay is ideal for secondary screening and mechanism of action studies.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Recombinant Human Glucokinase (GK): Final concentration 4 nM.

  • D-Glucose: Final concentration 5 mM.

  • ATP: Final concentration 240 µM.

  • NADP⁺: Final concentration 1 mM.

  • Glucose-6-Phosphate Dehydrogenase (G6PDH): Final concentration 1 U/mL.

  • This compound: Positive control.

  • Test Compounds: In DMSO.

  • Assay Plates: Black, solid-bottom 384-well plates.

Procedure (384-well format):

  • Compound Plating: Add 50 nL of test compounds, this compound, or DMSO to the appropriate wells.

  • Enzyme/Co-factor Addition: Prepare a master mix containing GK, NADP⁺, and G6PDH in Assay Buffer. Add 10 µL of this mix to each well.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a master mix of glucose and ATP in Assay Buffer. Add 10 µL of this substrate mix to each well.

  • Data Acquisition: Immediately place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, PHERAstar). Measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) every 30-60 seconds for 30-60 minutes.

Data Analysis:

  • Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the rates to controls (DMSO and this compound).

  • Determine percent activation and calculate EC₅₀ values from dose-response curves.

Conclusion

This compound is an invaluable tool for the discovery and characterization of novel glucokinase activators. Its well-defined potency and mechanism of action make it an ideal reference compound for establishing robust and reliable high-throughput screening assays. The detailed protocols provided herein for both luminescence and fluorescence-based assays offer a solid foundation for HTS campaigns targeting glucokinase, enabling the identification of promising new therapeutic candidates for the treatment of type 2 diabetes.

References

Application Notes and Protocols for Studying Glucokinase Kinetics with Ro 28-1675

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ro 28-1675 is a potent, cell-permeable, allosteric activator of glucokinase (GK), also known as hexokinase IV.[1][2] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to regulate insulin secretion and in hepatocytes to control glucose uptake and glycogen synthesis.[3][4][5] Dysregulation of glucokinase activity is associated with metabolic diseases such as maturity-onset diabetes of the young type 2 (MODY-II) and persistent hyperinsulinemic hypoglycemia of infancy (PHHI).[6]

This compound enhances glucokinase activity by binding to an allosteric site, distinct from the glucose-binding site.[7] This binding induces a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax).[2][8] Specifically, this compound is the R-enantiomer of a racemic compound and has been shown to be the active form, while the S-enantiomer is inactive.[8] This small molecule activator not only directly stimulates glucokinase but also reverses the inhibitory effect of the glucokinase regulatory protein (GKRP) in the liver.[1][2][8] These properties make this compound a valuable tool for studying the kinetics and regulation of glucokinase, and for investigating its therapeutic potential in metabolic disorders.[1]

These application notes provide detailed protocols for utilizing this compound in enzymatic and cell-based assays to characterize its effects on glucokinase kinetics.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Glucokinase Activity
ParameterValueConditionsReference
EC50 54 nM4 nM GK, 10 µM ATP, 5 mM glucose[1][9]
EC50 (with GKRP) 90 nM4 nM GK, 50 nM GKRP, 10 µM ATP, 5 mM glucose[9]
Vmax Increase ~1.5-fold3 µM this compound, 5 mM Glucose[2][10]
S0.5 (Glucose) Decrease From 8.6 mM to 2.0 mM3 µM this compound[10]
Fold Decrease in S0.5 4.3-fold3 µM this compound, 5 mM Glucose[2][11]
Table 2: In Vivo and Cellular Effects of this compound
ParameterSpecies/Cell LineDose/ConcentrationEffectReference
Blood Glucose Reduction Wild-type C57BL/6J mice50 mg/kg (p.o.)Significant reduction in blood glucose levels.[1]
Oral Bioavailability Mice10 mg/kg92.8%[1]
Cmax Mice10 mg/kg (p.o.)1140 µg/mL[1]
Tmax Mice10 mg/kg (p.o.)3.3 h[1]
Insulin Secretion Threshold Isolated rat pancreatic islets3 µM this compoundGlucose threshold for insulin secretion reduced from 6 mM to 3 mM.[2][11]
GK Nuclear-to-Cytosol Translocation (EC50) Primary rat hepatocytes8.4 mM Glucose0.27 µM[2][11]
GK Nuclear-to-Cytosol Translocation (EC50) Primary rat hepatocytes16.8 mM Glucose0.16 µM[2][11]
Glucose Consumption MIN6 pancreatic beta cells10 µM this compound (24h)Increased glucose consumption at 5 mM and 25 mM glucose.[12]

Experimental Protocols

Protocol 1: In Vitro Glucokinase Activity Assay (NADPH-Coupled)

This protocol describes a continuous spectrophotometric assay to measure glucokinase activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

  • Recombinant human glucokinase

  • This compound (stock solution in DMSO)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl2, 1 mM DTT

  • ATP

  • NADP+

  • Glucose

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing ATP, NADP+, and G6PDH at their final desired concentrations (e.g., 10 µM ATP, 1 mM NADP+, 1 U/mL G6PDH).

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions into the assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Add Reagents to Plate: To each well of a 96-well plate, add:

    • x µL of this compound dilution or DMSO control.

    • y µL of recombinant glucokinase diluted in assay buffer (e.g., to a final concentration of 4 nM).

    • z µL of the reagent mix.

  • Initiate Reaction: Start the reaction by adding glucose to each well to achieve the desired final concentration (e.g., 5 mM).

  • Measure Absorbance: Immediately begin reading the absorbance at 340 nm every minute for 30-60 minutes at a constant temperature (e.g., 25°C). The rate of increase in absorbance is proportional to the rate of NADPH production and thus glucokinase activity.

  • Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot. To determine the EC50 of this compound, plot the reaction velocities against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

Protocol 2: Glucokinase - GKRP Interaction Assay

This protocol is designed to assess the ability of this compound to reverse the inhibition of glucokinase by the glucokinase regulatory protein (GKRP).

Materials:

  • All materials from Protocol 1

  • Recombinant human GKRP

  • Sorbitol-6-phosphate (S6P) or Fructose-6-phosphate (F6P) to stabilize the GK-GKRP complex

Procedure:

  • Prepare Reagents: Prepare assay buffer, reagent mix, and this compound dilutions as described in Protocol 1.

  • Form GK-GKRP Complex: In a microcentrifuge tube, pre-incubate recombinant glucokinase (e.g., 4 nM) and GKRP (e.g., 50 nM) in the assay buffer containing a stabilizer like S6P or F6P for 10-15 minutes at room temperature to allow for complex formation.

  • Add Reagents to Plate: To each well of a 96-well plate, add:

    • x µL of this compound dilution or DMSO control.

    • y µL of the pre-formed GK-GKRP complex.

    • z µL of the reagent mix.

  • Initiate and Measure: Initiate the reaction with glucose and measure the absorbance at 340 nm as described in Protocol 1.

  • Data Analysis: Compare the glucokinase activity in the presence of GKRP and different concentrations of this compound to the activity of glucokinase alone. This will demonstrate the reversal of GKRP-mediated inhibition by this compound.

Protocol 3: Cellular Glucose Consumption Assay

This protocol measures the effect of this compound on glucose utilization in a relevant cell line, such as the MIN6 pancreatic beta-cell line.

Materials:

  • MIN6 pancreatic beta cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Glucose assay kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 24-well plate and grow until they reach approximately 80% confluency.

  • Serum Starvation: Wash the cells twice with glucose-free DMEM and then incubate in glucose-free DMEM with 0% FBS for 24 hours.

  • Treatment: Replace the starvation medium with fresh DMEM containing different concentrations of glucose (e.g., 5 mM and 25 mM) and the desired concentrations of this compound or a DMSO vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Sample Collection: At the end of the incubation, collect a sample of the culture medium from each well.

  • Glucose Measurement: Measure the glucose concentration in the collected medium samples using a commercially available glucose assay kit.

  • Data Analysis: Calculate the amount of glucose consumed by subtracting the final glucose concentration from the initial glucose concentration. Compare the glucose consumption in this compound-treated wells to the control wells.

Visualizations

Signaling Pathways and Experimental Workflows

Glucokinase_Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Transporter Glucose_pancreas->GLUT2_pancreas Uptake GK_pancreas Glucokinase GLUT2_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate Glycolysis Glycolysis G6P_pancreas->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion GK_pancreas->G6P_pancreas Phosphorylation Ro281675_pancreas This compound Ro281675_pancreas->GK_pancreas Activates Glucose_liver Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Uptake GK_liver Glucokinase GLUT2_liver->GK_liver G6P_liver Glucose-6-Phosphate Glycogen Glycogen Synthesis G6P_liver->Glycogen Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver GK_liver->G6P_liver Phosphorylation GK_GKRP GK-GKRP Complex (inactive, nuclear) GK_liver->GK_GKRP Binding GKRP GKRP (inactive) GKRP->GK_GKRP Ro281675_liver This compound Ro281675_liver->GK_liver Activates Ro281675_liver->GK_GKRP Inhibits Formation

Caption: Glucokinase signaling in pancreas and liver.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays start_invitro Prepare Reagents (GK, this compound, Buffer, ATP, NADP+, G6PDH) activity_assay Glucokinase Activity Assay start_invitro->activity_assay gkrp_assay GK-GKRP Interaction Assay start_invitro->gkrp_assay measure_absorbance Measure NADPH Production (Absorbance at 340 nm) activity_assay->measure_absorbance gkrp_assay->measure_absorbance analyze_invitro Data Analysis (EC50, Vmax, S0.5) measure_absorbance->analyze_invitro start_cellular Seed and Culture Cells (e.g., MIN6) treat_cells Treat with this compound and varying Glucose start_cellular->treat_cells incubate Incubate for a defined period treat_cells->incubate collect_samples Collect Culture Medium incubate->collect_samples measure_glucose Measure Glucose Concentration collect_samples->measure_glucose analyze_cellular Data Analysis (Glucose Consumption) measure_glucose->analyze_cellular

Caption: Workflow for kinetic analysis of this compound.

logical_relationship cluster_enzyme Enzymatic Level cluster_cellular_effect Cellular Consequence Ro281675 This compound binds_gk Binds to Allosteric Site on Glucokinase Ro281675->binds_gk reverse_gkrp Reverses GKRP Inhibition Ro281675->reverse_gkrp conformational_change Induces Conformational Change binds_gk->conformational_change increase_affinity Increases Glucose Affinity (Decreases S0.5) conformational_change->increase_affinity increase_vmax Increases Catalytic Rate (Increases Vmax) conformational_change->increase_vmax increased_g6p Increased Glucose-6-Phosphate Production increase_affinity->increased_g6p increase_vmax->increased_g6p reverse_gkrp->increased_g6p increased_glycolysis Increased Glycolytic Flux increased_g6p->increased_glycolysis increased_glycogen Increased Glycogen Synthesis (Liver) increased_g6p->increased_glycogen increased_insulin Increased Glucose-Stimulated Insulin Secretion (Pancreas) increased_glycolysis->increased_insulin

Caption: Mechanism of action of this compound.

References

Troubleshooting & Optimization

Ro 28-1675 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glucokinase activator, Ro 28-1675.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.[1][2][3] It is advisable to use freshly opened, hygroscopic DMSO to ensure optimal solubility.[1] Ultrasonic assistance may be required to fully dissolve the compound.[1][2]

Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

A2: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using a high purity, fresh bottle of DMSO, as absorbed moisture can significantly impact the solubility of this compound.[1]

Q3: What is the stability of this compound in solution?

A3: Stock solutions of this compound in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[1] Some suppliers suggest that solutions are unstable and should be prepared fresh.[4] It is recommended to aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles and to prepare fresh working solutions for daily use.[1][5]

Q4: How can I prepare this compound for in vivo animal studies?

A4: A common method for preparing this compound for oral administration in animal models involves creating a co-solvent formulation. A suggested protocol is to first prepare a clear stock solution in an appropriate solvent and then sequentially add co-solvents.[1] For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution with a solubility of at least 2.5 mg/mL.[1] It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]

Q5: My in vivo formulation of this compound is cloudy or shows precipitation. How can I resolve this?

A5: If precipitation or phase separation occurs during the preparation of the in vivo formulation, gentle heating and/or sonication can be applied to facilitate dissolution.[1] Ensure that the solvents are added sequentially as described in the protocol to maintain solubility.

Q6: Are there general strategies to improve the solubility of poorly soluble compounds like this compound?

A6: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These include physical methods like particle size reduction (micronization, nanosuspension) and chemical methods such as the use of co-solvents, surfactants, pH adjustment, and the formation of solid dispersions or inclusion complexes.[6][7][8][9][10]

Quantitative Solubility Data

Solvent SystemSolubilityNotes
DMSO≥ 50 mg/mL (132.10 mM)Ultrasonic assistance may be needed.[1][2] Use of fresh, hygroscopic DMSO is recommended.[1]
DMSO100 mg/mL[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (in vivo)≥ 2.5 mg/mL (6.60 mM)Prepare by adding solvents sequentially.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., 50 mg/mL).

  • If necessary, place the tube in an ultrasonic water bath for several minutes until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol is adapted from a method yielding a clear solution of at least 2.5 mg/mL.[1]

  • Prepare a stock solution of this compound in DMSO.

  • In a separate sterile tube, add the required volume of PEG300.

  • To the PEG300, add the DMSO stock solution of this compound and mix thoroughly.

  • Add Tween-80 to the mixture and vortex until a homogenous solution is formed.

  • Finally, add saline to the mixture and vortex thoroughly.

  • The final composition of the formulation should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • If any precipitation is observed, gently warm the solution or sonicate until it becomes clear.

  • Prepare this formulation fresh on the day of the experiment.

Diagrams

experimental_workflow cluster_materials Starting Materials cluster_preparation Preparation Steps cluster_output Final Product Ro_powder This compound Powder step1 Dissolve this compound in DMSO Ro_powder->step1 DMSO DMSO DMSO->step1 PEG300 PEG300 step2 Add PEG300 PEG300->step2 Tween80 Tween-80 step3 Add Tween-80 Tween80->step3 Saline Saline step4 Add Saline Saline->step4 step1->step2 step2->step3 step3->step4 step5 Vortex/Sonicate step4->step5 final_solution Clear In Vivo Formulation step5->final_solution

Caption: Workflow for preparing an in vivo formulation of this compound.

signaling_pathway cluster_cell Pancreatic β-cell / Hepatocyte Ro281675 This compound GK Glucokinase (GK) Ro281675->GK Allosteric Activation GKRP GK Regulatory Protein (GKRP) - Inhibitory Ro281675->GKRP Reverses Inhibition Glucose Glucose Glucose->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation GKRP->GK Inhibition Metabolism Increased Glycolysis & Metabolism G6P->Metabolism Insulin Insulin Secretion (β-cell) Metabolism->Insulin Glycogen Glycogen Synthesis (Hepatocyte) Metabolism->Glycogen

Caption: Mechanism of action of this compound as a glucokinase activator.

References

Technical Support Center: Ro 28-1675 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glucokinase activator, Ro 28-1675.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving properly for my in vitro experiment. What should I do?

A1: this compound has limited solubility in aqueous solutions.

  • Recommended Solvent: The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO up to 50 mg/mL (132.10 mM).[1]

  • Preparation: To ensure complete dissolution, ultrasonic treatment may be necessary.[1] It is also important to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]

  • Working Solution: For your final working solution in aqueous-based buffers, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).

Q2: I am observing inconsistent results between experiments. Could the stability of this compound be an issue?

A2: Yes, the stability of this compound in solution can be a factor.

  • Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment. Solutions of this compound are known to be unstable.

  • Storage of Stock Solutions: If you must store a stock solution, aliquot it into single-use volumes and store at -20°C for up to one year or -80°C for up to two years to minimize freeze-thaw cycles.[1]

Q3: I am conducting an in vivo study in mice and observing significant hypoglycemia. How can I manage this?

A3: Hypoglycemia is a known side effect of this compound, particularly at higher doses.[2]

  • Dose-Response: The glucose-lowering effect of this compound is dose-dependent. In healthy male volunteers, a 25 mg dose had no effect on fasting blood glucose, while 200 mg and 400 mg doses significantly attenuated glucose excursion during an oral glucose tolerance test (OGTT), with the highest dose causing hypoglycemia.[2]

  • Dose Adjustment: Consider reducing the administered dose. In mice, oral administration of 50 mg/kg has been shown to reduce blood glucose levels.[1]

  • Blood Glucose Monitoring: Implement rigorous and frequent blood glucose monitoring to anticipate and manage hypoglycemic events.

  • Control Groups: Ensure you have appropriate vehicle-treated control groups to accurately assess the effect of the compound.

Q4: What are the known reasons for the discontinuation of this compound in clinical development? Are there off-target effects I should be aware of?

A4: The clinical development of this compound was halted due to an unacceptable cardiovascular risk profile and the formation of a potentially toxic thiourea metabolite.[2]

  • Cardiovascular Risk: While the precise nature of the cardiovascular risk has not been fully detailed in publicly available literature, it was significant enough to terminate development. One study using bovine aortic endothelial cells and rat MIN6 cells did not observe direct deleterious cardiovascular actions in their specific in vitro and ex vivo models.[3][4] However, researchers should be cautious and consider monitoring cardiovascular parameters in in vivo studies if feasible.

  • Thiourea Metabolite: Thiourea-containing compounds can be metabolized to toxic intermediates. Thiourea toxicity can involve the depletion of intracellular glutathione (GSH), leading to oxidative stress and cellular damage.[5] Thiourea itself is also considered to have carcinogenic potential.[6] While the specific toxicokinetics of the this compound metabolite are not well-documented in the provided results, this inherent risk should be a consideration in experimental design and data interpretation.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueConditionsReference
EC50 (Glucokinase)54 nMHuman Glucokinase[1]
Vmax Increase~1.5-fold3 µM this compound[2]
S0.5 DecreaseFrom 8.6 mM to 2.0 mM3 µM this compound[2]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueConditionsReference
Oral Bioavailability92.8%10 mg/kg oral dose[1]
Cmax1140 µg/mL10 mg/kg oral dose[1]
Tmax3.3 h10 mg/kg oral dose[1]

Experimental Protocols

1. Glucokinase Activity Assay

This protocol is adapted from a general method for measuring glucokinase activity.

  • Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

  • Reagents:

    • Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 1 mM DTT

    • ATP solution

    • NADP+ solution

    • Glucose-6-phosphate dehydrogenase (G6PD)

    • Recombinant human glucokinase

    • This compound dissolved in DMSO

    • Glucose solutions of varying concentrations

  • Procedure:

    • Prepare a reaction mix containing assay buffer, ATP, NADP+, and G6PD.

    • Add recombinant human glucokinase to the reaction mix.

    • Add this compound (or DMSO vehicle control) at the desired final concentrations.

    • Initiate the reaction by adding glucose.

    • Immediately measure the increase in absorbance at 340 nm over time using a plate reader.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

2. Oral Glucose Tolerance Test (OGTT) in Mice

This is a general protocol that can be adapted for use with this compound.

  • Animals: Use age and weight-matched mice.

  • Acclimatization: Allow mice to acclimate to the experimental conditions.

  • Fasting: Fast mice overnight (approximately 16 hours) with free access to water.

  • Procedure:

    • Record the body weight of each mouse.

    • Administer this compound or the vehicle control by oral gavage at the desired dose and time point before the glucose challenge.

    • At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

    • Immediately administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

    • Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.

    • Measure blood glucose levels using a glucometer.

    • Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose tolerance.

3. Pancreatic Islet Perifusion

This is a general protocol to assess glucose-stimulated insulin secretion.

  • Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion.

  • Islet Culture: Culture isolated islets overnight in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Perifusion System: Set up a perifusion system with chambers to hold the islets and a pump to deliver solutions at a constant flow rate.

  • Procedure:

    • Place a group of size-matched islets into the perifusion chambers.

    • Initially, perifuse the islets with a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

    • Switch to a high-glucose buffer (e.g., 16.7 mM glucose) to stimulate insulin secretion.

    • To test the effect of this compound, include the compound in the perifusion buffer at the desired concentration, typically during a period of low or intermediate glucose concentration to observe the potentiation of insulin secretion.

    • Collect fractions of the perifusate at regular intervals.

    • Measure the insulin concentration in each fraction using an ELISA or RIA kit.

    • Plot insulin secretion over time to observe the dynamics of insulin release.

Visualizations

signaling_pathway cluster_blood Bloodstream cluster_pancreas Pancreatic Beta-Cell cluster_liver Hepatocyte Glucose_blood High Blood Glucose GLUT2_p GLUT2 Glucose_blood->GLUT2_p GLUT2_l GLUT2 Glucose_blood->GLUT2_l Glucose_p Glucose GLUT2_p->Glucose_p GK Glucokinase (GK) Glucose_p->GK Substrate G6P Glucose-6-Phosphate GK->G6P Catalyzes Metabolism Metabolism G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Depolarization K_channel->Depolarization Ca_channel Ca2+ Influx Depolarization->Ca_channel Insulin_release Insulin Release Ca_channel->Insulin_release Ro281675_p This compound Ro281675_p->GK Allosteric Activator Glucose_l Glucose GLUT2_l->Glucose_l GK_l Glucokinase (GK) Glucose_l->GK_l Substrate G6P_l Glucose-6-Phosphate GK_l->G6P_l Catalyzes Glycogen Glycogen Synthesis G6P_l->Glycogen HGP ↓ Hepatic Glucose Production G6P_l->HGP Ro281675_l This compound Ro281675_l->GK_l Allosteric Activator

Caption: Mechanism of action of this compound in pancreatic beta-cells and hepatocytes.

Caption: General experimental workflow for evaluating this compound.

troubleshooting_logic Start Experiment Start Problem Unexpected Result? Start->Problem Solubility Poor Solubility? Problem->Solubility Yes Stability Inconsistent Results? Problem->Stability Yes Hypoglycemia In Vivo Hypoglycemia? Problem->Hypoglycemia Yes End Continue Experiment Problem->End No Solubility->Stability No Sol_Action Use fresh anhydrous DMSO Apply sonication Solubility->Sol_Action Yes Stability->Hypoglycemia No Stab_Action Prepare fresh solutions Aliquot and store stock at -80°C Stability->Stab_Action Yes Hypo_Action Reduce dose Increase monitoring frequency Hypoglycemia->Hypo_Action Yes Review Review Protocol Hypoglycemia->Review No Sol_Action->Review Stab_Action->Review Hypo_Action->Review

Caption: Troubleshooting decision tree for common this compound experimental issues.

References

Technical Support Center: Optimizing Ro 28-1675 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the glucokinase (GK) activator, Ro 28-1675, in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered when working with this compound in a laboratory setting.

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published studies, a good starting point for most cell-based assays is in the range of 100 nM to 1 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. For initial testing, a concentration range of 10 nM to 10 µM is recommended.

Q2: I am not observing the expected effect of this compound in my assay. What are the potential reasons?

A2: Several factors can contribute to a lack of response. Consider the following troubleshooting steps:

  • Suboptimal Glucose Concentration: this compound is a glucose-sensitizing agent. Its efficacy is dependent on the ambient glucose concentration. Ensure your assay buffer contains a glucose concentration that is appropriate for activating glucokinase but is not saturating. For pancreatic β-cell assays, pre-incubation with low glucose (e.g., 2.8 mM) followed by stimulation with a higher glucose concentration (e.g., 8-16.7 mM) in the presence of this compound is a common strategy.

  • Cell Health and Passage Number: The responsiveness of cell lines can change with high passage numbers. Use low-passage cells and ensure they are healthy and responsive to glucose alone before testing the effects of this compound.

  • Compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the stock solution is fully dissolved and that the final DMSO concentration in the cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Prepare fresh dilutions of this compound for each experiment as solutions may be unstable with repeated freeze-thaw cycles.[1]

  • Incorrect Dilution: Double-check all calculations and dilutions to ensure the final concentration of this compound in your assay is accurate.

Q3: I am observing cytotoxicity in my cell cultures after treatment with this compound. What should I do?

A3: Cytotoxicity can be a concern, particularly at higher concentrations.

  • Perform a Dose-Response Cytotoxicity Assay: It is essential to determine the maximum non-toxic concentration of this compound for your specific cell line. Standard cytotoxicity assays such as MTT, XTT, or LDH release assays can be used.

  • Reduce Concentration and Incubation Time: If cytotoxicity is observed, lower the concentration of this compound and/or reduce the incubation time.

  • Vehicle Control: Always include a vehicle control (e.g., medium with the same concentration of DMSO used to dissolve this compound) to differentiate between compound- and solvent-induced toxicity.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a potent glucokinase activator, like many small molecules, it may have off-target effects, especially at higher concentrations. For example, one study observed that this compound inhibited high glucose-stimulated phosphoSmad2C formation in bovine aortic endothelial cells with a half-maximally inhibitory concentration of approximately 1 µM. It is important to consider the possibility of off-target effects when interpreting your data, especially if unexpected phenotypes are observed.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound used in various cell-based assays as reported in the literature.

Table 1: Effective Concentrations of this compound in Pancreatic β-Cell Assays

Cell TypeAssayEffective ConcentrationObserved Effect
Isolated Rat IsletsInsulin Secretion3 µMLowered the threshold for glucose-stimulated insulin secretion.[2]
MIN6 CellsGlucose Consumption10 µMIncreased the rate of glucose consumption.
Transfected CellsInsulin Secretion3 µMIncreased insulin secretion at low glucose to levels similar to high glucose.

Table 2: Effective Concentrations of this compound in Other Cell-Based Assays

Cell TypeAssayEffective ConcentrationObserved Effect
Bovine Aortic Endothelial CellsPhosphoSmad2C Formation~1 µM (IC50)Inhibited high glucose-stimulated phosphoSmad2C formation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for use with this compound.

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol outlines the steps to measure insulin secretion from the mouse insulinoma cell line MIN6 in response to glucose and this compound.

Materials:

  • MIN6 cells (low passage)

  • Complete culture medium (e.g., DMEM with 25 mM glucose, 10% FBS, penicillin/streptomycin)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 119 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4.

  • Low glucose KRBH (containing 2.8 mM glucose)

  • High glucose KRBH (containing 16.7 mM glucose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Insulin ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Pre-incubation (Starvation): On the day of the assay, gently wash the cells twice with PBS. Then, pre-incubate the cells in 500 µL of low glucose KRBH for 2 hours at 37°C in a CO2 incubator to bring insulin secretion to a basal level.

  • Basal Insulin Secretion: After the pre-incubation, aspirate the buffer and add 500 µL of fresh low glucose KRBH. Incubate for 1 hour at 37°C. This will serve as the basal insulin secretion control.

  • Stimulation: Prepare the stimulation buffers:

    • Low glucose (2.8 mM) ± this compound

    • High glucose (16.7 mM) ± this compound

    • Prepare a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in both low and high glucose KRBH. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • After the basal incubation, aspirate the buffer and add 500 µL of the respective stimulation buffers to the wells. Incubate for 1 hour at 37°C.

  • Sample Collection: After the stimulation period, carefully collect the supernatant from each well. Centrifuge the supernatant at 1,000 x g for 5 minutes to remove any detached cells.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: To account for variations in cell number, lyse the cells in each well and measure the total protein content using a BCA assay. Normalize the insulin secretion data to the total protein content.

Protocol 2: 2-NBDG Glucose Uptake Assay in HepG2 Cells

This protocol describes how to measure glucose uptake in the human hepatoma cell line HepG2 using the fluorescent glucose analog 2-NBDG.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Krebs-Ringer-HEPES (KRH) buffer: 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4.

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Serum Starvation: The day before the assay, replace the culture medium with serum-free medium and incubate overnight.

  • Pre-treatment: On the day of the assay, wash the cells twice with KRH buffer. Pre-treat the cells with KRH buffer containing different concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Glucose Uptake: To initiate glucose uptake, add 2-NBDG to each well to a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by aspirating the 2-NBDG containing buffer and washing the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement: Add 100 µL of KRH buffer to each well and measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm). Alternatively, visualize the cells under a fluorescence microscope.

  • Data Normalization: After fluorescence measurement, cell viability in each well can be assessed using an assay like MTT or by measuring the protein concentration to normalize the glucose uptake data.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and provide a visual representation of the experimental workflows.

Glucokinase_Pathway_Pancreatic_Beta_Cell cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP KATP_channel KATP Channel (Closure) ATP_ADP->KATP_channel Membrane_depolarization Membrane Depolarization KATP_channel->Membrane_depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Membrane_depolarization->Ca_channel Ca_influx ↑ [Ca2+]i Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Insulin_release Insulin Release Insulin_exocytosis->Insulin_release Ro281675 This compound Ro281675->Glucokinase Allosteric Activation Glucokinase_Pathway_Hepatocyte cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycogen_synthesis Glycogen Synthesis G6P->Glycogen_synthesis Glycolysis Glycolysis G6P->Glycolysis Ro281675 This compound Ro281675->Glucokinase Allosteric Activation GSIS_Workflow Start Seed MIN6 Cells Preincubation Pre-incubate in Low Glucose KRBH (2h) Start->Preincubation Basal Incubate in Low Glucose KRBH (1h) Preincubation->Basal Stimulation Incubate with Stimulation Buffers (1h) (Low/High Glucose ± this compound) Basal->Stimulation Collect Collect Supernatant Stimulation->Collect Measure Measure Insulin (ELISA) Collect->Measure Normalize Normalize to Total Protein Measure->Normalize End Data Analysis Normalize->End Troubleshooting_Logic Start No/Low Effect of This compound Observed Check_Glucose Is Glucose Concentration Optimal? Start->Check_Glucose Check_Cells Are Cells Healthy and Low Passage? Check_Glucose->Check_Cells Yes Optimize_Glucose Optimize Glucose Concentration Check_Glucose->Optimize_Glucose No Check_Compound Is Compound Preparation Correct? Check_Cells->Check_Compound Yes Use_New_Cells Use New Batch of Low Passage Cells Check_Cells->Use_New_Cells No Perform_Dose_Response Perform Dose-Response Experiment Check_Compound->Perform_Dose_Response Yes Prepare_Fresh Prepare Fresh Stock and Dilutions Check_Compound->Prepare_Fresh No End Re-run Experiment Perform_Dose_Response->End Optimize_Glucose->End Use_New_Cells->End Prepare_Fresh->End

References

Ro 28-1675 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ro 28-1675. Below you will find troubleshooting guides and frequently asked questions to ensure the proper handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to 3 years.[1][2] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] It is crucial to keep the container tightly sealed and in a cool, well-ventilated area, away from direct sunlight.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][2][4] It is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q3: What is the solubility of this compound in DMSO?

A3: The reported solubility of this compound in DMSO varies slightly between suppliers. It has been reported to be 50 mg/mL (132.10 mM) and 100 mg/mL.[1][2][4] To ensure complete dissolution, ultrasonic treatment may be necessary.[1]

Q4: How should I store this compound stock solutions?

A4: For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][2] One supplier suggests that stock solutions are stable for up to 6 months at -20°C.[4][5] However, another supplier states that solutions are unstable and should be prepared fresh.[6] Given this variation, it is best to prepare fresh solutions when possible or to store them at -80°C for the shortest feasible time.

Q5: I see some precipitate in my this compound solution after thawing. What should I do?

A5: If you observe precipitation after thawing a frozen stock solution, you can try to redissolve the compound by warming the vial and using sonication.[1] However, if the precipitate does not readily dissolve, this may indicate degradation or saturation issues. It is recommended to prepare a fresh stock solution. To prevent precipitation, ensure you are not exceeding the solubility limit and are using high-quality, anhydrous DMSO.

Q6: Can I store my working solutions?

A6: It is highly recommended to prepare working solutions for your experiments fresh on the same day of use from a frozen stock.[1] This minimizes the risk of degradation and ensures the accuracy and reproducibility of your results.

Data Summary Tables

Table 1: Storage Conditions and Stability of this compound Powder

Storage TemperatureShelf LifeSource(s)
-20°C3 years[1][2]
4°C2 years[1]

Table 2: Storage Conditions and Stability of this compound in DMSO Solution

Storage TemperatureShelf LifeSource(s)
-80°C2 years[1][2]
-20°C1 year[1]
-20°CUp to 6 months[4][5]
General RecommendationPrepare Fresh[6]

Table 3: Solubility of this compound

SolventConcentrationNotesSource(s)
DMSO50 mg/mL (132.10 mM)Ultrasonic treatment may be needed.[1][2]
DMSO100 mg/mL-[4]

Experimental Protocols & Visualizations

General Protocol for Preparing and Storing this compound Stock Solutions

A general workflow for the preparation and storage of this compound stock solutions is outlined below. This protocol is designed to maximize the stability and efficacy of the compound for experimental use.

G This compound Solution Preparation and Storage Workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso Calculate required volume for desired concentration ultrasonic Vortex and/or Sonicate (if necessary) add_dmso->ultrasonic check_dissolution Visually Confirm Complete Dissolution ultrasonic->check_dissolution aliquot Aliquot into Single-Use Vials check_dissolution->aliquot store_neg80 Store at -80°C (Long-term, up to 2 years) aliquot->store_neg80 store_neg20 Store at -20°C (Short-term, up to 1 year) aliquot->store_neg20 thaw Thaw Aliquot store_neg80->thaw store_neg20->thaw prepare_working Prepare Fresh Working Solution thaw->prepare_working use_experiment Use in Experiment Immediately prepare_working->use_experiment

Caption: Workflow for preparing and storing this compound solutions.

Signaling Pathway of this compound

This compound is a potent, allosteric activator of glucokinase (GK).[1][6] In pancreatic β-cells and hepatocytes, GK plays a crucial role in glucose sensing and metabolism. Under normal conditions, the activity of GK is inhibited by the glucokinase regulatory protein (GKRP). This compound enhances GK activity by binding to an allosteric site on the enzyme, which not only directly increases its catalytic activity (Vmax) and affinity for glucose (lowers S0.5) but also promotes the dissociation of GK from the inhibitory GKRP.[7] This leads to increased glucose metabolism and subsequent physiological responses, such as insulin secretion from pancreatic β-cells.

G Mechanism of Action of this compound cluster_basal Basal State cluster_activation Activation by this compound cluster_downstream Downstream Effects GK_inactive Glucokinase (GK) (Inactive Complex) GKRP GK Regulatory Protein (GKRP) GK_inactive->GKRP Bound GK_active Glucokinase (GK) (Active) GKRP->GK_active Dissociation Ro281675 This compound Ro281675->GK_active Allosteric Binding G6P Glucose-6-Phosphate GK_active->G6P Catalyzes Glucose Glucose Glucose->G6P Phosphorylation Metabolism Increased Glycolysis & Glycogen Synthesis G6P->Metabolism Insulin Insulin Secretion (in Pancreatic β-cells) Metabolism->Insulin

Caption: Signaling pathway of this compound as a glucokinase activator.

References

how to improve the efficacy of Ro 28-1675 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the glucokinase activator, Ro 28-1675, in in vivo experiments. Our goal is to help you improve the efficacy of your studies by addressing common challenges and providing detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Question: My in vivo study with this compound shows an initial reduction in blood glucose, but the effect diminishes over time. What could be the cause?

Answer:

This phenomenon, known as tachyphylaxis or loss of efficacy, is a recognized challenge with some glucokinase activators (GKAs). Several factors could be contributing to this observation in your experiments:

  • Adaptive Hepatic Response: Chronic activation of glucokinase (GK) in the liver can lead to a compensatory downregulation of GK expression and an upregulation of glucose-6-phosphatase, the enzyme responsible for glucose production. This can counteract the effects of this compound over time.

  • Beta-Cell Desensitization: In preclinical models with prolonged exposure, continuous stimulation of pancreatic beta-cells by a GKA might lead to desensitization and reduced insulin secretion capacity.

  • Experimental Model: The choice of animal model is crucial. In models of long-standing diabetes with severe beta-cell dysfunction, the efficacy of a dual-acting GKA like this compound, which relies in part on stimulating insulin secretion, may be limited from the outset and decline more rapidly.

Troubleshooting Steps:

  • Evaluate a Pulsatile Dosing Regimen: Instead of continuous daily dosing, consider an intermittent or pulsatile dosing schedule. This may help to prevent the sustained hepatic GK activation that can trigger compensatory mechanisms.

  • Combination Therapy: Consider co-administering this compound with an incretin-based therapy, such as a GLP-1 receptor agonist. Preclinical studies suggest that this combination may improve long-term glycemic control and beta-cell health.[1]

  • Characterize Your Animal Model: Ensure your animal model is appropriate for the study's objectives. For investigating long-term efficacy, models that more closely mimic the progression of type 2 diabetes may be more informative.

Question: I am observing a high incidence of hypoglycemia in my animal cohort treated with this compound, even at what I predicted to be a therapeutic dose. How can I mitigate this?

Answer:

Hypoglycemia is a known risk associated with dual-acting GKAs like this compound, which activate glucokinase in both the liver and the pancreas.[2] The activation in the pancreas lowers the glucose threshold for insulin secretion, leading to insulin release even at low blood glucose levels.[2][3]

Troubleshooting Steps:

  • Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose that provides a significant glucose-lowering effect without causing hypoglycemia.

  • Fasted vs. Fed State Administration: Administer this compound to animals in the fed state or just prior to their active (feeding) period. This can help to ensure that the glucose-lowering effects of the compound are matched with periods of glucose intake.

  • Consider a Hepatoselective GKA: If your research question is primarily focused on the hepatic effects of glucokinase activation, consider using a hepatoselective GKA as a comparator. These compounds are designed to minimize pancreatic effects and, therefore, have a lower risk of hypoglycemia.[4]

  • Monitor Blood Glucose Closely: Implement a rigorous blood glucose monitoring schedule, especially during the initial phases of your experiment and at the predicted time of peak drug concentration (Tmax).

Question: My animals treated with this compound are showing elevated plasma triglycerides and signs of hepatic steatosis. Is this expected, and what can I do?

Answer:

Yes, an increase in plasma triglycerides and the development of hepatic steatosis (fatty liver) are potential side effects of potent glucokinase activation.[5][6] By increasing the rate of glucose phosphorylation in the liver, GKAs can drive an increase in de novo lipogenesis, the process of converting excess carbohydrates into fatty acids, which are then stored as triglycerides.[7]

Troubleshooting Steps:

  • Assess Hepatic Triglyceride Content: At the end of your in vivo study, it is crucial to collect liver tissue and quantify triglyceride content. This will provide a direct measure of hepatic steatosis.

  • Monitor Plasma Lipids: Regularly monitor plasma triglyceride and cholesterol levels throughout the study.

  • Evaluate Different Dosing Regimens: As with hypoglycemia, a lower effective dose or a different dosing schedule might mitigate the impact on hepatic lipid metabolism.

  • Combination with Lipid-Lowering Agents: For more translational studies, exploring a combination therapy with a lipid-lowering agent could be a relevant approach, though this will add complexity to your experimental design.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent, allosteric activator of the enzyme glucokinase (GK).[7][8][9][10] It binds to a site on the enzyme distinct from the glucose-binding site and induces a conformational change that increases the enzyme's affinity for glucose (lowers the S0.5) and increases its maximal reaction velocity (Vmax).[3] This leads to an increased rate of glucose phosphorylation to glucose-6-phosphate in tissues where GK is expressed, primarily the pancreatic beta-cells and the liver.[11]

What is the difference between a dual-acting and a hepatoselective glucokinase activator?

  • Dual-acting GKAs , like this compound, are able to activate glucokinase in both the pancreas and the liver.[11] This leads to both increased glucose-stimulated insulin secretion from the pancreas and increased hepatic glucose uptake and glycogen synthesis.[5][6]

  • Hepatoselective GKAs are designed to preferentially activate glucokinase in the liver.[4] By having reduced activity in the pancreas, they aim to lower blood glucose with a reduced risk of hypoglycemia.

How should I formulate this compound for oral administration in rodents?

A common vehicle for the oral administration of this compound in preclinical studies consists of a mixture of solvents to ensure solubility and bioavailability. A suggested formulation is:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

It is recommended to prepare this formulation fresh for each use.[5]

What are the key pharmacokinetic parameters of this compound in mice?

In C57BL/6J mice, following a 10 mg/kg oral dose, this compound has been reported to have:

  • High oral bioavailability: 92.8%[7]

  • Maximum plasma concentration (Cmax): 1140 µg/mL[7]

  • Time to maximum plasma concentration (Tmax): 3.3 hours[7]

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/SystemConditions
EC50 54 nMHuman recombinant GK---
SC1.5 0.24 µM------

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValueAnimal ModelDosing
Oral Bioavailability 92.8%C57BL/6J mice10 mg/kg p.o.
Cmax 1140 µg/mLC57BL/6J mice10 mg/kg p.o.
Tmax 3.3 hoursC57BL/6J mice10 mg/kg p.o.

Table 3: In Vivo Efficacy of this compound in Rodent Models

EffectAnimal ModelDosing
Reduced blood glucose levelsWild-type C57BL/6J mice50 mg/kg p.o.[7]
Reduced fasting and postprandial glucoseMale C57B1/6J mice50 mg/kg p.o.[11]
Prevented hyperglycemia developmentDiet-induced obese miceChronic administration

Experimental Protocols

1. In Vitro Glucokinase Activity Assay (Coupled-Enzyme Assay)

This protocol describes a common method for measuring the activity of glucokinase in the presence of an activator like this compound. The production of glucose-6-phosphate (G6P) is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be measured spectrophotometrically at 340 nm.[1]

  • Reagents:

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.1, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

    • Recombinant human glucokinase

    • D-Glucose

    • ATP

    • NADP+

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • This compound dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing assay buffer, glucose, MgCl₂, ATP, NADP+, and G6PDH.

    • Add this compound at various concentrations (ensure the final DMSO concentration is consistent across all wells and typically ≤1%).

    • Initiate the reaction by adding recombinant glucokinase.

    • Immediately measure the increase in absorbance at 340 nm over time in a plate reader at a constant temperature (e.g., 30°C).

    • The rate of NADPH production is proportional to the glucokinase activity.

    • Calculate the EC₅₀ value by plotting the rate of reaction against the concentration of this compound.

2. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the effect of this compound on glucose tolerance in vivo.

  • Materials:

    • Mice (e.g., C57BL/6J or a diabetic model like db/db mice)

    • This compound formulated for oral gavage

    • Vehicle control

    • Glucose solution (e.g., 2 g/kg body weight)

    • Glucometer and test strips

  • Procedure:

    • Fast the mice overnight (typically 12-16 hours) with free access to water.

    • Record the baseline blood glucose level (t=0) from the tail vein.

    • Administer this compound or vehicle control by oral gavage.

    • After a set pre-treatment time (e.g., 30-60 minutes), administer the glucose solution by oral gavage.

    • Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.

3. Measurement of Hepatic Triglyceride Content

This protocol describes the quantification of triglycerides in liver tissue from animals treated with this compound.

  • Materials:

    • Liver tissue samples, snap-frozen in liquid nitrogen and stored at -80°C.

    • Homogenization buffer (e.g., PBS)

    • Lipid extraction solvent (e.g., chloroform:methanol, 2:1)

    • Triglyceride quantification kit (commercially available)

  • Procedure:

    • Weigh a small piece of frozen liver tissue (e.g., 50-100 mg).

    • Homogenize the tissue in homogenization buffer on ice.

    • Extract the total lipids from the homogenate using the chloroform:methanol solvent mixture.

    • Evaporate the organic solvent to obtain the dried lipid extract.

    • Resuspend the lipid extract in a suitable buffer provided by the triglyceride quantification kit.

    • Follow the manufacturer's instructions for the triglyceride quantification assay, which is typically a colorimetric or fluorometric assay.

    • Normalize the triglyceride content to the initial weight of the liver tissue.

Mandatory Visualization

Signaling_Pathway cluster_pancreas Pancreatic Beta-Cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas Uptake GK Glucokinase (GK) GLUT2_pancreas->GK G6P_pancreas Glucose-6-Phosphate GK->G6P_pancreas Phosphorylation Ro281675 This compound Ro281675->GK Activates Glycolysis_pancreas Glycolysis G6P_pancreas->Glycolysis_pancreas ATP_ADP ↑ ATP/ADP Ratio Glycolysis_pancreas->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver Uptake GK_liver Glucokinase (GK) GLUT2_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Phosphorylation Ro281675_liver This compound Ro281675_liver->GK_liver Activates Glycogen Glycogen Synthesis G6P_liver->Glycogen Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver Lipogenesis De Novo Lipogenesis (Potential Side Effect) Glycolysis_liver->Lipogenesis

Caption: Signaling pathway of this compound in pancreatic beta-cells and hepatocytes.

Experimental_Workflow cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment start Start: In Vivo Efficacy Study animal_model Select Animal Model (e.g., db/db mice) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization randomization Randomize into Treatment Groups (Vehicle, this compound) acclimatization->randomization dosing Daily Oral Dosing randomization->dosing monitoring Monitor Body Weight, Food Intake, and Blood Glucose dosing->monitoring insulin_levels Measure Plasma Insulin dosing->insulin_levels lipid_profile Measure Plasma Triglycerides dosing->lipid_profile liver_collection Collect Liver Tissue at Term dosing->liver_collection ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt hypoglycemia Monitor for Hypoglycemia monitoring->hypoglycemia analysis Data Analysis and Interpretation ogtt->analysis insulin_levels->analysis hypoglycemia->analysis lipid_profile->analysis hepatic_triglycerides Quantify Hepatic Triglycerides liver_collection->hepatic_triglycerides hepatic_triglycerides->analysis

Caption: Experimental workflow for evaluating this compound in vivo.

Troubleshooting_Tree cluster_loss Troubleshooting Loss of Efficacy cluster_hypo Troubleshooting Hypoglycemia cluster_stea Troubleshooting Steatosis issue Observed Issue with this compound In Vivo loss_of_efficacy Loss of Efficacy Over Time issue->loss_of_efficacy Is efficacy diminishing? hypoglycemia High Incidence of Hypoglycemia issue->hypoglycemia Are animals hypoglycemic? steatosis Elevated Lipids/Hepatic Steatosis issue->steatosis Are lipids elevated? pulsatile_dosing Consider Pulsatile Dosing loss_of_efficacy->pulsatile_dosing combination_therapy Try Combination with GLP-1 Agonist loss_of_efficacy->combination_therapy check_model Re-evaluate Animal Model Suitability loss_of_efficacy->check_model dose_response Conduct Dose-Response Study hypoglycemia->dose_response fed_dosing Administer in Fed State hypoglycemia->fed_dosing compare_hepato Compare with Hepatoselective GKA hypoglycemia->compare_hepato quantify_lipids Quantify Hepatic Triglycerides steatosis->quantify_lipids lower_dose Evaluate Lower Effective Dose steatosis->lower_dose monitor_lipids Monitor Plasma Lipids Throughout Study steatosis->monitor_lipids

Caption: Troubleshooting decision tree for in vivo studies with this compound.

References

Ro 28-1675 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ro 28-1675. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent allosteric glucokinase (GK) activator. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues and ensure experimental reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

Compound Handling and Storage

Q1: How should I prepare and store this compound stock solutions? There seems to be conflicting information on stability.

A1: There is variability in the reported stability of this compound solutions. To ensure reproducibility, we recommend the following:

  • Short-term Use: For immediate use in cell culture or enzymatic assays, it is best to prepare fresh solutions from a powdered form. Some sources indicate that solutions are unstable.[1]

  • Long-term Storage: If long-term storage is necessary, reconstitute this compound in a suitable solvent such as DMSO. Following reconstitution, it is crucial to aliquot the stock solution into single-use volumes and freeze them at -20°C.[2] Stock solutions stored in this manner are reported to be stable for up to 6 months.[2] Avoid repeated freeze-thaw cycles.

Q2: I'm observing precipitation of this compound in my aqueous buffer. How can I improve its solubility?

A2: this compound has limited aqueous solubility. If you observe precipitation, consider the following:

  • Co-solvents for In Vivo Use: For animal studies, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then use co-solvents such as PEG300 and Tween-80 in a saline solution.[3] Gentle heating and sonication can aid in dissolution.[3]

  • Use of cyclodextrins: Another approach for in vivo administration is to use a vehicle containing sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[3]

  • In Vitro Assays: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium or assay buffer is low (typically ≤0.1%) to avoid solvent-induced artifacts or toxicity.

In Vitro Experiments

Q3: My cell-based assay is showing inconsistent results or no effect of this compound. What are the common causes?

A3: Variability in cell-based assays can stem from several factors:

  • Glucose Concentration: The activity of this compound is highly dependent on the glucose concentration in the medium. The compound enhances glucokinase's affinity for glucose, so its effect will be more pronounced at sub-saturating glucose levels.[4][5] Ensure your assay is performed under controlled glucose conditions relevant to your experimental question (e.g., low glucose for baseline vs. high glucose for stimulation).

  • Cell Line and Passage Number: The responsiveness of pancreatic beta-cell lines like MIN6 and INS-1 to glucose and glucokinase activators can vary. Use cells at a low passage number and ensure they exhibit a robust glucose-stimulated insulin secretion (GSIS) response before initiating experiments with this compound.

  • Chirality: this compound is the active R-enantiomer. The S-enantiomer, Ro 28-1674, is inactive.[5][6] Ensure you are using the correct and pure enantiomer to avoid a lack of activity.

Q4: I'm concerned about off-target effects. Is this compound selective for glucokinase?

A4: this compound is reported to be selective for glucokinase and does not affect the activity of other hexokinases (I and II).[2] It acts at an allosteric site that is not present in other hexokinase isozymes.[4] However, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is always good practice to include appropriate controls in your experiments.

In Vivo Experiments

Q5: What are the key considerations for designing in vivo studies with this compound?

A5: Key factors for successful in vivo experiments include:

  • Animal Model: The efficacy of this compound can vary between different rodent models of type 2 diabetes.[2] For example, its glucose-lowering effect may be diminished in older, severely hypoinsulinemic models like db/db mice.[2]

  • Hypoglycemia Risk: A primary concern with potent glucokinase activators is the risk of hypoglycemia, especially at higher doses.[4][7][8] It is crucial to perform dose-response studies to identify a therapeutic window that provides glucose-lowering effects without inducing hypoglycemia.

  • Pharmacokinetics: this compound has been shown to have good oral bioavailability in mice.[3] Consider the pharmacokinetic profile of the compound when designing your dosing regimen and time points for blood sampling.

  • Cardiovascular Risk: The clinical development of this compound was halted due to an unacceptable cardiovascular risk profile.[4] While this may be more relevant to long-term studies, it is an important consideration.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueConditionsReference
EC50 54 nMGlucokinase enzymatic assay[1][3]
SC1.5 0.24 ± 0.0019 µMGlucokinase activation[6]
Effect on Vmax ~1.5-fold increase3 µM this compound[4]
Effect on S0.5 for Glucose Decrease from 8.6 mM to 2.0 mM3 µM this compound[4]
EC50 in GK/GKRP luminescence assay 90 nM4 nM GK, 50 nM GKRP, 10 µM ATP, 5 mM glucose[9]

Table 2: In Vivo Data for this compound

Animal ModelDoseKey FindingReference
Wild-type C57BL/6J mice50 mg/kg (p.o.)Reduced blood glucose levels[3]
Male C57B1/6J mice50 mg/kg (p.o.)Statistically significant reduction in fasting glucose levels and improvement in glucose tolerance[6]
Diabetic rodent modelsNot specifiedLowered blood glucose levels and improved glucose tolerance[5]
Healthy male volunteers200 and 400 mgSignificantly attenuated glucose excursion in an OGTT[4]

Experimental Protocols

1. Glucokinase Enzymatic Activity Assay (Coupled Assay)

This protocol is adapted from a method used to assess glucokinase activity by linking the production of glucose-6-phosphate to the reduction of NADP+.[10]

  • Materials:

    • Recombinant human glucokinase

    • This compound

    • Glucose

    • ATP

    • NADP+

    • Glucose-6-phosphate dehydrogenase

    • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, glucose at the desired concentration, ATP, NADP+, and glucose-6-phosphate dehydrogenase.

    • Add this compound or vehicle (e.g., DMSO) to the reaction mixture.

    • Initiate the reaction by adding recombinant glucokinase.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

    • Calculate the reaction velocity from the linear portion of the absorbance curve.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes a typical GSIS assay to evaluate the effect of this compound on pancreatic beta-cell function.

  • Materials:

    • MIN6 cells

    • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

    • This compound

    • Glucose solutions (low and high concentrations)

    • Insulin ELISA kit

  • Procedure:

    • Seed MIN6 cells in 24-well plates and culture until they reach approximately 80% confluency.

    • Wash the cells with a glucose-free buffer.

    • Pre-incubate the cells in KRBB containing low glucose (e.g., 2.8 mM) for 1-2 hours.

    • Replace the pre-incubation buffer with fresh KRBB containing low glucose, high glucose (e.g., 16.7 mM), or high glucose with different concentrations of this compound.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant for insulin measurement.

    • Quantify insulin concentration using a commercially available ELISA kit.

3. Hepatic Glucose Uptake Assay

This assay measures the effect of this compound on glucose uptake in primary hepatocytes.[11]

  • Materials:

    • Primary hepatocytes

    • Krebs-Ringer HEPES (KRH) buffer

    • 2-NBDG (fluorescent glucose analog)

    • This compound

  • Procedure:

    • Culture primary hepatocytes in 96-well plates.

    • Wash the cells with glucose-free KRH buffer.

    • Incubate the cells with KRH buffer containing this compound or vehicle for a predetermined time.

    • Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.

    • Terminate the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm).

    • Normalize the fluorescence signal to the protein concentration in each well.

Mandatory Visualizations

Glucokinase_Activation_Pathway cluster_Extracellular Extracellular Space cluster_Cell Pancreatic β-cell / Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int G6P Glucose-6-Phosphate Glucose_int->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synth Glycogen Synthesis (Liver) G6P->Glycogen_Synth ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP Insulin_Secretion Insulin Secretion (Pancreas) ATP_ADP->Insulin_Secretion GK Glucokinase (GK) GK_GKRP GK-GKRP Complex (inactive) GK->GK_GKRP Inhibition Ro281675 This compound Ro281675->GK Allosteric Activation Ro281675->GK_GKRP Reverses Inhibition GKRP GKRP (inactive) GKRP->GK_GKRP

Caption: Glucokinase activation by this compound enhances glucose metabolism.

Experimental_Workflow cluster_Prep Preparation cluster_Assay GSIS Assay cluster_Analysis Data Analysis Prep_Compound Prepare fresh this compound stock solution in DMSO Treatment Treat with low glucose, high glucose (16.7 mM), or high glucose + this compound Prep_Compound->Treatment Prep_Cells Culture MIN6 cells to ~80% confluency Wash Wash cells with glucose-free buffer Prep_Cells->Wash Preincubation Pre-incubate with low glucose (2.8 mM) Wash->Preincubation Preincubation->Treatment Incubation Incubate for 1-2 hours at 37°C Treatment->Incubation Collect_Supernatant Collect supernatant Incubation->Collect_Supernatant ELISA Measure insulin concentration using ELISA Collect_Supernatant->ELISA Data_Analysis Analyze and compare insulin secretion levels ELISA->Data_Analysis

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

References

minimizing Ro 28-1675 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro 28-1675. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to address potential challenges, including minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, allosteric activator of the enzyme glucokinase (GK).[1][2] Glucokinase plays a crucial role in glucose homeostasis by phosphorylating glucose to glucose-6-phosphate, primarily in pancreatic β-cells and hepatocytes.[2] this compound enhances the activity of GK by increasing its maximal velocity (Vmax) and decreasing the half-maximal concentration (S0.5) for glucose.[3] This dual action leads to increased glucose-stimulated insulin secretion from pancreatic islets and enhanced glucose uptake and metabolism in the liver.[4][5]

Q2: What are the common applications of this compound in cell culture experiments?

This compound is primarily used in cell culture to study glucose sensing and metabolism. Common applications include:

  • Investigating glucose-stimulated insulin secretion (GSIS) in pancreatic islet or β-cell lines (e.g., MIN6, INS-1).[3]

  • Studying hepatic glucose uptake, glycolysis, and glycogen synthesis in primary hepatocytes or hepatocyte cell lines (e.g., HepG2).[6]

  • Elucidating the role of glucokinase in various metabolic pathways.

  • Screening for compounds that modulate glucokinase activity.

Q3: How should I prepare and store this compound stock solutions?

This compound is a powder that is soluble in DMSO.[7] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM). For storage, it is advised to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] While some sources suggest stock solutions are stable for up to 6 months at -20°C,[7][8] others indicate that solutions may be unstable and should be prepared fresh.[9] It is best practice to minimize the storage time of reconstituted solutions.

Q4: What is the recommended working concentration of this compound in cell culture?

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on published studies, a common concentration range is 1-10 µM. For instance, a concentration of 3 µM has been shown to be effective in stimulating DNA synthesis in rat beta cells and increasing insulin secretion from isolated rat pancreatic islets.[8][10] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Troubleshooting Guide: Minimizing Cytotoxicity

While specific data on this compound-induced cytotoxicity in cell culture is limited, potential issues may arise from its potent biological activity or off-target effects. The following guide provides strategies to mitigate potential cytotoxicity.

Issue 1: Increased cell death or reduced viability observed after treatment.

  • Possible Cause 1: Excessive Glucokinase Activation and Metabolic Stress.

    • Explanation: As a potent glucokinase activator, this compound can significantly increase the rate of glycolysis. In some cell types, this rapid increase in metabolic flux may lead to an accumulation of reactive oxygen species (ROS), ATP depletion, or other forms of metabolic stress, ultimately causing cell death. This phenomenon has been observed with other potent GK activators.[11]

    • Troubleshooting Steps:

      • Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired biological response without causing significant cytotoxicity. Use a sensitive cell viability assay (e.g., MTS, CellTiter-Glo) to assess toxicity across a range of concentrations.

      • Control Glucose Levels: The activity of this compound is glucose-dependent. High glucose concentrations in the culture medium will potentiate the effect of the compound. Consider using a physiological range of glucose (e.g., 5-10 mM) in your experiments to avoid overstimulation.

      • Time-Course Experiment: Determine the optimal treatment duration. Continuous long-term exposure may be more likely to induce metabolic stress. A shorter treatment time may be sufficient to observe the desired effect.

  • Possible Cause 2: Solvent Toxicity.

    • Explanation: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells.

    • Troubleshooting Steps:

      • Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%.

      • Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments to account for any solvent-related effects.

  • Possible Cause 3: Off-Target Effects.

    • Explanation: Although this compound is a selective glucokinase activator, high concentrations may lead to off-target effects on other cellular proteins, contributing to cytotoxicity.

    • Troubleshooting Steps:

      • Use Minimal Effective Concentration: As with mitigating metabolic stress, using the lowest effective concentration will minimize the likelihood of off-target effects.

      • Consult Literature for Known Off-Targets: While specific off-target information for this compound is scarce, reviewing literature on similar compounds may provide insights.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Instability.

    • Explanation: As noted, solutions of this compound may have limited stability.[9] Degradation of the compound can lead to a loss of activity and inconsistent results.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a frozen stock for each experiment.

      • Proper Storage: Ensure stock solutions are properly aliquoted and stored to prevent degradation from multiple freeze-thaw cycles.

  • Possible Cause 2: Interaction with Media Components.

    • Explanation: Components in the cell culture medium, such as serum proteins, could potentially bind to this compound and reduce its effective concentration.

    • Troubleshooting Steps:

      • Serum Concentration: If possible, perform experiments in reduced-serum or serum-free media, ensuring that the cells remain viable under these conditions. If serum is required, be aware that the optimal concentration of this compound may be higher.

      • Consistent Media Formulation: Use a consistent batch and formulation of cell culture medium throughout your experiments to ensure reproducibility.

Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell/Enzyme SystemReference
EC50 54 nMGlucokinase[1]
SC1.5 0.24 ± 0.0019 µMGlucokinase[2]
Effect on Vmax ~1.5-fold increase (at 3 µM)Human Glucokinase
Effect on S0.5 for Glucose Decrease from 8.6 mM to 2.0 mM (at 3 µM)Human Glucokinase

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

  • Cell Seeding: Seed your cells of interest (e.g., INS-1, HepG2) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in your cell culture medium at various concentrations (e.g., ranging from 0.1 µM to 50 µM). Also, prepare a 2X vehicle control (containing the same concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound or vehicle solutions to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTS or CellTiter-Glo).

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. The optimal concentration will be the highest concentration that produces the desired biological effect without a significant decrease in cell viability.

Visualizations

Ro281675_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Working Dilutions Working Dilutions Stock Solution->Working Dilutions Vehicle Control Vehicle Control Stock Solution->Vehicle Control Treatment Treatment Working Dilutions->Treatment Vehicle Control->Treatment Cell Seeding Cell Seeding Cell Seeding->Treatment Incubation Incubation Treatment->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Data Analysis Data Analysis Cell Viability Assay->Data Analysis Optimal Concentration Optimal Concentration Data Analysis->Optimal Concentration Determine

Caption: Workflow for determining the optimal concentration of this compound.

Ro281675_Signaling This compound This compound Glucokinase (GK) Glucokinase (GK) This compound->Glucokinase (GK) activates Glucose-6-Phosphate Glucose-6-Phosphate Glucokinase (GK)->Glucose-6-Phosphate phosphorylates Glucose Glucose Glucose->Glucokinase (GK) substrate Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Insulin Secretion Insulin Secretion Glycolysis->Insulin Secretion stimulates (in β-cells)

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Ro 28-1675 Glucokinase Activation Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Ro 28-1675 in glucokinase (GK) activation assays. Here, you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, allosteric activator of glucokinase (GK).[1] It binds to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax).[2][3] This dual mechanism enhances the conversion of glucose to glucose-6-phosphate, a key step in glycolysis and glycogen synthesis.[4] this compound has also been shown to reverse the inhibitory effect of the glucokinase regulatory protein (GKRP).[1]

Q2: What is the reported EC50 for this compound?

A2: The half-maximal effective concentration (EC50) for this compound is approximately 54 nM in a standard glucokinase activation assay.[1][5] In the presence of the glucokinase regulatory protein (GKRP), the EC50 is slightly higher, around 90 nM.[5]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For in vitro assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[6] Stock solutions should be aliquoted and stored at -20°C or -80°C for up to 6 months to maintain stability.[2] Note that aqueous solutions of this compound are unstable and should be prepared fresh for each experiment.[7]

Q4: What is the optimal glucose concentration to use in my assay?

A4: The activity of this compound is glucose-dependent. For EC50 determination, a fixed, subsaturating glucose concentration, typically around 5 mM, is recommended.[5][8] To determine the effect of the activator on the enzyme's affinity for glucose (S0.5), a range of glucose concentrations should be tested.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no glucokinase activation observed Suboptimal Glucose Concentration: The activating effect of this compound is dependent on the presence of glucose.Ensure the glucose concentration in your assay is appropriate. For initial experiments, 5 mM glucose is a good starting point.[5]
Incorrect Compound Dilution: Inaccurate serial dilutions can lead to a lower than expected final concentration of this compound.Carefully prepare and verify your serial dilutions. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced inhibition.
Degraded Compound: Improper storage of this compound can lead to its degradation and loss of activity.Use a fresh aliquot of this compound from a properly stored stock solution.
Inactive Enzyme: The recombinant glucokinase may have lost activity due to improper storage or handling.Test the activity of the glucokinase with a known activator or by measuring its basal activity at a high glucose concentration.
High background signal Contaminated Reagents: Contamination of buffers or enzymes can lead to a high background signal.Use fresh, high-quality reagents and sterile techniques.
Non-enzymatic reduction of NADP+: Some compounds can directly reduce NADP+ to NADPH, leading to a false-positive signal.Run a control experiment without glucokinase to check for non-enzymatic NADP+ reduction by this compound.
Inconsistent results between experiments Variability in Reagent Preparation: Inconsistent preparation of buffers, enzyme solutions, or the compound can lead to variability.Prepare master mixes for your reagents to ensure consistency across all wells and experiments.
Temperature Fluctuations: Enzyme kinetics are sensitive to temperature changes.Ensure that all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader.
Precipitation of this compound in assay buffer Poor Solubility: this compound has limited solubility in aqueous solutions.Ensure the final DMSO concentration is sufficient to keep the compound in solution. If precipitation occurs, sonication or gentle heating may aid dissolution.[1]

Experimental Protocols

Coupled-Enzyme Spectrophotometric Assay for Glucokinase Activation

This protocol is a widely used method for measuring glucokinase activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored by measuring the absorbance at 340 nm.[8]

Materials:

  • Recombinant human glucokinase

  • This compound

  • HEPES buffer (pH 7.1)

  • KCl

  • MgCl₂

  • Dithiothreitol (DTT)

  • ATP

  • NADP+

  • Glucose

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a reaction buffer containing 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl₂, 5 mM DTT, and 1 mM ATP.[8]

  • Prepare serial dilutions of this compound in the reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

  • To each well of a 96-well plate, add:

    • This compound dilution or vehicle (for control)

    • 5 mM Glucose (final concentration)

    • 1 mM NADP+ (final concentration)

    • 1 U/mL G6PDH (final concentration)

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding recombinant human glucokinase to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30 minutes using a spectrophotometer.

Data Analysis:

  • Calculate the initial reaction rate (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

  • Plot the reaction rates against the corresponding this compound concentrations.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantitative Data Summary

ParameterValueReference
This compound EC50 (in vitro) 54 nM[1][5]
This compound EC50 (with GKRP) 90 nM[5]
Assay Glucose Concentration (for EC50) 5 mM[5]
Assay ATP Concentration 1 mM[8]
This compound Effect on Vmax Increases[2]
This compound Effect on Glucose S0.5 Decreases[2]

Visualizations

Glucokinase_Activation_Pathway cluster_blood Bloodstream cluster_cell Pancreatic β-cell / Hepatocyte Glucose Glucose GK Glucokinase (GK) (Inactive) Glucose->GK Enters Cell GK_Active Glucokinase (GK) (Active) GK->GK_Active Glucose Binding G6P Glucose-6-Phosphate GK_Active->G6P ATP -> ADP Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis (Hepatocyte) G6P->Glycogen_Synthesis Insulin_Secretion Insulin Secretion (β-cell) Glycolysis->Insulin_Secretion Ro281675 This compound Ro281675->GK Allosteric Activation

Caption: Glucokinase activation by this compound in pancreatic β-cells and hepatocytes.

Assay_Workflow A Prepare Reagents: - Reaction Buffer - this compound Dilutions - Enzyme Mix (GK, G6PDH) - Substrates (Glucose, ATP, NADP+) B Add Reagents to 96-well Plate (excluding GK) A->B C Pre-incubate at 25°C B->C D Initiate Reaction with Glucokinase C->D E Monitor Absorbance at 340 nm D->E F Data Analysis: - Calculate Initial Rates - Plot Dose-Response Curve - Determine EC50 E->F

Caption: Experimental workflow for the this compound glucokinase activation assay.

Troubleshooting_Flowchart Start Low or No GK Activation Check_Glucose Is Glucose Concentration Optimal (e.g., 5 mM)? Start->Check_Glucose Check_Compound Is this compound Dilution Correct and Freshly Prepared? Check_Glucose->Check_Compound Yes Adjust_Glucose Adjust Glucose Concentration Check_Glucose->Adjust_Glucose No Check_Enzyme Is Glucokinase Active? Check_Compound->Check_Enzyme Yes Prepare_New_Dilutions Prepare Fresh Compound Dilutions Check_Compound->Prepare_New_Dilutions No Test_Enzyme_Activity Test Enzyme with Positive Control Check_Enzyme->Test_Enzyme_Activity No Review_Protocol Review Entire Protocol for Errors Check_Enzyme->Review_Protocol Yes Adjust_Glucose->Start Prepare_New_Dilutions->Start Test_Enzyme_Activity->Start Success Problem Resolved Review_Protocol->Success

References

Validation & Comparative

A Comparative Guide to Glucokinase Activators: Ro 28-1675 Versus Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ro 28-1675 with other prominent glucokinase activators (GKAs), focusing on their performance backed by experimental data. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells, where it acts as a glucose sensor.[1] GKAs are a class of therapeutic agents that allosterically activate GK, leading to enhanced glucose uptake and insulin secretion, making them a promising target for the treatment of type 2 diabetes mellitus (T2DM).[2][3]

Mechanism of Action and Classification

Glucokinase activators bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and/or its maximal reaction velocity (Vmax).[4] This leads to a leftward shift in the glucose-dependency curve of the enzyme, allowing for greater activity at lower glucose concentrations.[5]

GKAs can be broadly classified based on their tissue selectivity and their effect on enzyme kinetics:

  • Dual-Acting GKAs: These compounds, such as This compound , Piragliatin , and Dorzagliatin , activate glucokinase in both the liver and the pancreas.[1][6] This dual action leads to both increased hepatic glucose uptake and enhanced glucose-stimulated insulin secretion from pancreatic β-cells.[3]

  • Liver-Selective GKAs: This class, exemplified by TTP399 , primarily targets glucokinase in the liver.[1] This selectivity is being explored to minimize the potential for hypoglycemia associated with pancreatic GK activation.[7]

  • Full vs. Partial Activators: GKAs can also be sub-classified based on their kinetic effects. "Full" activators increase the Vmax of the enzyme, while "partial" activators primarily decrease the S0.5 (the glucose concentration at which half-maximal velocity is reached) with a lesser effect on Vmax.[1]

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo performance of this compound and other selected glucokinase activators based on available preclinical and clinical data.

Table 1: In Vitro Glucokinase Activation Parameters

CompoundTypeEC50 (nM)S0.5 for Glucose (mM)Vmax (Fold Increase)SpeciesReference(s)
This compound Dual-Acting54Decreased from 8.6 to 2.0 (at 3 µM)~1.5 (at 3 µM)Human, Rat[5][8]
Piragliatin Dual-ActingNot Consistently ReportedNot Consistently ReportedNot Consistently ReportedHuman[9]
Dorzagliatin Dual-ActingEC50 decreased at 10 mmol/L glucoseLower than with DorzagliatinHigher than MK-0941Human[10][11]
TTP399 Liver-SelectiveNot ReportedNot ReportedNot ReportedHuman[7]
AZD1656 Dual-ActingNot ReportedNot ReportedNot ReportedHuman

Table 2: In Vivo Performance Data

CompoundAnimal Model / Human StudyDoseKey FindingsReference(s)
This compound C57BL/6J mice50 mg/kg (p.o.)Reduced blood glucose levels.[12]
Piragliatin Patients with T2DM25 mg and 100 mg (single dose)Dose-dependent reduction of glucose levels in both fasting and fed states.[13]
Dorzagliatin Drug-naïve patients with T2DM (Phase 3)75 mg twice dailyChange from baseline in HbA1c was -1.07% vs -0.50% for placebo at week 24.[14][15]
TTP399 Patients with T1DM (Phase 2)800 mgDifference in change in HbA1c from baseline to week 12 between TTP399 and placebo was -0.7%.[16]
AZD1656 Healthy subjectsUp to 180 mg (single dose)Dose-dependent blood glucose lowering effect.

Experimental Protocols

In Vitro Glucokinase Activity Assay

A common method for determining glucokinase activity is a coupled-enzyme assay.[4][17]

Principle:

  • Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), utilizing ATP as the phosphate donor.

  • Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P to 6-phosphogluconate.

  • This oxidation is coupled to the reduction of NADP+ to NADPH.

  • The rate of NADPH production is directly proportional to the glucokinase activity and can be monitored by measuring the increase in absorbance at 340 nm or by fluorescence (Ex/Em = 535/587 nm).[18][19]

Typical Reagents:

  • Tris-HCl buffer (pH 7.4)

  • MgCl2

  • ATP

  • Glucose

  • NADP+

  • G6PDH

  • Recombinant human glucokinase

  • Test compound (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing buffer, MgCl2, ATP, NADP+, and G6PDH.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the glucokinase enzyme and incubate briefly.

  • Initiate the reaction by adding glucose.

  • Measure the change in absorbance at 340 nm or fluorescence over time in a kinetic plate reader.

  • Calculate the initial reaction velocities and determine parameters such as EC50, S0.5, and Vmax by fitting the data to appropriate enzyme kinetic models.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard procedure to assess how quickly an administered glucose load is cleared from the blood, providing insights into glucose tolerance and the efficacy of anti-diabetic compounds.[20][21][22]

Principle:

After a period of fasting, a bolus of glucose is administered orally. Blood glucose levels are then measured at several time points to generate a glucose excursion curve. The area under the curve (AUC) is calculated to quantify the overall glucose exposure.

Procedure:

  • Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies.[23]

  • Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.[22]

  • Baseline Glucose: A baseline blood sample is taken from the tail vein to measure the initial blood glucose level.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) at a specified time before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[22]

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose is measured using a glucometer.

  • Data Analysis: The blood glucose concentrations are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) is calculated and compared between the treatment and vehicle groups to assess the effect of the compound.

Visualizing Pathways and Relationships

Glucokinase Signaling Pathway

The following diagram illustrates the central role of glucokinase in pancreatic β-cells and hepatocytes.

Glucokinase_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte cluster_activator Glucokinase Activator Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas GK_pancreas Glucokinase (GK) GLUT2_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Metabolism Metabolism G6P_pancreas->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver GK_liver Glucokinase (GK) GLUT2_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Glycogen Glycogen Synthesis G6P_liver->Glycogen Glycolysis Glycolysis G6P_liver->Glycolysis GKA This compound / Other GKAs GKA->GK_pancreas Activation GKA->GK_liver Activation

Caption: Glucokinase signaling pathway in pancreas and liver.

Experimental Workflow for GKA Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a novel glucokinase activator.

GKA_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_tox Safety Assessment Assay Glucokinase Activity Assay Kinetics Determine EC50, S0.5, Vmax Assay->Kinetics Animal_Model Diabetic Animal Model (e.g., db/db mice) Kinetics->Animal_Model OGTT Oral Glucose Tolerance Test (OGTT) Animal_Model->OGTT PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Tox Toxicity Studies OGTT->Tox PK_PD->Tox

Caption: Preclinical evaluation workflow for GKAs.

Logical Relationship of Glucokinase Activators

This diagram illustrates the classification and relationship between different types of glucokinase activators, with this compound positioned as a dual-acting activator.

GKA_Classification cluster_dual Dual-Acting cluster_liver Liver-Selective GKAs Glucokinase Activators Ro281675 This compound GKAs->Ro281675 Piragliatin Piragliatin GKAs->Piragliatin Dorzagliatin Dorzagliatin GKAs->Dorzagliatin TTP399 TTP399 GKAs->TTP399

Caption: Classification of Glucokinase Activators.

References

Validating the Specificity of Ro 28-1675 for Glucokinase: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of a glucokinase activator is paramount for predicting its therapeutic window and potential off-target effects. This guide provides a comprehensive comparison of Ro 28-1675, a potent allosteric glucokinase activator, with other notable activators, supported by experimental data and detailed protocols.

Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in glucose homeostasis, primarily in the liver and pancreatic β-cells. Its unique kinetic properties make it a key glucose sensor and an attractive therapeutic target for type 2 diabetes. Glucokinase activators (GKAs) are small molecules that enhance GK activity, thereby promoting glucose uptake and insulin secretion. This compound is a well-characterized GKA that has been instrumental in validating this therapeutic approach. This guide will delve into the specificity of this compound and compare it with other GKAs, including the dual-acting Dorzagliatin, the hepato-selective TTP399, and the well-studied MK-0941.

Comparative Analysis of Glucokinase Activators

To objectively assess the specificity of this compound, it is essential to compare its activity on glucokinase with its effects on other hexokinase isoforms (I, II, and III) and to contrast these properties with those of other GKAs. The following tables summarize the available quantitative data.

Compound Glucokinase (GK) EC50 Selectivity over other Hexokinases (I, II, III) Mechanism of Action Primary Site of Action
This compound 54 nM[1]Does not affect Hexokinase I or II activity. The allosteric activator site is not present in other hexokinase isozymes.Allosteric activator; increases Vmax and decreases S0.5 for glucose.[2]Pancreas and Liver (Dual-acting)[3]
Dorzagliatin Not explicitly defined as a single EC50 value, as it is a dual-acting activator.Information on direct comparative IC50 values against other hexokinases is not readily available.Allosteric activator; improves glucose sensitivity.Pancreas and Liver (Dual-acting)
TTP399 Not explicitly defined as a single EC50 value; it is a hepato-selective activator.High selectivity for hepatic glucokinase; does not activate glucokinase in pancreatic β-cells.Allosteric activator; does not disrupt the GK-GKRP interaction.Liver (Hepato-selective)
MK-0941 65 nM (at 10 mM glucose), 240 nM (at 2.5 mM glucose)≥100-fold selectivity over other hexokinase isoforms.Allosteric activator.Pancreas and Liver (Dual-acting)

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Vmax (Maximum reaction velocity) is the maximum rate of an enzyme-catalyzed reaction. S0.5 (Substrate concentration at half-maximal velocity) is the substrate concentration at which the reaction velocity is half of Vmax. GKRP (Glucokinase regulatory protein) is a protein that inhibits glucokinase in the liver.

Experimental Protocols

Validating the specificity of a glucokinase activator involves a series of well-defined experiments. Below are detailed methodologies for key assays.

Glucokinase Activation Assay (Coupled Enzyme Assay)

This assay determines the potency of a compound in activating glucokinase.

Principle: The activity of glucokinase is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Tris buffer (pH 7.4)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris buffer, MgCl2, ATP, NADP+, and G6PDH.

  • Add varying concentrations of the test compound to the wells of the microplate.

  • Add a fixed concentration of glucose to the wells.

  • Initiate the reaction by adding recombinant human glucokinase to each well.

  • Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode.

  • The rate of NADPH production is proportional to the glucokinase activity.

  • Plot the rate of reaction against the concentration of the test compound to determine the EC50 value.

Hexokinase Selectivity Assay

This assay is crucial for determining the specificity of a glucokinase activator.

Principle: The assay is similar to the glucokinase activation assay but uses recombinant human hexokinase I, II, or III instead of glucokinase. The lack of an increase in reaction rate in the presence of the test compound indicates selectivity for glucokinase.

Materials:

  • Recombinant human hexokinase I, II, or III

  • All other reagents from the Glucokinase Activation Assay

Procedure:

  • Follow the same procedure as the Glucokinase Activation Assay, but replace glucokinase with one of the hexokinase isoforms (I, II, or III) in separate assays.

  • Use a concentration of the test compound that shows significant activation of glucokinase (e.g., 10x EC50 for glucokinase).

  • Measure the rate of NADPH production.

  • Compare the activity of the hexokinase isoform in the presence and absence of the test compound. A minimal change in activity indicates high selectivity for glucokinase.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanism and validation of glucokinase activators.

Glucokinase_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P Glucose GLUT2_P GLUT2 Glucose_P->GLUT2_P GK_P Glucokinase GLUT2_P->GK_P G6P_P Glucose-6-Phosphate GK_P->G6P_P Glycolysis_P Glycolysis G6P_P->Glycolysis_P ATP_P ATP Glycolysis_P->ATP_P Insulin_Secretion Insulin Secretion ATP_P->Insulin_Secretion Ro_28_1675_P This compound Ro_28_1675_P->GK_P activates Glucose_L Glucose GLUT2_L GLUT2 Glucose_L->GLUT2_L GK_L Glucokinase GLUT2_L->GK_L G6P_L Glucose-6-Phosphate GK_L->G6P_L GK_GKRP GK-GKRP Complex (inactive) GK_L->GK_GKRP binds Glycogen_Synth Glycogen Synthesis G6P_L->Glycogen_Synth Glycolysis_L Glycolysis G6P_L->Glycolysis_L Ro_28_1675_L This compound Ro_28_1675_L->GK_L activates Ro_28_1675_L->GK_GKRP disrupts GKRP GKRP (inactive) GKRP->GK_GKRP

Caption: Glucokinase signaling pathway in pancreas and liver activated by this compound.

Experimental_Workflow cluster_workflow Specificity Validation Workflow Start Start: Glucokinase Activator Candidate GK_Assay Glucokinase Activation Assay Start->GK_Assay EC50_Det Determine EC50 for Glucokinase GK_Assay->EC50_Det Hex_Select Hexokinase Selectivity Assays (I, II, III) EC50_Det->Hex_Select Compare Compare Activity vs. Glucokinase Hex_Select->Compare Off_Target Broad Off-Target Screening Compare->Off_Target In_Vivo In Vivo Efficacy and Safety Studies Off_Target->In_Vivo End End: Specificity Profile Established In_Vivo->End

Caption: Experimental workflow for validating the specificity of a glucokinase activator.

Conclusion

The available data strongly support the high specificity of this compound for glucokinase over other hexokinase isoforms. This specificity is attributed to its allosteric mechanism of action, targeting a site that is not conserved in other hexokinases. In comparison, newer glucokinase activators like Dorzagliatin and TTP399 have been engineered to have distinct profiles, being dual-acting and hepato-selective, respectively, to optimize their therapeutic effects and minimize potential side effects such as hypoglycemia. The provided experimental protocols offer a robust framework for researchers to independently validate the specificity of this compound and other novel glucokinase activators, a critical step in the development of safer and more effective therapies for type 2 diabetes.

References

A Head-to-Head Comparison: Ro 28-1675 and Metformin in Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Glucose-Lowering Compounds

In the landscape of therapeutic agents for type 2 diabetes, both novel and established compounds offer distinct mechanisms for controlling blood glucose levels. This guide provides a comparative analysis of Ro 28-1675, a potent allosteric glucokinase activator, and metformin, the cornerstone of type 2 diabetes therapy. We delve into their differential effects on glucose uptake, underpinned by experimental data, detailed protocols, and a clear visualization of their respective signaling pathways.

Quantitative Data Summary

ParameterThis compoundMetforminCell Type
Glucokinase (GK) Translocation Promotes translocation from the nucleus to the cytoplasmInhibits translocation at high glucose concentrations (≥1 mM)[1][2]Rat Hepatocytes
Glucose-6-Phosphate (G6P) Levels Mimics high glucose by increasing cellular G6P levels[1][2]Counteracts the elevation of G6P induced by high glucose[1][2]Rat Hepatocytes
Primary Mechanism of Action Allosteric activation of glucokinase, increasing its affinity for glucose and Vmax[3]Primarily inhibition of hepatic gluconeogenesis via AMPK activation and other mechanisms[4][5]General
Effect on Glucose Uptake (Muscle Cells) Not extensively documented in direct comparisonIncreases glucose uptake, partly through GLUT4 translocationL6 Muscle Cells

Signaling Pathways and Mechanisms of Action

The fundamental difference in the mechanism of action between this compound and metformin dictates their effects on glucose uptake.

This compound: A Direct Activator of Glucokinase

This compound functions as a small molecule activator of glucokinase (GK), a key enzyme in glucose metabolism found predominantly in the liver and pancreatic β-cells. By binding to an allosteric site on the GK enzyme, this compound increases its affinity for glucose and its maximal reaction velocity (Vmax). This leads to enhanced phosphorylation of glucose to glucose-6-phosphate (G6P), the first intracellular step of glucose metabolism. In hepatocytes, this directly promotes glucose uptake and its conversion to glycogen.[3][6] In pancreatic β-cells, the increased glucose metabolism leads to enhanced insulin secretion.

Ro281675_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int GK_active Glucokinase (Active) Glucose_int->GK_active Substrate GK_inactive Glucokinase (Inactive) GK_inactive->GK_active Activation Ro281675 This compound Ro281675->GK_inactive Allosteric Activation G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis Glycolysis G6P->Glycolysis

Caption: Signaling pathway of this compound in hepatocytes.

Metformin: A Multi-faceted Metabolic Modulator

Metformin's primary glucose-lowering effect is the suppression of hepatic gluconeogenesis.[4][5] At the molecular level, it is known to inhibit Complex I of the mitochondrial respiratory chain. This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK phosphorylates several downstream targets, leading to a decrease in the expression of gluconeogenic enzymes. While its main action is on the liver, metformin has also been shown to increase glucose uptake in peripheral tissues such as skeletal muscle, although the exact mechanisms are still under investigation and may involve both AMPK-dependent and independent pathways. In hepatocytes, at high concentrations, metformin has been observed to inhibit the translocation of glucokinase, which contrasts with the action of this compound.[1][2]

Metformin_Pathway cluster_cell Hepatocyte / Muscle Cell Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibition AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK AMP_ATP->AMPK Activation Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake (Peripheral Tissues) AMPK->Glucose_Uptake

Caption: Primary signaling pathway of metformin.

Experimental Protocols

Below are generalized protocols for glucose uptake assays relevant to the study of this compound and metformin. It is important to note that these protocols are not from a single comparative study and are based on methodologies reported in the literature for each compound individually.

1. Glucose Uptake Assay in Primary Hepatocytes (Relevant for both compounds)

This protocol is adapted from studies investigating the effects of glucokinase activators and metformin on hepatocyte metabolism.

  • Cell Culture: Primary hepatocytes are isolated from rats by collagenase perfusion and plated on collagen-coated dishes. Cells are typically cultured in a suitable medium, such as Williams' Medium E, supplemented with fetal bovine serum and antibiotics.

  • Treatment: After an initial attachment period, the culture medium is replaced with a medium containing various glucose concentrations (e.g., 5 mM for basal and 25 mM for high glucose). Cells are then treated with either this compound (e.g., 1 µM), metformin (e.g., 0.1-2 mM), or vehicle control for a specified duration (e.g., 2-4 hours).

  • Glucose Uptake Measurement (Metabolite Analysis):

    • Following treatment, the incubation is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Cellular metabolites are extracted using a suitable method, such as perchloric acid extraction.

    • The extracts are neutralized, and the concentration of glucose-6-phosphate (G6P) is determined using an enzymatic assay coupled to NADPH formation, which is measured spectrophotometrically at 340 nm. An increase in G6P is indicative of increased glucose uptake and phosphorylation.

  • Data Analysis: G6P levels are normalized to the total protein content of each sample.

Hepatocyte_Workflow Isolate Isolate Primary Hepatocytes Plate Plate on Collagen-coated Dishes Isolate->Plate Culture Culture in Williams' Medium E Plate->Culture Treat Treat with this compound, Metformin, or Vehicle Culture->Treat Wash Wash with Ice-cold PBS Treat->Wash Extract Extract Metabolites (e.g., Perchloric Acid) Wash->Extract Assay Measure G6P Levels (Enzymatic Assay) Extract->Assay Analyze Normalize to Protein Content and Analyze Data Assay->Analyze

Caption: Workflow for hepatocyte glucose metabolism assay.

2. 2-Deoxyglucose (2-DOG) Uptake Assay in L6 Muscle Cells (Relevant for Metformin)

This is a common method to assess glucose uptake in insulin-sensitive cell lines.

  • Cell Culture and Differentiation: L6 myoblasts are cultured in α-MEM supplemented with fetal bovine serum. To induce differentiation into myotubes, the serum concentration is reduced.

  • Serum Starvation and Treatment: Differentiated myotubes are serum-starved for a period (e.g., 3-5 hours) in a serum-free medium. Subsequently, cells are treated with metformin (e.g., 2 mM) or a vehicle control for a specified time (e.g., 30-60 minutes). Insulin can be used as a positive control.

  • Glucose Uptake Measurement:

    • After treatment, cells are washed with a glucose-free buffer.

    • Uptake is initiated by adding a buffer containing a known concentration of 2-deoxy-D-[³H]glucose (a radiolabeled, non-metabolizable glucose analog) for a short period (e.g., 5-10 minutes).

    • The uptake is terminated by rapidly washing the cells with ice-cold PBS.

    • Cells are lysed, and the radioactivity incorporated into the cells is measured using a scintillation counter.

  • Data Analysis: The radioactivity counts are normalized to the protein concentration of each sample.

Conclusion

This compound and metformin represent two distinct strategies for lowering blood glucose. This compound acts as a direct activator of glucokinase, enhancing glucose uptake and metabolism in the liver. In contrast, metformin's primary role is the suppression of hepatic glucose production through a more complex, indirect mechanism involving AMPK activation.

Experimental data from hepatocytes clearly demonstrates their opposing effects on glucokinase translocation and the resulting levels of glucose-6-phosphate. While this compound promotes the initial steps of glucose metabolism, metformin, at higher concentrations, appears to have an inhibitory effect on this specific part of the pathway in the liver, consistent with its primary action of reducing glucose output.

For researchers and drug development professionals, understanding these fundamental differences is crucial for the strategic design of novel diabetes therapies, including the potential for combination therapies that could target multiple pathways for more effective glycemic control. The provided protocols offer a starting point for the in-vitro evaluation of these and other glucose-lowering agents.

References

Cross-Validation of Ro 28-1675 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucokinase activator Ro 28-1675's performance across various cell lines, supported by experimental data and detailed protocols.

This compound is a potent, cell-permeable, allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] It enhances the enzyme's affinity for glucose and its maximal reaction velocity (Vmax), leading to increased glucose uptake and metabolism. This activity translates to stimulated insulin secretion from pancreatic β-cells and increased glucose utilization in hepatocytes, making it a compound of interest for type 2 diabetes research.[1][3] This guide summarizes the observed effects of this compound in different cell line models, providing a framework for cross-validation studies.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound observed in different cell lines.

Table 1: Glucokinase Activation by this compound

ParameterCell Line/SystemValueGlucose ConcentrationReference
EC50Recombinant Human Glucokinase54 nM5 mM[1][2][4]
EC50Recombinant Human Glucokinase with GKRP90 nM5 mM[4]
Fold Activation (Vmax)Recombinant Human Glucokinase~1.5-fold5 mM
Decrease in S0.5 (Glucose)Recombinant Human Glucokinase4.3-fold5 mM

Table 2: Effects of this compound on Cellular Function

Cell LineCell TypeEffect MeasuredThis compound ConcentrationObserved EffectReference
MIN6Mouse Pancreatic β-cellGlucose Consumption10 µM66.3% increase at 25 mM glucose[5]
MIN6-K8Mouse Pancreatic β-cellG3BP1+ condensate dissolution3 µMComplete absence of condensates at resting glucose[6]
Isolated Rat Pancreatic IsletsPrimary Pancreatic β-cellsInsulin Secretion3 µMLowered threshold for glucose-stimulated insulin secretion from 6 mM to 3 mM glucose
Primary Rat HepatocytesPrimary Liver CellsGK Nuclear-to-Cytosol TranslocationEC50: 0.27 µMIncreased translocation at 8.4 mM glucose
Primary Mouse HepatocytesPrimary Liver CellsAgo2 Protein Levels25 µMIncreased Ago2 levels[7]
Bovine Aortic Endothelial Cells (BAEC)Endothelial CellsGlucose Utilization10 µMNo significant increase[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Ro_28_1675_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Pancreatic β-cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (Hepatocyte) Ro 28-1675_ext This compound Ro 28-1675_int This compound Ro 28-1675_ext->Ro 28-1675_int Cellular Uptake Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT2 GK Glucokinase (GK) (Inactive) Ro 28-1675_int->GK Allosteric Activation GK_GKRP GK-GKRP Complex (Inactive) Ro 28-1675_int->GK_GKRP Disrupts Interaction Glucose_int->GK Substrate GK_active Glucokinase (GK) (Active) GK->GK_active G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP GK_nuc GK GKRP GKRP GK_GKRP->GK Translocation to Cytoplasm

Caption: Signaling pathway of this compound in hepatocytes and pancreatic β-cells.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MIN6, HepG2) Treatment 2. Treatment - Vehicle Control - this compound (various conc.) - Different Glucose Conditions Cell_Culture->Treatment Incubation 3. Incubation (Specified Time) Treatment->Incubation Data_Collection 4. Data Collection Incubation->Data_Collection Glucose_Uptake Glucose Uptake Assay Data_Collection->Glucose_Uptake Insulin_Secretion Insulin Secretion Assay (ELISA) Data_Collection->Insulin_Secretion Western_Blot Western Blot (e.g., p-ERK, CHOP) Data_Collection->Western_Blot Gene_Expression Gene Expression Analysis (qPCR) Data_Collection->Gene_Expression

Caption: General experimental workflow for evaluating this compound effects in cell lines.

Experimental Protocols

Cell Culture and Treatment
  • MIN6 and MIN6-K8 Cells: These mouse pancreatic β-cell lines are cultured in DMEM containing 25 mM glucose, 10% fetal bovine serum (FBS), and 1% penicillin-streptomycin. For experiments, cells are often equilibrated in a resting buffer with low glucose (e.g., 2.8 mM) before stimulation with higher glucose concentrations (e.g., 16.7 mM) with or without this compound.[6]

  • HepG2 Cells: This human hepatoma cell line is typically cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. For glucose metabolism studies, cells can be maintained in media with varying glucose concentrations.

  • Primary Hepatocytes: Isolated primary hepatocytes are cultured on collagen-coated plates. They are often starved in low glucose media before treatment with this compound in the presence of different glucose concentrations.[7]

  • This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM) and then diluted to the final working concentration in the cell culture medium.[6]

Glucose Consumption Assay
  • Plate cells (e.g., MIN6) in a 24-well plate and grow to confluence.

  • Wash cells with PBS and replace the medium with fresh medium containing different glucose concentrations (e.g., 5 mM and 25 mM) with or without this compound (e.g., 10 µM) or vehicle control.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture medium at the beginning and end of the incubation period.

  • Measure the glucose concentration in the medium using a glucose oxidase assay kit.

  • Calculate glucose consumption as the difference in glucose concentration between the initial and final time points, normalized to cell number or protein content.[5]

Insulin Secretion Assay
  • Culture pancreatic β-cells (e.g., isolated rat islets) under desired conditions.

  • Pre-incubate the cells in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for a specified time.

  • Replace the pre-incubation buffer with stimulation buffer containing various glucose concentrations with or without this compound.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Collect the supernatant.

  • Measure the insulin concentration in the supernatant using an ELISA kit.

Western Blotting
  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, CHOP, total ERK, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control.[9]

Comparison with Alternatives

This compound is one of several synthetic glucokinase activators. Other notable compounds include Piragliatin, which advanced to Phase II clinical trials, and Compound A, which is often used in preclinical studies.[10] The primary alternative to small molecule activators is the endogenous regulation of glucokinase by the glucokinase regulatory protein (GKRP) in the liver. While this compound can disrupt the GK-GKRP interaction, other compounds may act solely as direct activators without affecting this regulatory mechanism. Future comparative studies should aim to delineate the specific advantages and disadvantages of these different modes of action in various cellular contexts.

Conclusion and Future Directions

The available data consistently demonstrate that this compound is a potent activator of glucokinase, leading to enhanced glucose metabolism in pancreatic β-cells and hepatocytes. However, for a comprehensive cross-validation, further research is needed in a broader range of cell lines, including:

  • Additional GK-expressing cell lines: Such as the rat insulinoma cell line INS-1E.

  • Negative control cell lines: Cell lines that do not express glucokinase (e.g., HEK293, unless engineered to express GK) are crucial to confirm the specificity of this compound's effects. The observation that Bovine Aortic Endothelial Cells (BAEC) do not exhibit increased glucose utilization in the presence of this compound supports the compound's specificity for GK-expressing cells.[8]

  • Disease-model cell lines: Investigating the effects of this compound in cell lines derived from diabetic models could provide further insights into its therapeutic potential.

By expanding the scope of cell lines tested and standardizing experimental protocols, the scientific community can build a more complete picture of this compound's cellular effects and its potential as a pharmacological tool and therapeutic agent.

References

Objective Analysis of Glucokinase Activators: Ro 28-1675 vs. Piragliatin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a detailed comparative analysis of two significant small-molecule glucokinase activators (GKAs), Ro 28-1675 and piragliatin. The content is structured to offer objective performance comparisons, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.

Introduction: The Role of Glucokinase Activation

Glucokinase (GK), or hexokinase IV, is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver.[1][2][3] In the pancreas, GK's activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[2][4] In hepatocytes, it facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and reducing hepatic glucose output.[1][5] Allosteric activation of GK is therefore a promising therapeutic strategy for type 2 diabetes mellitus (T2DM).

This compound and piragliatin are both allosteric GKAs that advanced to clinical studies but were ultimately discontinued.[2][6] Their development provided crucial insights into the therapeutic potential and challenges of this drug class.

Performance and Mechanism of Action

Both compounds function by binding to an allosteric site on the glucokinase enzyme, leading to a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax).[3][4][7] However, they exhibit notable differences in their kinetic profiles and primary physiological effects.

Piragliatin is described as a mixed-type GKA, increasing both the maximal velocity and the affinity of GK for glucose.[1][8][9][10] It demonstrates a dual mechanism of action, potently stimulating GK in both pancreatic β-cells and hepatocytes.[8][11][12] This leads to enhanced insulin secretion and reduced hepatic glucose production.[13][14][15]

This compound, the archetypal GKA, also increases Vmax and lowers the S₀.₅ (substrate concentration at half-maximal velocity) for glucose.[6][16][17] While it has been shown to have a dual mechanism of action on the pancreas and liver, its profile is often highlighted by its potent effect on hepatic glucose metabolism.[4][18][19][20] It also effectively reverses the inhibitory action of the glucokinase regulatory protein (GKRP) in the liver.[6][19][21]

GKA_Signaling_Pathways Signaling Pathways of this compound and Piragliatin cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_P Glucose GK_P Glucokinase (GK) Glucose_P->GK_P G6P_P ↑ Glucose-6-Phosphate GK_P->G6P_P Piragliatin Piragliatin (Dual-Acting) Piragliatin->GK_P Activates Metabolism ↑ Glycolysis & ATP/ADP Ratio G6P_P->Metabolism Insulin ↑ Insulin Secretion Metabolism->Insulin Glucose_L Glucose GK_L Glucokinase (GK) Glucose_L->GK_L G6P_L ↑ Glucose-6-Phosphate GK_L->G6P_L Ro281675 This compound Ro281675->GK_L Activates Piragliatin_L Piragliatin Piragliatin_L->GK_L Activates Glycogen ↑ Glycogen Synthesis ↓ Glucose Output G6P_L->Glycogen

Caption: Allosteric activation of Glucokinase by this compound and Piragliatin.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and piragliatin based on published preclinical and clinical data.

Table 1: In Vitro Potency

ParameterThis compoundPiragliatin
EC₅₀ 54 nM[22][23]~516 nM¹[24]
SC₁.₅ 0.24 µM[17][25]0.18 µM[26]
Effect on Vmax ~1.5-fold increase[6][16]Increases Vmax[1][8][9][10]
Effect on S₀.₅ (Glucose) Decreased from 8.6 mM to 2.0 mM[6]Decreases S₀.₅ (increases affinity)[1][8][9][10]
¹Note: EC₅₀ values can vary based on assay conditions. Some studies report different values.

Table 2: Pharmacological and Clinical Profile

FeatureThis compoundPiragliatin
Primary Site of Action Liver and Pancreas[4][18][20]Pancreas and Liver (Dual-acting)[8][11][12]
Key Clinical Effect Lowered fasting and postprandial glucose[17]Dose-dependent reduction in fasting and postprandial glucose[12][13][27]
Hypoglycemia Risk Observed at maximum dose (400 mg)[6][17]Dose-limiting adverse event[6][12][27]
Development Status Discontinued (Cardiovascular risk, metabolite formation)[6]Discontinued (Lack of long-term efficacy, potential for side effects)[2][6][28]

Experimental Protocols

The characterization of GKAs relies on standardized in vitro and in vivo assays.

A. In Vitro Glucokinase Activation Assay (Coupled Enzyme Assay)

  • Objective: To determine the potency (EC₅₀ or SC₁.₅) and efficacy (change in Vmax, S₀.₅) of a compound on glucokinase activity.

  • Methodology: This is the most common method for assessing GK activity.[29]

    • Reaction Setup: Recombinant human glucokinase is incubated in a reaction buffer (e.g., 25 mM HEPES, 25 mM KCl, 5 mM MgCl₂, 1 mM ATP) with varying concentrations of the test compound.[29]

    • Coupling Enzymes: The assay includes the coupling enzyme glucose-6-phosphate dehydrogenase (G6PDH) and its substrate NADP+.[29]

    • Reaction Initiation: The reaction is initiated by adding D-glucose.

    • Measurement: GK phosphorylates glucose to glucose-6-phosphate (G6P). G6PDH then oxidizes G6P, which is coupled to the reduction of NADP⁺ to NADPH.[29] The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to GK activity.[29]

    • Data Analysis: Reaction rates are plotted against compound concentration (to determine EC₅₀ at a fixed glucose level) or against glucose concentration (to determine S₀.₅ and Vmax at a fixed compound concentration).[29]

B. In Vivo Oral Glucose Tolerance Test (OGTT)

  • Objective: To evaluate a compound's effect on glucose disposal and tolerance in an in vivo model.

  • Methodology:

    • Acclimatization & Fasting: Animal models (e.g., C57BL/6J mice) are fasted overnight to achieve a baseline glycemic state.[17][22]

    • Compound Administration: The test compound (this compound or piragliatin) or a vehicle control is administered orally at a specific dose.[17][22]

    • Glucose Challenge: After a set period (e.g., 30-60 minutes), a bolus of glucose solution (e.g., 2 g/kg) is administered orally.[5]

    • Blood Sampling: Blood glucose levels are measured from tail vein blood at timed intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) after the glucose challenge.[5]

    • Data Analysis: The blood glucose excursion over time is plotted. The total glucose exposure is calculated as the area under the curve (AUC) and compared between the treated and vehicle groups to quantify the improvement in glucose tolerance.[5]

OGTT_Workflow Experimental Workflow for Oral Glucose Tolerance Test (OGTT) Fasting 1. Overnight Fasting of Animal Models Baseline 2. Baseline Glucose Measurement (t= -30 min) Fasting->Baseline Dosing 3. Oral Administration of Compound or Vehicle Baseline->Dosing Challenge 4. Oral Glucose Challenge (t=0 min) Dosing->Challenge Monitoring 5. Timed Blood Glucose Monitoring (t=0 to 120 min) Challenge->Monitoring Analysis 6. Data Analysis (Calculate AUC) Monitoring->Analysis

Caption: A typical experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion and Summary

This compound and piragliatin were pioneering glucokinase activators that validated GK as a viable therapeutic target for T2DM.

  • Piragliatin was characterized by its potent, dual-acting mechanism on both the pancreas and liver, leading to robust glucose-lowering effects. However, this potent and broad activity was associated with a significant risk of hypoglycemia, a key factor in its discontinuation.[6][12]

  • This compound also demonstrated effective glucose-lowering in preclinical and early clinical settings.[17][30] Its development was halted due to off-target cardiovascular concerns and the formation of a reactive metabolite, highlighting the importance of selectivity and safety profiling for this class of drugs.[6]

The comparative analysis of these two molecules underscores a central challenge in the development of GKAs: achieving a therapeutic window that balances potent glycemic control with a minimal risk of hypoglycemia and other adverse effects. The insights gained from their development continue to inform the design of next-generation GKAs with improved tissue selectivity and safety profiles.

References

Independent Verification of Ro 28-1675's Mechanism of Action: A Comparative Guide to Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucokinase activator (GKA) Ro 28-1675 with alternative GKAs, Dorzagliatin and TTP399. The information presented is supported by experimental data to facilitate an evidence-based evaluation of their respective mechanisms of action and performance.

Introduction to Glucokinase Activation

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion. In hepatocytes, it facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and glycolysis. Small molecule glucokinase activators (GKAs) allosterically activate GK, enhancing its catalytic efficiency and thereby offering a therapeutic strategy for type 2 diabetes.

Mechanism of Action of this compound and Independent Verification

This compound is a potent, allosteric glucokinase activator.[1] Its mechanism of action has been characterized as a dual-acting GKA, meaning it enhances both pancreatic and hepatic glucokinase activity.[2] This dual action leads to:

  • Increased Insulin Secretion: By activating GK in pancreatic β-cells, this compound lowers the glucose threshold for insulin release.[3]

  • Enhanced Hepatic Glucose Uptake: In the liver, this compound stimulates glucose phosphorylation, leading to increased glycogen synthesis and glycolysis, and a reduction in hepatic glucose output.[3]

Furthermore, this compound has been shown to reverse the inhibitory effect of the glucokinase regulatory protein (GKRP), thereby increasing the availability of active GK in hepatocytes.[4]

Independent studies have corroborated these findings. Research from various groups has demonstrated the ability of this compound to stimulate insulin secretion in isolated pancreatic islets and enhance glucose metabolism in hepatic cells, confirming its dual mechanism of action.[5][6]

Comparative Analysis of Glucokinase Activators

This section compares this compound with two other prominent glucokinase activators: Dorzagliatin, another dual-acting GKA, and TTP399, a hepato-selective GKA.

Data Presentation

Table 1: In Vitro Potency of Glucokinase Activators

CompoundEC50 (Glucokinase Activation)Vmax Increase (relative to baseline)S0.5 (Glucose Affinity) Shift
This compound 54 nM[1]~1.5-fold[3]Decreased from ~8.6 mM to ~2.0 mM[3]
Dorzagliatin Glucose-dependent (e.g., ~0.1 µM at 10 mM glucose)[7]Modest increaseSignificant decrease
TTP399 Not explicitly stated in provided resultsNot explicitly stated in provided resultsNot explicitly stated in provided results

Table 2: In Vivo Efficacy in Animal Models

CompoundAnimal ModelDoseKey Findings
This compound C57BL/6J mice50 mg/kg (p.o.)Significant reduction in blood glucose levels.[4]
Dorzagliatin Rat model of T2DNot specifiedSignificant reduction in HbA1c.[8]
TTP399 Umeå ob/ob miceNot specifiedImproved glucose homeostasis, significant reduction in HbA1c.[8]

Table 3: Clinical Trial Highlights and Key Characteristics

CompoundMechanism of ActionKey Clinical Trial FindingsAdverse Effect Profile
This compound Dual-acting (Pancreas & Liver)Phase I trials showed dose-dependent reduction in postprandial glucose. Hypoglycemia was observed at higher doses.Hypoglycemia at higher doses.
Dorzagliatin Dual-acting (Pancreas & Liver)Phase III trials demonstrated significant and durable reductions in HbA1c.[2][9]Mild increase in triglycerides and risk of mild hypoglycemia.[10][11]
TTP399 Hepato-selectivePhase II study in T1D showed a 40% reduction in hypoglycemic episodes compared to placebo.[12]Lower risk of hypoglycemia compared to dual-acting GKAs; no detrimental effect on plasma lipids.[10][12]

Table 4: Pharmacokinetic Parameters

CompoundBioavailability (Species)Cmax (Dose, Species)Tmax (Dose, Species)
This compound 92.8% (mice)[4]1140 µg/mL (10 mg/kg, mice)[4]3.3 h (10 mg/kg, mice)[4]
Dorzagliatin Linear pharmacokinetics in humans.[13]Dose-dependent.Not specified.
TTP399 Not specified.Not specified.Not specified.

Experimental Protocols

Glucokinase Activation Assay (Spectrophotometric)

This assay measures the rate of glucose-6-phosphate (G6P) production, which is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by absorbance at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Assay Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Glucose

  • Test compounds (this compound, Dorzagliatin, TTP399)

Procedure:

  • Prepare a reaction mix containing assay buffer, recombinant human glucokinase, ATP, NADP+, and G6PDH.

  • Add varying concentrations of the test compound to the wells of a 96-well plate.

  • Initiate the reaction by adding a fixed concentration of glucose.

  • Incubate at 37°C.

  • Measure the rate of NADPH formation by monitoring the increase in absorbance at 340 nm over time using a microplate reader.

  • Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.

Insulin Secretion Assay in MIN6 Cells

This protocol details the measurement of insulin secretion from the MIN6 pancreatic β-cell line in response to glucokinase activators.[14]

Materials:

  • MIN6 cells

  • Complete growth medium (e.g., DMEM with high glucose, FBS, and supplements)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (2.8 mM) and high glucose (16.7 mM)

  • Test compounds

  • Mouse insulin ELISA kit

Procedure:

  • Culture MIN6 cells to 80-90% confluency in 24-well plates.

  • Wash the cells twice with PBS.

  • Pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C to establish basal insulin secretion.

  • Aspirate the pre-incubation buffer and add fresh KRBH with low glucose, high glucose, or high glucose containing varying concentrations of the test compound. Include a vehicle control.

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant from each well.

  • Quantify the insulin concentration in the supernatant using a mouse insulin ELISA kit according to the manufacturer's instructions.

Hepatic Glucose Uptake Assay in Primary Hepatocytes

This assay measures the ability of hepatocytes to take up glucose from the culture medium.

Materials:

  • Primary hepatocytes (mouse or rat)

  • Hepatocyte culture medium

  • Glucose-free DMEM

  • [3H]-2-deoxyglucose (radiolabeled glucose analog)

  • Test compounds

  • Scintillation fluid and counter

Procedure:

  • Isolate and culture primary hepatocytes in collagen-coated plates.

  • After attachment, wash the cells with glucose-free DMEM.

  • Pre-incubate the cells with the test compound in glucose-free DMEM for a specified time.

  • Add [3H]-2-deoxyglucose to the medium and incubate for a short period (e.g., 10-30 minutes).

  • Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity to the total protein content of each well.

Mandatory Visualization

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP:ADP Ratio Glycolysis_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_Influx_p ↑ Ca2+ Influx Depolarization_p->Ca_Influx_p Insulin_Secretion Insulin Secretion Ca_Influx_p->Insulin_Secretion Ro_28_1675_p This compound Dorzagliatin Ro_28_1675_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation GKRP GKRP GK_l->GKRP Inhibited by Glycogen_Synth ↑ Glycogen Synthesis G6P_l->Glycogen_Synth Glycolysis_l ↑ Glycolysis G6P_l->Glycolysis_l HGO ↓ Hepatic Glucose Output Glycogen_Synth->HGO Glycolysis_l->HGO Ro_28_1675_l This compound Dorzagliatin TTP399 Ro_28_1675_l->GK_l Activates Ro_28_1675_l->GKRP Reverses inhibition

Caption: Signaling pathway of glucokinase activation.

Experimental_Workflow_GK_Assay prep Prepare Reaction Mix (Buffer, GK, ATP, NADP+, G6PDH) add_cpd Add Test Compound (Varying Concentrations) prep->add_cpd initiate Initiate Reaction (Add Glucose) add_cpd->initiate incubate Incubate at 37°C initiate->incubate measure Measure Absorbance at 340 nm (Kinetic Read) incubate->measure analyze Data Analysis (Calculate EC50) measure->analyze

References

A Head-to-Head Comparison of Ro 28-1675 and Other Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glucokinase (GK) activators (GKAs) represent a promising therapeutic class for the treatment of type 2 diabetes mellitus by enhancing glucose metabolism in the pancreas and liver. Ro 28-1675 was one of the archetypal GKAs, demonstrating the potential of this mechanism. This guide provides a comparative analysis of this compound against other notable GKAs, supported by available experimental data and detailed methodologies.

Comparative Efficacy and Potency of Glucokinase Activators

The following tables summarize key in vitro and in vivo performance metrics for this compound and other selected GKAs based on data from preclinical and clinical studies.

CompoundEC50Fold ActivationEffect on VmaxEffect on S0.5 (Glucose)Reference
This compound 54 nM (luminescence assay)[1][2][3]-~1.5-fold increase[4]Decreased from 8.6 mM to 2.0 mM (at 3 µM)[4][1][2][3][4]
Piragliatin ----[4]
AZD1656 60 nM[3]---[3]
GKA-1 (AstraZeneca) -4-fold increase in glucose affinity (at 10 µM)[4]No change[4]-[4]
GKA-2 (AstraZeneca) -11-fold increase in glucose affinity (at 10 µM)[4]No change[4]-[4]
Compound A --10% increase in kcat[5]-[5]
Dorzagliatin (HMS5552) -Dual-acting (pancreatic and hepatic)[6]--[6]

In Vivo Effects of Glucokinase Activators

CompoundAnimal ModelKey FindingsReference
This compound Non-diabetic and diabetic rodentsAttenuated postprandial glucose excursions, increased insulin concentrations, reduced hepatic glucose production, and enhanced hepatic glycogen synthesis.[4][4]
ARRY-403 Non-diabetic C57BL/6J miceShowed a dose-response relationship for glucose lowering in oral glucose tolerance tests (OGTTs) with a potential for lower hypoglycemic risk.[4][4]
GKA-1 (AstraZeneca) Overnight-fasted female miceDose-dependently decreased blood glucose levels.[4][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of glucokinase activators and a typical experimental workflow for their evaluation.

glucokinase_activation_pathway cluster_cell Pancreatic β-cell / Hepatocyte Glucose Glucose GK_inactive Glucokinase (Inactive) Glucose->GK_inactive GKA Glucokinase Activator (e.g., this compound) GKA->GK_inactive Allosteric Binding GK_active Glucokinase (Active) GK_inactive->GK_active Activation G6P Glucose-6-Phosphate GK_active->G6P Phosphorylation Metabolism Glycolysis & Glycogen Synthesis G6P->Metabolism ATP ↑ ATP/ADP Ratio (in β-cell) Metabolism->ATP Glucose_Uptake ↑ Glucose Uptake (in Hepatocyte) Metabolism->Glucose_Uptake Insulin Insulin Secretion (from β-cell) ATP->Insulin

Caption: Glucokinase activation pathway by a GKA like this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Glucokinase Activity Assay (Luminescence or NADPH-coupled) Cell_Assay Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets Animal_Model Animal Model of Diabetes (e.g., db/db mice, Zucker rats) Enzyme_Assay->Animal_Model Lead Compound Selection OGTT Oral Glucose Tolerance Test (OGTT) Animal_Model->OGTT PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling OGTT->PK_PD

Caption: A typical experimental workflow for evaluating glucokinase activators.

Detailed Experimental Protocols

Glucokinase Activity Assay (NADPH-Coupled)

This assay measures the activity of glucokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by absorbance at 340 nm.

Materials:

  • Recombinant human glucokinase

  • Glucokinase activator (e.g., this compound) dissolved in DMSO

  • Assay Buffer: 25 mM HEPES (pH 7.1), 1 mM DTT, 6 mM MgCl2

  • D-Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, a specified concentration of glucokinase, and the test compound (GKA) at various concentrations.

  • Add glucose to the mixture at a desired concentration.

  • Pre-incubate the plate for 10 minutes at room temperature.

  • Add the coupling reagents, NADP+ and G6PDH, to the wells.

  • Initiate the reaction by adding ATP.

  • Immediately measure the increase in absorbance at 340 nm in kinetic mode for 10-30 minutes at 30°C.

  • The rate of NADPH production is proportional to the glucokinase activity.

  • Calculate the EC50 value, which is the concentration of the GKA that produces 50% of the maximal activation.

Glucokinase Activity Assay (Luminescence-Based)

This method quantifies glucokinase activity by measuring the amount of ATP remaining after the phosphorylation of glucose. The remaining ATP is used in a luciferase-catalyzed reaction that generates a luminescent signal.

Materials:

  • Recombinant human glucokinase

  • Glucokinase activator (e.g., this compound) dissolved in DMSO

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • D-Glucose

  • ATP

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • In a white, opaque 96-well plate, add the assay buffer, glucokinase, and the GKA at various concentrations.

  • Add glucose to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add the luminescent kinase assay reagent to each well to stop the glucokinase reaction and initiate the luminescence reaction.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • A lower luminescent signal indicates higher glucokinase activity (more ATP consumed).

  • Calculate the EC50 value from the dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets

This ex vivo assay assesses the ability of a GKA to enhance insulin secretion from pancreatic islets in response to glucose.

Materials:

  • Isolated pancreatic islets (e.g., from rats or mice)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM glucose)

  • Glucokinase activator (e.g., this compound)

  • Insulin ELISA kit

  • Multi-well cell culture plates

Procedure:

  • Isolate pancreatic islets using a standard collagenase digestion method.

  • Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C.

  • Wash the islets with fresh low glucose KRBH.

  • Incubate groups of islets in low glucose KRBH (basal secretion) and high glucose KRBH (stimulated secretion) with and without the GKA for a defined period (e.g., 60 minutes) at 37°C.

  • Collect the supernatant from each well at the end of the incubation.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • The fold-increase in insulin secretion in the presence of the GKA compared to the vehicle control indicates the compound's activity.

Discontinuation of this compound Development

The clinical development of this compound was halted due to an unacceptable cardiovascular risk profile and the formation of a potentially problematic thiourea metabolite[4]. Similarly, the development of another GKA, piragliatin, was terminated for undisclosed reasons after completing phase II clinical trials[4]. These outcomes highlight the challenges in developing safe and effective GKAs. More recent GKAs, such as dorzagliatin, have shown a better safety profile in clinical trials, with a lower risk of hypoglycemia and other adverse events that plagued earlier compounds[7][8].

References

Safety Operating Guide

Safe Disposal of Ro 28-1675: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Ro 28-1675, a glucokinase activator.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage.

PropertyValueSource
Molecular Formula C₁₈H₂₂N₂O₃S₂[1][2][3]
Molecular Weight 378.51 g/mol [1][2]
Appearance White to off-white solid/powder[1][4][5]
Purity ≥98% (HPLC)[1][4]
Solubility Soluble in DMSO (100 mg/mL)[1][4]
Storage Temperature Powder: -20°C; In solvent: -80°C[6][7]
Hazard Assessment

According to the Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[2][8] However, as with any chemical compound, appropriate safety precautions should be taken.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment should be utilized to minimize exposure:

  • Hand Protection: Wear chemical-resistant gloves.[5]

  • Eye/Face Protection: Use appropriate safety glasses.[5]

  • Skin and Body Protection: A laboratory coat is required.[5]

  • Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust or aerosols.[2][5]

Disposal Procedures

The primary guideline for the disposal of this compound is to adhere to all applicable federal, state, and local regulations.[2][9] The following steps provide a general operational plan for its disposal.

Step 1: Waste Identification and Segregation
  • Unused Product: Unused this compound should be disposed of in its original container or a clearly labeled waste container. Do not mix with other waste materials.[9]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment, absorbent materials from spills, and empty containers, should be treated as chemical waste. Handle uncleaned containers as you would the product itself.[9]

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.[2]

  • Containment: Prevent the spill from spreading and keep it away from drains or water courses.[2][9]

  • Absorption: For liquid spills (e.g., a solution of this compound in a solvent), absorb the spill using a non-combustible, absorbent material such as diatomite or universal binders.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5][8]

  • Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[2][5]

  • Collection and Disposal: Collect all contaminated materials into a suitable, labeled waste container for disposal according to local regulations.[2][8]

Step 3: Final Disposal
  • Waste Collection: All waste containing this compound, whether it is the pure compound or contaminated materials, should be collected by a licensed professional waste disposal service.

  • Regulatory Compliance: Ensure that all disposal activities are conducted in strict accordance with prevailing country, federal, state, and local environmental regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal start This compound Material waste_type Unused Product or Contaminated Material? start->waste_type spill Spill Occurs start->spill Accidental unused Segregate in Labeled Waste Container waste_type->unused Unused contaminated Collect Contaminated Materials (PPE, spill absorbents) waste_type->contaminated Contaminated collect_waste Package and Label for Professional Disposal unused->collect_waste contaminated->collect_waste spill_cleanup Follow Spill Management Protocol: 1. Contain 2. Absorb 3. Decontaminate spill->spill_cleanup spill_cleanup->contaminated dispose Dispose via Licensed Service in Accordance with Local Regulations collect_waste->dispose

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize compliance with local, state, and federal regulations.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ro 28-1675

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the glucokinase activator, Ro 28-1675, with a focus on personal protective equipment, operational plans, and disposal protocols.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is crucial to recognize that the toxicological properties of many research compounds have not been fully elucidated.[1] Therefore, treating this compound as a potentially hazardous substance and adhering to stringent safety protocols is a prudent approach to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are required.[1][2]
Eye Protection Appropriate safety glasses or goggles should be worn to prevent eye contact.[1][2]
Skin and Body Protection A standard lab coat must be worn to protect against skin contact.[1]
Respiratory Protection When handling the compound as a powder or if dust generation is possible, respiratory protection is necessary.[2] All handling of the solid form should be conducted within a certified chemical fume hood to prevent inhalation.[1]

Experimental Protocol: Safe Handling of this compound

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a tightly sealed container in a cool, well-ventilated area, and protected from light.[1][3] Recommended storage temperatures can vary, with suggestions of 2-8°C or -20°C for the powder form.[4][5]

2. Preparation of Solutions:

  • All weighing and preparation of stock solutions from the powdered form of this compound must be performed in a chemical fume hood to avoid the generation and inhalation of dust.[1]

  • Wear all recommended PPE, including gloves, a lab coat, and eye protection.

  • Use a dedicated set of utensils (spatula, weighing paper) for handling the compound.

  • For dissolving the compound, DMSO is a suitable solvent.[4]

3. Administration and Experimental Use:

  • When working with solutions of this compound, continue to wear appropriate PPE to prevent accidental skin or eye contact.

  • Conduct all experimental procedures involving the compound in a well-ventilated area.

4. Decontamination and Spill Cleanup:

  • In case of a spill, evacuate the area if necessary.

  • For small spills of the powdered form, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • For liquid spills, absorb the solution with an inert material.

  • Decontaminate the affected surfaces and any contaminated equipment with a suitable solvent like alcohol.[1]

5. Disposal:

  • All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of in accordance with local, state, and federal regulations.[3] Do not mix with other waste.[6] Handle uncleaned containers as you would the product itself.[6]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receiving Receive Compound inspect Inspect Container receiving->inspect storage Store Appropriately (Cool, Ventilated, Dark) inspect->storage ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) storage->ppe fume_hood Work in Fume Hood (for solids) ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment waste_collection Collect Waste (Contaminated PPE, Unused Compound) experiment->waste_collection dispose Dispose according to Regulations waste_collection->dispose

Caption: This diagram outlines the procedural flow for safely managing this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 28-1675
Reactant of Route 2
Reactant of Route 2
Ro 28-1675

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.